molecular formula C18H24N6O2S B15620159 ART0380 CAS No. 2267316-76-5

ART0380

Cat. No.: B15620159
CAS No.: 2267316-76-5
M. Wt: 388.5 g/mol
InChI Key: JHPDHYAMSPMBIF-MUDIAHQHSA-N
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Description

Alnodesertib is an orally bioavailable inhibitor of ataxia telangiectasia and Rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, alnodesertib selectively targets and inhibits ATR activity and blocks the downstream phosphorylation of the serine/threonine protein kinase checkpoint kinase 1 (CHK1). This prevents ATR-mediated signaling, which results in the inhibition of DNA damage checkpoint activation, the disruption of DNA damage repair, and the induction of tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival. It is activated by DNA damage caused during DNA replication-associated stress.

Properties

CAS No.

2267316-76-5

Molecular Formula

C18H24N6O2S

Molecular Weight

388.5 g/mol

IUPAC Name

4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C18H24N6O2S/c1-12-11-26-8-7-24(12)17-10-16(23-27(2,25)14-3-4-14)21-18(22-17)13-5-6-20-15(19)9-13/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H2,19,20)/t12-,27+/m1/s1

InChI Key

JHPDHYAMSPMBIF-MUDIAHQHSA-N

Origin of Product

United States

Foundational & Exploratory

ART0380: A Targeted Approach to Exploiting ATM Deficiency in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide details the mechanism of action of ART0380, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in cancers characterized by a deficiency in the Ataxia-Telangiectasia Mutated (ATM) gene. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of DNA Damage Response (DDR) inhibitors.

Executive Summary

This compound is an investigational, orally administered small molecule inhibitor of ATR kinase, a critical component of the DNA damage response pathway. In cancers with loss-of-function alterations in the ATM gene, tumor cells become heavily reliant on the ATR signaling pathway to cope with replication stress and maintain genomic integrity. This compound leverages this dependency through a concept known as synthetic lethality, where the inhibition of ATR in an ATM-deficient background leads to catastrophic DNA damage and selective cancer cell death. Preclinical and clinical studies have demonstrated the potential of this compound, particularly in combination with DNA-damaging agents, to induce robust and durable anti-tumor responses in patients with ATM-deficient solid tumors.

The ATR/ATM Axis and the Principle of Synthetic Lethality

The ATM and ATR kinases are central to the cellular response to DNA damage. ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to single-stranded DNA (ssDNA) regions that arise during replication stress.[1] In healthy cells, these pathways have complementary and partially redundant functions, ensuring genomic stability. However, a significant subset of cancers harbors mutations that inactivate the ATM pathway, rendering them vulnerable to the inhibition of the remaining key DNA damage checkpoint, ATR.[1]

This creates a synthetic lethal relationship: while the loss of either ATM or ATR function alone is survivable for a cancer cell, the simultaneous loss of both is catastrophic, leading to uncontrolled DNA damage, cell cycle collapse, and apoptosis.[2] this compound is designed to exploit this vulnerability.

Preclinical Efficacy of this compound

Preclinical studies have established this compound as a potent and selective inhibitor of ATR kinase. In biochemical assays, this compound effectively inhibits the enzymatic activity of the ATR-ATRIP complex with an IC50 of 51.7 nM.[3] Cellular assays demonstrate on-target engagement with robust inhibition of the downstream ATR substrate, Checkpoint Kinase 1 (Chk1).

In Vitro Activity

This compound has shown potent anti-proliferative activity in various cancer cell lines, with heightened sensitivity observed in those with ATM deficiency.

Cell LineCancer TypeATM StatusThis compound IC50 (nM)
Granta-519 Mantle Cell LymphomaDeficientPotent Activity Reported[4]
NCI-H23 Non-Small Cell Lung CancerDeficientPotent Activity Reported[4]
LoVo Colorectal AdenocarcinomaProficient (High Replication Stress)Moderate Activity Reported[4]
CCD-18Co Normal Colon FibroblastsProficientMinimal Response[4]

Note: Specific IC50 values for cell viability are not consistently publicly available. The table reflects the reported relative potencies.

In Vivo Efficacy

In vivo studies using xenograft and patient-derived xenograft (PDX) models of ATM-deficient cancers have demonstrated significant anti-tumor activity of this compound, both as a monotherapy and in combination with other agents.[5]

Tumor ModelCancer TypeATM StatusTreatmentTumor Growth Inhibition (TGI)
Granta-519 Xenograft Mantle Cell LymphomaDeficientThis compound (30 mg/kg and 50 mg/kg)Significant TGI Observed[6]
Lung Adenocarcinoma PDX Lung CancerDeleterious ATM variant (p.E473*)This compound (100 mg/kg, QD or intermittent)Tumor Regression Observed[6]
Various CDX and PDX models MultipleATM-negativeThis compound + Irinotecan (B1672180)Robust TGI and Regressions[2]

Clinical Validation: The STELLA Trial

The Phase 1/2a STELLA trial (NCT04657068) is evaluating the safety and efficacy of this compound in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors, with a focus on those with ATM deficiency.[6][7] Irinotecan, a topoisomerase 1 inhibitor, induces replication stress, thereby synergizing with the action of this compound in ATM-deficient tumors.[2]

Clinical Efficacy Data (as of February 2025)[6][7]
Patient PopulationNumber of PatientsConfirmed Overall Response Rate (cORR)Median Duration of Response (mDoR)
ATM-negative Solid Tumors (at RP2D) 2050%5.7 months (ongoing)
ATM-deficient (ATM-low or ATM-negative) Solid Tumors 3837%Not Reported
ATM-low Solid Tumors 1822%Not Reached

Responses have been observed across a range of heavily pretreated solid tumors, including pancreatic and colorectal cancer, with two confirmed complete responses in patients with pancreatic cancer.[7]

Mechanism of Action: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in ATM-Deficient Cancer

The following diagram illustrates the synthetic lethal mechanism of this compound in ATM-deficient cancer cells.

Caption: Synthetic lethality of this compound in ATM-deficient cells.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound typically follows a structured workflow to determine its efficacy and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines ATM-deficient & Proficient Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay Western_Blot Western Blot (pChk1, γH2AX) Cell_Lines->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Mechanism Confirm On-Target Mechanism Western_Blot->Mechanism Xenograft ATM-deficient Xenograft Models IC50->Xenograft Guide Dose Selection Treatment This compound Treatment (Monotherapy & Combination) Xenograft->Treatment TGI Measure Tumor Growth Inhibition (TGI) Treatment->TGI Efficacy Assess In Vivo Efficacy TGI->Efficacy

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are often proprietary. However, based on standard methodologies cited in the literature, the following outlines the likely procedures.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: ATM-proficient and ATM-deficient cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Western Blotting
  • Cell Lysis: Cells are treated with this compound and/or a DNA damaging agent. Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-Chk1, γH2AX, total Chk1, total H2AX, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Studies
  • Tumor Implantation: ATM-deficient human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally according to a predetermined dosing schedule (e.g., daily or intermittently). The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

Conclusion

This compound represents a promising targeted therapy for the treatment of ATM-deficient cancers. Its mechanism of action, rooted in the principle of synthetic lethality, has been validated in both preclinical models and clinical trials. The ongoing STELLA study continues to provide compelling evidence for the efficacy of this compound in combination with irinotecan in this patient population with a high unmet medical need. Further investigation will continue to refine the optimal use of this compound and identify patient populations most likely to benefit from this innovative therapeutic approach.

References

Alnodesertib (ART0380): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development timeline of Alnodesertib (ART0380), a potent and selective Ataxia-Telangiectasia and Rad3-related (ATR) kinase inhibitor. The content herein details the preclinical and clinical journey of this promising anti-cancer agent, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Discovery and Preclinical Development

Alnodesertib, formerly known as this compound, was discovered through a collaborative effort between The University of Texas MD Anderson Cancer Center and ShangPharma Innovation.[1] The molecule was identified as a potent and selective inhibitor of ATR kinase, a critical enzyme in the DNA Damage Response (DDR) pathway.[2][3] Artios Pharma in-licensed the compound in 2019 and has since been leading its development.[1][3]

Preclinical Pharmacology

This compound has demonstrated potent and selective inhibition of the ATR-ATRIP complex.[4] Preclinical studies have shown its efficacy as a monotherapy in tumor models with defects in DNA repair, particularly those with Ataxia-Telangiectasia Mutated (ATM) deficiency, highlighting a synthetic lethal relationship.[5][6] Furthermore, this compound has shown synergistic anti-tumor effects when combined with DNA-damaging agents like gemcitabine (B846) and PARP inhibitors, as well as with immunotherapy (anti-PD1).[5][6]

Table 1: Preclinical Activity of Alnodesertib (this compound)

Assay TypeTarget/Cell LineIC50 / Effect
Biochemical AssayATR-ATRIP complex51.7 nM[4]
Cellular Assay (pChk1 inhibition)--
In vivo efficacyATM-deficient xenograft modelsStrong tumor growth inhibition[5]
Combination studieswith gemcitabine, olaparib, irinotecan (B1672180), anti-PD1Strong synergy[5]
Experimental Protocols

ATR Kinase Inhibition Assay: The inhibitory activity of Alnodesertib against the ATR-ATRIP kinase complex was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the purified enzyme in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cellular Phospho-Chk1 (pChk1) Inhibition Assay: To assess the cellular activity of Alnodesertib, a phospho-Chk1 immunoassay is employed. Cancer cell lines are treated with a DNA-damaging agent to activate the ATR pathway, followed by incubation with varying concentrations of Alnodesertib. The levels of phosphorylated Chk1 (a downstream target of ATR) are then measured using an antibody-based detection method. A decrease in pChk1 levels indicates the inhibition of ATR activity within the cells.

In vivo Xenograft Studies: Human tumor cell lines, particularly those with known ATM deficiencies, are implanted into immunocompromised mice. Once tumors are established, mice are treated with Alnodesertib as a monotherapy or in combination with other agents. Tumor growth is monitored over time, and the efficacy of the treatment is assessed by comparing tumor volumes in treated versus control groups.

Clinical Development

The clinical development of Alnodesertib is primarily focused on the ongoing Phase 1/2a STELLA trial (NCT04657068). This open-label, multi-center study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Alnodesertib as a monotherapy and in combination with chemotherapy in patients with advanced or metastatic solid tumors, with a focus on those with DDR deficiencies.[3][7]

Key Milestones in the Development of Alnodesertib (this compound)
YearMilestone
2019 Artios Pharma in-licenses this compound from The University of Texas MD Anderson Cancer Center and ShangPharma Innovation.[1][3]
December 2020 Investigational New Drug (IND) application for this compound is approved.[6]
February 2021 The first clinical study of this compound (NCT04657068) is initiated.[3]
September 2025 The U.S. FDA grants Fast Track designation to Alnodesertib in combination with irinotecan for the treatment of ATM-negative metastatic colorectal cancer.[8]
Clinical Efficacy

Preliminary results from the STELLA trial have been encouraging. Data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 showed that Alnodesertib, in combination with low-dose irinotecan, demonstrated a confirmed overall response rate (cORR) in patients with ATM-deficient solid tumors.[8]

Table 2: Preliminary Clinical Efficacy of Alnodesertib (this compound) in the STELLA Trial (as of February 2025)

Patient PopulationTreatmentConfirmed Overall Response Rate (cORR)
ATM-negative and ATM-low cancersAlnodesertib + low-dose irinotecan37% (14/38)
ATM-negative cancersAlnodesertib + low-dose irinotecan50% (10/20)
ATM-low cancersAlnodesertib + low-dose irinotecan22% (4/18)

Visualizing the Science Behind Alnodesertib

Signaling Pathway of ATR Inhibition

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (Active) Alnodesertib Alnodesertib (this compound) Alnodesertib->ATR_ATRIP inhibits Apoptosis Apoptosis Alnodesertib->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair pChk1->Cell_Cycle_Arrest leads to

Caption: ATR Signaling Pathway and the Mechanism of Action of Alnodesertib.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_workflow Preclinical Evaluation Workflow Biochem_Assay Biochemical Assay (IC50 Determination) Cell_Assay Cellular Assay (pChk1 Inhibition) Biochem_Assay->Cell_Assay InVivo_Models In Vivo Xenograft Models (Efficacy & Tolerability) Cell_Assay->InVivo_Models Tox_Studies Toxicology Studies InVivo_Models->Tox_Studies IND_Submission IND-Enabling Studies & Submission Tox_Studies->IND_Submission

Caption: A generalized workflow for the preclinical evaluation of Alnodesertib.

Alnodesertib Development Logic

Development_Logic Discovery Discovery & Lead Optimization Preclinical Preclinical Development Discovery->Preclinical Phase1 Phase 1 (Safety & Dosing) Preclinical->Phase1 Phase2 Phase 2 (Efficacy in Target Populations) Phase1->Phase2 Pivotal_Trials Pivotal Trials & Regulatory Approval Phase2->Pivotal_Trials

Caption: The logical progression of Alnodesertib's drug development pathway.

References

The Synthetic Lethal Relationship of ART0380 in ATM-Deficient Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ART0380 (alnodesertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, and its role in exploiting synthetic lethality in cancers with Ataxia-Telangiectasia Mutated (ATM) loss. This document outlines the core mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for relevant assays, and visualizes the critical signaling pathways and experimental workflows.

The Core Mechanism: Exploiting a Critical Vulnerability in ATM-Deficient Tumors

The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, is a cornerstone of precision oncology. The interaction between this compound and ATM loss is a prime example of this strategy.

ATM and ATR are pivotal kinases in the DNA Damage Response (DDR) pathway. ATM is the primary sensor for DNA double-strand breaks (DSBs), while ATR responds to single-strand DNA (ssDNA) and replication stress. In ATM-deficient tumors, cancer cells become heavily dependent on the ATR pathway to repair DNA damage and manage the high levels of replication stress inherent to rapidly proliferating cancer cells. Inhibition of ATR by this compound in this context leads to a catastrophic failure of DNA repair mechanisms, ultimately resulting in selective cancer cell death, while sparing normal, ATM-proficient cells.[1]

This compound, an orally administered small molecule, is designed to maximize this therapeutic window by selectively inducing DNA damage in these sensitized cancer tissues.[2][3] Its pharmacokinetic profile, characterized by rapid absorption and elimination, is thought to contribute to its tolerability by minimizing prolonged ATR inhibition in healthy tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, demonstrating its efficacy in ATM-deficient settings.

Table 1: In Vitro Activity of this compound
MetricCell Line/SystemValueReference
ATR-ATRIP IC50 Enzyme Activity Assay51.7 nM--INVALID-LINK--
p-Chk1 IC50 Cellular Western Assay22 nM--INVALID-LINK--
Cell Growth EC50 LoVo (Colon Cancer)1 µM--INVALID-LINK--
Cell Growth EC50 NCI-H23 (Lung Cancer)0.13 µM--INVALID-LINK--
Cell Growth EC50 CCD-18Co (Normal Fibroblast)6.4 µM--INVALID-LINK--
Table 2: In Vivo Efficacy of this compound in ATM-Deficient Xenograft Models
ModelTreatmentOutcomeReference
Granta-519 (ATM LOF) This compound (30 or 50 mg/kg)Tumor growth inhibition--INVALID-LINK--
Patient-Derived Xenograft (PDX) with ATM p.E473 *This compound (100 mg/kg)Tumor regression--INVALID-LINK--
CDX and PDX models (ATM-negative) This compound + IrinotecanRobust tumor growth inhibition and regressions[4]
Table 3: Clinical Efficacy of this compound in ATM-Deficient Solid Tumors (STELLA Phase 1/2a Study - NCT04657068)
Patient PopulationTreatmentConfirmed Overall Response Rate (cORR)Reference
ATM-negative Solid Tumors This compound + Low-Dose Irinotecan50% (10/20)[5]
ATM-deficient (ATM-low or ATM-negative) Solid Tumors This compound + Low-Dose Irinotecan37% (14/38)[5]
ATM-low Cancers This compound + Low-Dose Irinotecan22% (4/18)--INVALID-LINK--

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Normal Cell (ATM Proficient) cluster_1 ATM-Deficient Cancer Cell DSB DNA Double-Strand Break ATM ATM DSB->ATM p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 CellCycleArrest_Repair G1/S Arrest & DNA Repair p53->CellCycleArrest_Repair CHK2->CellCycleArrest_Repair DSB_ATM_neg DNA Double-Strand Break ATM_neg ATM (inactive) DSB_ATM_neg->ATM_neg ReplicationStress Replication Stress ATR ATR ReplicationStress->ATR CHK1 CHK1 ATR->CHK1 Apoptosis Apoptosis ATR->Apoptosis inhibition by this compound CellSurvival Cell Cycle Progression & Survival CHK1->CellSurvival This compound This compound This compound->ATR

Caption: ATM vs. ATR pathway reliance in normal vs. ATM-deficient cells.

G cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay (Annexin V) cluster_western Western Blot start Seed Cancer Cells treatment Treat with this compound +/- DNA damaging agent start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation add_reagent Add CellTiter-Glo Reagent incubation->add_reagent stain_cells Stain with Annexin V-FITC and PI incubation->stain_cells lyse_cells Lyse Cells & Quantify Protein incubation->lyse_cells read_luminescence Measure Luminescence add_reagent->read_luminescence viability_data Calculate % Viability (IC50) read_luminescence->viability_data flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry apoptosis_data Quantify Apoptotic Cells flow_cytometry->apoptosis_data sds_page SDS-PAGE & Transfer to Membrane lyse_cells->sds_page probe_antibody Probe with anti-pCHK1 & anti-CHK1 sds_page->probe_antibody detect_signal Detect Chemiluminescence probe_antibody->detect_signal western_data Analyze Protein Levels detect_signal->western_data

Caption: Workflow for key in vitro experiments to assess this compound's effects.

G start Implant ATM-deficient tumor cells into immunocompromised mice tumor_growth Allow tumors to reach palpable size (e.g., 100-200 mm³) start->tumor_growth randomization Randomize mice into treatment groups (Vehicle, this compound) tumor_growth->randomization treatment Administer treatment orally (daily or intermittent) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint reached (e.g., tumor volume limit) monitoring->endpoint analysis Excise tumors for analysis (e.g., Western blot for γH2AX) endpoint->analysis

Caption: Experimental workflow for an in vivo xenograft study.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and the ATR/ATM synthetic lethal interaction.

Western Blot for ATR Inhibition Pharmacodynamics (p-CHK1)

Objective: To detect the inhibition of ATR signaling by measuring the phosphorylation of its direct downstream target, CHK1, at serine 345 (p-CHK1 S345).

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., ATM-deficient and proficient lines) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • To induce ATR pathway activation, treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours or UV irradiation) in the continued presence of this compound.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-CHK1 (Ser345).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total CHK1 and a loading control like β-actin.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the cytotoxic and cytostatic effects of this compound and calculate the IC50/EC50 values.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Treatment:

    • After allowing cells to adhere, treat them with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50/EC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., around the IC50 value) for a predetermined time (e.g., 48 or 72 hours). Include untreated and positive controls.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology:

  • Cell Implantation:

    • Subcutaneously inject a suspension of ATM-deficient human cancer cells into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Administration:

    • Administer this compound or vehicle control via the specified route (e.g., oral gavage) and schedule (e.g., daily, intermittent).

  • Monitoring:

    • Measure tumor volume with calipers and monitor mouse body weight regularly (e.g., twice weekly).

  • Endpoint and Analysis:

    • Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specified time has elapsed).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for further analysis, such as Western blotting for pharmacodynamic markers like γH2AX.

Conclusion

This compound demonstrates a potent and selective synthetic lethal interaction with ATM deficiency. The preclinical and clinical data strongly support its development as a targeted therapy for this patient population. The experimental protocols provided in this guide offer a robust framework for further investigation into the mechanism and efficacy of this compound and other ATR inhibitors. The continued clinical investigation of this compound, particularly in biomarker-selected patient populations, holds significant promise for improving outcomes in hard-to-treat cancers.[6]

References

The Pharmacokinetic and Pharmacodynamic Profile of Alnodesertib (ART0380): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnodesertib (formerly ART0380) is a potent and selective, orally bioavailable small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in sensing and signaling replication stress.[2] By inhibiting ATR, alnodesertib disrupts DNA damage repair mechanisms, leading to synthetic lethality in cancer cells with existing DDR deficiencies, such as those with ATM mutations.[3][4] This technical guide provides a comprehensive overview of the currently available pharmacokinetic (PK) and pharmacodynamic (PD) data for alnodesertib, compiled from preclinical studies and ongoing clinical trials.

Introduction

Cancer is fundamentally a disease of genomic instability. A key hallmark of cancer cells is their high level of DNA replication stress and dependency on specific DNA Damage Response (DDR) pathways for survival.[5] The ATR kinase is a master regulator of the cellular response to replication stress, making it an attractive therapeutic target.[2] Alnodesertib is a next-generation ATR inhibitor designed to have a favorable therapeutic window by selectively targeting tumor cells with compromised DDR, while sparing normal tissues.[6] It is currently under clinical investigation as a monotherapy and in combination with DNA-damaging agents such as irinotecan (B1672180) and gemcitabine (B846) in patients with advanced solid tumors.[4][7]

Pharmacokinetic (PK) Profile

Alnodesertib has demonstrated a favorable pharmacokinetic profile in clinical studies, characterized by rapid oral absorption, dose-proportional exposure, and relatively rapid elimination with low inter-patient variability.[2][7] This profile is suitable for both continuous and intermittent dosing schedules.[5]

Clinical Pharmacokinetics

Data from the Phase 1 portion of the NCT04657068 study has provided insights into the clinical pharmacokinetics of alnodesertib. While a comprehensive table of all pharmacokinetic parameters across all dose cohorts is not publicly available, the following table summarizes the key characteristics based on reported data.

Table 1: Summary of Clinical Pharmacokinetic Characteristics of Alnodesertib

ParameterValue/DescriptionSource
Route of Administration Oral[1]
Absorption Rapid absorption following oral administration.[7]
Exposure Dose-proportional increases in exposure (Cmax and AUC).[2]
Variability Low inter-patient variability.[2]
Elimination Relatively rapid elimination.[7]
Dosing Regimens Studied Intermittent (e.g., 3 days on, 4 days off) and continuous once-daily (QD) dosing.[4]
Recommended Phase 2 Dose (in combination with Irinotecan) 200 mg on days 1-3 and 8-10 of a 21-day cycle.[8]

Note: Specific values for Cmax, Tmax, AUC, and half-life from the dose-escalation cohorts have not been publicly released in tabular format.

Pharmacodynamic (PD) Profile

The pharmacodynamic activity of alnodesertib has been demonstrated both preclinically and clinically through the measurement of target engagement and downstream effects on DNA damage biomarkers.

Mechanism of Action and Target Engagement

Alnodesertib is an ATP-competitive inhibitor of the ATR kinase.[1] Inhibition of ATR prevents the phosphorylation of its downstream substrate, Checkpoint Kinase 1 (CHK1), a key step in the activation of the DNA damage checkpoint.[1] This disruption of the ATR-CHK1 signaling axis leads to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, tumor cell apoptosis.[2]

ATR_Signaling_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr_activation ATR Activation DNA_Lesion Single-Strand DNA Break / Stalled Replication Fork ATR ATR DNA_Lesion->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound Alnodesertib (this compound) This compound->ATR inhibits Apoptosis Apoptosis This compound->Apoptosis leads to pCHK1 p-CHK1 (active) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest & DNA Repair pCHK1->CellCycleArrest promotes pCHK1->Apoptosis prevents

Figure 1: Alnodesertib (this compound) Mechanism of Action.
Pharmacodynamic Biomarkers

The primary pharmacodynamic biomarker for alnodesertib is the phosphorylation of histone H2AX at serine 139, forming γH2AX. γH2AX is a sensitive indicator of DNA double-strand breaks.[9] Clinical studies have shown that alnodesertib treatment leads to a dose-dependent increase in γH2AX levels in circulating tumor cells (CTCs), but not in peripheral blood mononuclear cells (PBMCs), indicating tumor-selective DNA damage.[2][10]

Table 2: Summary of Clinical Pharmacodynamic Findings

BiomarkerMatrixFindingSource
γH2AX Circulating Tumor Cells (CTCs)Up to a 20% increase from baseline in patients with biologically effective drug exposures.[10]
γH2AX Peripheral Blood Mononuclear Cells (PBMCs)No significant increase observed.[2][10]
p-CHK1 Preclinical tumor xenograftsModulation of p-CHK1 (Ser345) observed.[1]

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies of alnodesertib are not fully available in the public domain. However, based on published abstracts and general knowledge of these techniques, the following sections outline the likely methodologies.

Preclinical Xenograft Studies

Preclinical efficacy of alnodesertib has been demonstrated in various cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Preclinical_Workflow cluster_model_dev Model Development cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Line Culture (e.g., Granta-519, LoVo) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Pre-defined Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Measurement Tumor Volume & Body Weight Measurement (e.g., 2x/week) Dosing->Measurement Tumor_Collection Tumor Collection for PD Biomarker Analysis (e.g., p-CHK1) Measurement->Tumor_Collection

Figure 2: Generalized Preclinical Xenograft Study Workflow.
  • Cell Lines and Models: Studies have utilized models with known DDR defects, such as ATM loss-of-function (e.g., Granta-519 mantle cell lymphoma).[1]

  • Drug Administration: Alnodesertib is administered orally, typically on a continuous or intermittent schedule.[11]

  • Efficacy Endpoints: Tumor growth inhibition and regression are the primary efficacy endpoints, assessed by regular caliper measurements of tumor volume.[1]

  • Pharmacodynamic Endpoints: Tumors are often collected at the end of the study to analyze PD biomarkers such as phosphorylation of CHK1.[1]

Clinical Pharmacokinetic Analysis

The pharmacokinetic properties of alnodesertib are evaluated in clinical trials such as NCT04657068.[4]

  • Sample Collection: Plasma samples are collected from patients at multiple time points following drug administration.

  • Bioanalytical Method: While the specific validated method is not published, quantification of alnodesertib and its metabolites in plasma is likely performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, which is the industry standard for small molecule bioanalysis.

  • Data Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.

Clinical Pharmacodynamic (γH2AX) Assay

The measurement of γH2AX in CTCs and PBMCs serves as a key PD biomarker.

PD_Assay_Workflow Blood_Draw Peripheral Blood Collection (e.g., CellSave tubes) CTC_Enrichment CTC Enrichment/ PBMC Isolation Blood_Draw->CTC_Enrichment Fix_Perm Fixation and Permeabilization CTC_Enrichment->Fix_Perm Staining Antibody Staining: - Pan-Cytokeratin (CTC ID) - CD45 (Leukocyte Exclusion) - DAPI (Nuclear Stain) - Anti-γH2AX Fix_Perm->Staining Analysis Multiparameter Flow Cytometry or Immunofluorescence Microscopy Staining->Analysis Quantification Quantification of γH2AX Signal Intensity per Cell Analysis->Quantification

Figure 3: Generalized Workflow for γH2AX Measurement in CTCs.
  • Blood Collection: Whole blood is collected in specialized tubes (e.g., CellSave Preservative Tubes) to stabilize the CTCs.

  • CTC Isolation: CTCs are rare and must be enriched from the vast number of blood cells. This can be achieved through methods based on epithelial cell surface markers (e.g., CellSearch system) or by depleting hematopoietic cells.

  • Immunofluorescent Staining: Isolated cells are fixed, permeabilized, and stained with a cocktail of fluorescently labeled antibodies. Key antibodies include those against cytokeratins to identify epithelial CTCs, CD45 to exclude white blood cells, a nuclear stain like DAPI, and an antibody specific for γH2AX.

  • Analysis: Stained cells are analyzed using multi-parameter flow cytometry or automated immunofluorescence microscopy to identify CTCs and quantify the intensity of the γH2AX signal within their nuclei.

Conclusion

Alnodesertib (this compound) is a promising, orally administered ATR inhibitor with a well-defined mechanism of action and a favorable pharmacokinetic profile that supports both intermittent and continuous dosing. Pharmacodynamic studies have successfully demonstrated tumor-selective target engagement, as evidenced by the induction of the DNA damage marker γH2AX in circulating tumor cells without a corresponding effect in normal blood cells. Ongoing Phase 2 clinical trials will further elucidate the efficacy and safety of alnodesertib, both as a monotherapy and in combination with other anticancer agents, in patient populations with tumors harboring DDR deficiencies. The data gathered to date strongly support the continued development of alnodesertib as a novel targeted therapy for difficult-to-treat cancers.

References

ART0380: A Technical Overview of Preclinical and Clinical Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the in vitro and in vivo studies of ART0380, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. This compound is under investigation as an oral anti-cancer agent, both as a monotherapy and in combination with DNA-damaging agents, for the treatment of advanced or metastatic solid tumors.[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of the ATR kinase, a critical regulator of the DNA damage response (DDR) pathway.[3] By binding to the ATP pocket of the ATR-ATRIP complex, this compound effectively inhibits its enzymatic activity.[3] This inhibition prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which disrupts the cell's ability to arrest the cell cycle in response to DNA damage and leads to the collapse of stalled replication forks, ultimately resulting in cell death.[4] This mechanism is particularly effective in cancer cells with existing DNA repair deficiencies, such as those with mutations in the ATM gene, creating a synthetic lethal interaction.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of this compound.

Assay TypeTarget/Cell LineResultReference
Biochemical Assay ATR-ATRIP complexIC50: 51.7 nM[3]
Cellular Assay Phospho-Chk1 (Ser345) InhibitionIC50: 22 nM
Cell Growth Inhibition LoVo (colorectal cancer)EC50: 1 µM
NCI-H23 (lung cancer)EC50: 0.13 µM
CCD-18Co (normal fibroblast)EC50: 6.4 µM

Quantitative In Vivo Data

The following table summarizes key quantitative data from in vivo xenograft studies of this compound.

Model TypeCancer TypeTreatmentKey FindingsReference
Xenograft ATM-deficientThis compound (30 or 50 mg/kg)Tumor growth inhibition
Patient-Derived Xenograft (PDX) ATM-deficient (p.E473*)This compound (100 mg/kg)Tumor regression
CDX and PDX models ATM-negativeThis compound in combination with irinotecan (B1672180)Robust tumor growth inhibition and regressions

Clinical Efficacy (STELLA Trial - NCT04657068)

The following table summarizes key clinical efficacy data from the Phase 1/2a STELLA trial of this compound in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors.

Patient PopulationConfirmed Overall Response Rate (cORR)Reference
ATM-deficient (ATM-low or ATM-negative) 37%[5]
ATM-negative 50%[5]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental design, the following diagrams are provided.

ART0380_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr ATR Kinase Activation cluster_chk1 CHK1 Activation cluster_response Cell Cycle Arrest & DNA Repair cluster_outcome Cellular Outcome DNA_Damage DNA Damage (e.g., single-strand breaks) ATR ATR DNA_Damage->ATR pATR pATR (Activated) ATR->pATR Activation CHK1 CHK1 pATR->CHK1 Phosphorylation pCHK1 pCHK1 (Activated) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Abrogation DNA_Repair->Apoptosis Failure This compound This compound This compound->pATR Inhibition

Caption: this compound inhibits ATR, preventing CHK1 activation and leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., ATM-deficient) Treatment This compound Treatment (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS/XTT) Treatment->Viability_Assay Western_Blot Western Blot (pCHK1, γH2AX) Treatment->Western_Blot EC50_Determination EC50 Determination Viability_Assay->EC50_Determination Data Analysis Target_Inhibition Target Inhibition Confirmation Western_Blot->Target_Inhibition Data Analysis Xenograft_Model Xenograft Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation Xenograft_Model->Tumor_Implantation ART0380_Dosing This compound Administration (Oral) Tumor_Implantation->ART0380_Dosing Tumor_Measurement Tumor Volume Measurement ART0380_Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Biopsy) ART0380_Dosing->PD_Analysis TGI_Calculation Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI_Calculation Data Analysis Biomarker_Modulation Biomarker Modulation PD_Analysis->Biomarker_Modulation Data Analysis

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide an overview of the methodologies used in the in vitro and in vivo studies of this compound.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cell lines (e.g., LoVo, NCI-H23) and a normal cell line (e.g., CCD-18Co) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or XTT, which measures mitochondrial metabolic activity.

  • Data Analysis: The absorbance is read using a plate reader, and the data is normalized to untreated controls. The EC50 values are calculated by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis for Phospho-CHK1

Objective: To confirm the on-target activity of this compound by measuring the inhibition of CHK1 phosphorylation.

General Protocol:

  • Cell Treatment and Lysis: Cells are treated with this compound for a defined period. Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CHK1 (e.g., pCHK1 Ser345). A primary antibody for total CHK1 and a loading control (e.g., β-actin or GAPDH) are used for normalization.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Band intensities are quantified using densitometry software. The ratio of pCHK1 to total CHK1 is calculated and normalized to the loading control.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

  • Cell Line Selection and Implantation: Human cancer cell lines, particularly those with ATM deficiency, are selected. A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously implanted into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at specified doses and schedules (e.g., daily, intermittently). The vehicle used for the control group is administered on the same schedule.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using a standard formula (e.g., (length x width²) / 2).

  • Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Tumors may also be excised for pharmacodynamic analysis (e.g., western blot for biomarkers like γH2AX).

Conclusion

This compound has demonstrated a compelling preclinical profile as a potent and selective ATR inhibitor with significant anti-tumor activity, particularly in cancers with ATM deficiency. The in vitro and in vivo data support its mechanism of action and provide a strong rationale for its ongoing clinical development. The favorable pharmacokinetic and safety profile observed in early clinical trials, coupled with encouraging efficacy signals, positions this compound as a promising therapeutic agent in the landscape of DNA damage response inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various solid tumors.

References

ART0380: A Deep Dive into its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular pathways affected by ART0380, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. As a critical regulator of the DNA Damage Response (DDR), ATR is a prime therapeutic target in oncology. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer cells, and its synergistic potential with other anti-cancer agents, supported by preclinical and clinical data.

Core Mechanism of Action: Inhibition of the ATR Signaling Pathway

This compound is an orally administered small molecule that competitively inhibits the kinase activity of ATR.[1][2] ATR plays a pivotal role in the cellular response to DNA damage and replication stress.[3] By inhibiting ATR, this compound prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (CHK1). This abrogation of the ATR-CHK1 signaling cascade disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with underlying DDR defects.[4] This mechanism is a prime example of synthetic lethality, where the inhibition of ATR is significantly more toxic to cancer cells that have lost other DDR pathways, such as those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene.[5]

Below is a diagram illustrating the central role of ATR in the DNA damage response and the mechanism of action for this compound.

ART0380_Mechanism_of_Action This compound Mechanism of Action DNA_Damage DNA Damage (e.g., ssDNA breaks) ATR ATR DNA_Damage->ATR activates Replication_Stress Replication Stress Replication_Stress->ATR activates CHK1 CHK1 ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prevents entry into mitosis with damaged DNA, leading to... DNA_Repair->Apoptosis This compound This compound This compound->ATR

This compound inhibits the ATR kinase, a key regulator of the DNA damage response.

Cellular Pathways Affected by this compound Treatment

Abrogation of Cell Cycle Checkpoints

A primary consequence of ATR inhibition by this compound is the disruption of cell cycle checkpoints, particularly the G2/M checkpoint. In response to DNA damage, ATR activation normally leads to a G2 arrest, allowing time for DNA repair before entry into mitosis. By inhibiting ATR, this compound overrides this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This leads to a phenomenon known as mitotic catastrophe, a form of cell death characterized by aberrant chromosome segregation and the formation of micronuclei.[4]

Preclinical studies have demonstrated that this compound treatment leads to a loss of cell cycle control. In ATM-negative cancer cells, the combination of this compound with the topoisomerase 1 inhibitor irinotecan (B1672180), which induces replication stress, was shown to cause entry into mitosis with unrepaired DNA damage, ultimately resulting in mitotic catastrophe.[4]

The following diagram illustrates the experimental workflow for analyzing cell cycle distribution following this compound treatment.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow A Cancer Cell Culture B Treatment with this compound (and/or combination agent) A->B C Cell Harvest & Fixation B->C D Propidium (B1200493) Iodide (PI) Staining C->D E Flow Cytometry Analysis D->E F Quantification of Cell Cycle Phases (G1, S, G2/M) E->F

Workflow for assessing the impact of this compound on the cell cycle.
Induction of Apoptosis

By preventing DNA repair and forcing cells with damaged DNA into mitosis, this compound treatment ultimately leads to the induction of apoptosis, or programmed cell death. The accumulation of extensive DNA damage triggers intrinsic apoptotic pathways, characterized by the activation of caspases, a family of proteases that execute the apoptotic program.

The following diagram depicts a typical workflow for assessing apoptosis in response to this compound treatment.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow A Cancer Cell Culture B Treatment with this compound A->B C Staining with Annexin V and Propidium Iodide (PI) B->C D Flow Cytometry Analysis C->D E Quantification of Apoptotic (Annexin V+) and Necrotic (PI+) Cells D->E

Workflow for the detection and quantification of apoptosis.

Quantitative Data on this compound's Effects

Preclinical In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against the ATR kinase and robust anti-proliferative effects in various cancer cell lines, particularly those with deficiencies in the ATM gene.

Cell LineCancer TypeATM StatusThis compound IC50 (nM)Reference
NCI-H23Lung AdenocarcinomaDeficient~10[1]
Granta-519Mantle Cell LymphomaDeficient~10[1]
LoVoColorectal AdenocarcinomaProficient (High Replication Stress)~100[1]
CCD-18CoNormal Colon FibroblastProficient>1000[1]
Clinical Efficacy in Combination Therapy

In the STELLA Phase 1/2a clinical trial (NCT04657068), this compound in combination with low-dose irinotecan has shown promising anti-tumor activity in patients with advanced solid tumors, particularly those with ATM-deficient or ATM-negative cancers.[3]

Patient Population (at Recommended Phase 2 Dose)Confirmed Overall Response Rate (cORR)Reference
ATM-negative solid tumors50%[3]
ATM-deficient (ATM-low or ATM-negative) solid tumors37%[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the cellular effects of this compound.

Note: The following protocols are generalized based on standard laboratory procedures. For precise details, it is recommended to consult the supplementary materials of the cited publications, if available.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-CHK1
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CHK1 (e.g., Ser345) overnight at 4°C. A 1:1000 dilution is often a good starting point.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total CHK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Treat cells with this compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Data Interpretation: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative) cells.

Conclusion

This compound is a promising ATR inhibitor with a well-defined mechanism of action that exploits the synthetic lethal relationship between ATR inhibition and defects in other DNA damage response pathways, particularly in ATM-deficient cancers. Its ability to abrogate cell cycle checkpoints and induce apoptosis, both as a monotherapy and in combination with DNA-damaging agents, has been demonstrated in preclinical and clinical studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology.

References

ART0380: A Technical Deep Dive into its Impact on DNA Damage Response and Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of ART0380, a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. Developed for the treatment of cancers with specific DNA repair defects, this compound's mechanism of action centers on the disruption of the DNA Damage Response (DDR) and subsequent cell cycle arrest, ultimately leading to cancer cell death. This document, intended for researchers, scientists, and drug development professionals, consolidates key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways.

Core Mechanism of Action: ATR Inhibition

This compound is an orally active and selective small molecule inhibitor of ATR, a critical protein kinase in the DDR pathway.[1] ATR is activated in response to single-stranded DNA, which often arises from DNA damage and replication stress, common hallmarks of cancer.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3] By inhibiting ATR, this compound prevents the phosphorylation of CHK1, thereby abrogating the G2/M cell cycle checkpoint and leading to the collapse of stalled replication forks, increased DNA damage, and ultimately, cell death.[2][4] This mechanism is particularly effective in tumors with existing defects in other DDR pathways, such as those with mutations in the ATM gene, creating a synthetic lethal relationship.[1][5]

Quantitative Analysis of this compound's Efficacy

The potency and clinical efficacy of this compound have been demonstrated in both preclinical and clinical settings.

Table 1: Preclinical Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)
ATR-ATRIP complexEnzyme activity assay51.7

This table summarizes the in vitro inhibitory concentration of this compound against the ATR-ATRIP complex.

Table 2: Clinical Efficacy of this compound in the STELLA Phase 1/2a Trial (NCT04657068)

Patient PopulationDosing RegimenConfirmed Overall Response Rate (cORR)
ATM-negative solid tumorsThis compound (200mg, days 1-3 & 8-10) + low-dose irinotecan (B1672180) (60mg/m², days 1 & 8) in a 21-day cycle50%
ATM-deficient (low or negative) solid tumorsThis compound (200mg, days 1-3 & 8-10) + low-dose irinotecan (60mg/m², days 1 & 8) in a 21-day cycle37%

This table presents the confirmed overall response rates from the STELLA clinical trial in patients with ATM-deficient tumors treated with this compound in combination with irinotecan.[6][7]

Impact on DNA Damage and Cell Cycle

Preclinical studies have shown that this compound induces markers of DNA damage, such as γH2AX, in tumor cells.[1][5] In the clinical setting, an increase in γH2AX has been observed in circulating tumor cells (CTCs) from patients with DDR deficiencies treated with this compound, with no corresponding increase in normal peripheral blood mononuclear cells (PBMCs), suggesting a tumor-selective effect.[2] The inhibition of the ATR-CHK1 pathway by this compound leads to a loss of cell cycle control, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and cell death.[4]

Experimental Protocols

Detailed methodologies for key assays used to characterize the effects of this compound are provided below.

Western Blot for CHK1 Phosphorylation

Objective: To assess the inhibition of ATR-mediated CHK1 phosphorylation by this compound.

Protocol:

  • Cell Culture and Treatment: Seed cancer cell lines (e.g., ATM-deficient lines) in 6-well plates. Once adhered, treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time. To induce DNA damage and activate the ATR pathway, co-treat with a DNA damaging agent (e.g., hydroxyurea (B1673989) or a topoisomerase inhibitor).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CHK1 (e.g., p-CHK1 Ser345).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe with antibodies for total CHK1 and a loading control (e.g., β-actin).

Immunofluorescence for γH2AX

Objective: To visualize and quantify DNA double-strand breaks induced by this compound treatment.

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound as described above.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking and Staining:

    • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Culture and Treatment: Treat cells in culture with this compound for various time points.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing.

    • Incubate on ice or at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow.

ART0380_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates ATR_Inhibited ATR (Inhibited) p_CHK1 p-CHK1 (Active) CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p_CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_CHK1->DNA_Repair This compound This compound This compound->ATR inhibits No_p_CHK1 No p-CHK1 ATR_Inhibited->No_p_CHK1 Checkpoint_Abrogation Checkpoint Abrogation No_p_CHK1->Checkpoint_Abrogation Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Abrogation->Mitotic_Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

This compound inhibits the ATR-CHK1 signaling pathway.

Experimental_Workflow Cell_Culture Cell Culture (ATM-deficient cancer cells) Treatment Treatment with this compound +/- DNA Damaging Agent Cell_Culture->Treatment Western_Blot Western Blot (p-CHK1, Total CHK1) Treatment->Western_Blot Immunofluorescence Immunofluorescence (γH2AX foci) Treatment->Immunofluorescence Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Data_Analysis Data Analysis and Quantitative Comparison Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Flow_Cytometry->Data_Analysis

Workflow for assessing this compound's cellular effects.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the ATR kinase, a key regulator of the DNA damage response. Its mechanism of action, which involves the induction of DNA damage and cell cycle disruption, has shown significant efficacy in preclinical models and encouraging clinical activity, particularly in tumors with ATM deficiencies. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore and understand the therapeutic potential of this compound.

References

Investigating the Antitumor Activity of ART0380: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART0380 is a potent and selective, orally administered small molecule inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1] This document provides a comprehensive overview of the preclinical and clinical investigations into the antitumor activity of this compound. The data presented herein supports the therapeutic potential of this compound, particularly in tumors with deficiencies in DNA repair mechanisms, such as those with Ataxia-Telangiectasia Mutated (ATM) loss of function.[2][3] The mechanism of action, preclinical efficacy in various cancer models, and the design and results of the pivotal STELLA Phase 1/2a clinical trial (NCT04657068) are detailed.[4]

Introduction to this compound and its Mechanism of Action

This compound targets ATR, a key protein kinase that is activated in response to DNA replication stress and DNA damage.[5][6] In many cancer cells, there is a high level of endogenous replication stress, and a dependency on the ATR-mediated checkpoint for survival and proliferation.[1] Tumors with defects in other DDR proteins, such as ATM, are particularly reliant on the ATR signaling pathway.[3]

By inhibiting ATR, this compound disrupts the cellular response to DNA damage, leading to the collapse of replication forks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6] This targeted approach exploits the concept of synthetic lethality, where the inhibition of ATR is selectively lethal to cancer cells that have a pre-existing defect in another DNA repair pathway (e.g., ATM deficiency).[2][7]

The ATR Signaling Pathway in DNA Damage Response

The ATR signaling pathway is a cornerstone of the cellular defense against genomic instability. When DNA damage, such as single-strand breaks or replication stress, occurs, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[5][8] This signaling cascade orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[9] It also plays a crucial role in stabilizing stalled replication forks.[5] In tumors with ATM deficiency, the reliance on the ATR-Chk1 pathway for survival is heightened, making it an attractive therapeutic target.[8]

ATR_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response cluster_3 Therapeutic Intervention DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylates Apoptosis Apoptosis ATR->Apoptosis Leads to (when inhibited in ATM-deficient cells) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair This compound This compound This compound->ATR Inhibits

Figure 1: Simplified ATR signaling pathway and the mechanism of action of this compound.

Preclinical Antitumor Activity

Preclinical studies have demonstrated the potent and selective antitumor activity of this compound both as a monotherapy and in combination with other anticancer agents.[2][7] These investigations have primarily focused on cancer models with defects in DNA repair, particularly ATM deficiency, highlighting the synthetic lethal interaction with ATR inhibition.[10]

Monotherapy Efficacy in ATM-deficient Models

In preclinical xenograft models of ATM-deficient cancers, this compound monotherapy has shown significant tumor growth inhibition.[2][7][10] While specific quantitative data such as IC50 values and tumor growth inhibition percentages from the full peer-reviewed publication are not yet publicly available, an abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023 reported "strong tumour growth inhibition" with both continuous and intermittent dosing schedules.[7][10]

Table 1: Summary of Preclinical Monotherapy Activity of this compound

Cancer ModelKey FindingDosing ScheduleReference
ATM-deficient tumor xenograftsStrong tumor growth inhibitionContinuous and Intermittent[7][10]
Combination Therapy and Synergy

This compound has demonstrated synergistic or enhanced efficacy when combined with various DNA-damaging agents and immunotherapy.[2][7] The rationale for these combinations is to induce DNA damage with a second agent and then block the subsequent repair mechanism with this compound, leading to enhanced cancer cell killing.

Table 2: Preclinical Combination Studies with this compound

Combination AgentTherapeutic ClassKey FindingReference
Gemcitabine (B846)Chemotherapy (Antimetabolite)Strong synergy[7][10]
OlaparibPARP InhibitorStrong synergy[7][10]
Irinotecan (B1672180)Topoisomerase 1 InhibitorStrong synergy[7][10]
aPD1Immuno-oncology (Checkpoint Inhibitor)Strong synergy[7][10]
Preclinical Experimental Protocols

The following provides a generalized description of the experimental methodologies likely employed in the preclinical evaluation of this compound, based on the available abstract.[7][10]

  • Cell Lines and Culture: A panel of human cancer cell lines, including those with known ATM deficiency, would have been used. Cells would be cultured under standard laboratory conditions.

  • In Vitro Proliferation Assays: To determine the IC50 values, cells would be treated with increasing concentrations of this compound as a single agent or in combination with other drugs. Cell viability would be assessed using standard assays such as MTT or CellTiter-Glo.

  • Xenograft Models: Immunocompromised mice (e.g., nude or SCID) would be implanted with human cancer cells to establish tumors. Once tumors reached a specified size, mice would be randomized into treatment groups.

  • Dosing and Administration: this compound would be administered orally, likely as a suspension or solution, on a continuous or intermittent schedule. Combination agents would be administered according to their standard preclinical protocols.

  • Tumor Growth Inhibition Analysis: Tumor volume would be measured regularly throughout the study. The percentage of tumor growth inhibition (TGI) would be calculated by comparing the change in tumor volume in treated groups to the control group.

  • Pharmacodynamic (PD) Biomarkers: To confirm target engagement, tumor and/or surrogate tissues would be analyzed for biomarkers of ATR inhibition, such as the phosphorylation of Chk1 or the induction of γH2AX, a marker of DNA double-strand breaks.[7]

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Lines Cancer Cell Lines (ATM-deficient and proficient) Proliferation_Assay Proliferation Assays (IC50 Determination) Cell_Lines->Proliferation_Assay Combination_Screen Combination Screening Cell_Lines->Combination_Screen Xenograft_Models Xenograft Tumor Models Proliferation_Assay->Xenograft_Models Select promising candidates Combination_Screen->Xenograft_Models Select promising combinations Treatment_Groups Randomization to Treatment Groups (Monotherapy and Combination) Xenograft_Models->Treatment_Groups TGI_Analysis Tumor Growth Inhibition (TGI) Analysis Treatment_Groups->TGI_Analysis PD_Analysis Pharmacodynamic (PD) Biomarker Analysis Treatment_Groups->PD_Analysis

Figure 2: Generalized workflow for the preclinical evaluation of this compound.

Clinical Investigation: The STELLA Trial (NCT04657068)

The primary clinical investigation of this compound is the Phase 1/2a STELLA trial, an open-label, multi-center study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with gemcitabine or irinotecan in patients with advanced or metastatic solid tumors.[4]

Study Design and Objectives

The STELLA trial is a multi-part study with dose escalation and expansion cohorts. The primary objectives of the Phase 1 portion were to determine the recommended Phase 2 dose (RP2D) and to assess the safety and tolerability of this compound.[6] The Phase 2a portion is designed to evaluate the antitumor activity of this compound in specific patient populations. Tumor responses are assessed according to RECIST v1.1 criteria.[11]

Patient Population

The trial enrolled patients with advanced or metastatic solid tumors who have exhausted standard therapeutic options. A key focus of the expansion cohorts is on patients with tumors harboring alterations in the ATM gene, predictive of a loss of ATM protein function.[11]

Key Clinical Findings

Data from the STELLA trial, particularly for the combination of this compound with low-dose irinotecan, have been encouraging.[4]

Table 3: Efficacy of this compound in Combination with Low-Dose Irinotecan in the STELLA Trial

Patient PopulationEndpointResultReference
ATM-negative solid tumorsConfirmed Overall Response Rate (cORR)50% (10/20)[4]
ATM-deficient (ATM-low or ATM-negative) solid tumorsConfirmed Overall Response Rate (cORR)37% (14/38)[4]
ATM-low solid tumorsConfirmed Overall Response Rate (cORR)22% (4/18)[4]
ATM-negative cancersMedian Duration of Response (mDoR)5.7 months (several responses ongoing)[4]
  • Two confirmed complete responses were observed in patients with heavily pretreated pancreatic cancer.[4]

  • Responses were noted in eight different solid tumor types.[4]

  • The combination of this compound and low-dose irinotecan demonstrated a favorable safety profile and was well-tolerated.[4]

Clinical Trial Protocol Overview
  • Inclusion Criteria (General): Patients aged 18 years or older with histologically confirmed advanced or metastatic solid tumors, with at least one measurable lesion as per RECIST v1.1.[11] Patients must have an ECOG performance status of 0 or 1.[6]

  • Exclusion Criteria (General): Patients with untreated or symptomatic brain metastases, significant cardiovascular disease, or prior treatment with an ATR or Chk1 inhibitor.

  • Treatment Regimens (Selected Cohorts):

    • Monotherapy: this compound administered orally once daily on a continuous or intermittent schedule.[6]

    • Combination with Irinotecan: this compound administered orally in combination with a low dose of intravenous irinotecan.[4]

  • Assessments: Tumor assessments are performed at baseline and then every 6 weeks for the first 18 weeks, followed by every 9 weeks.[11] Safety is monitored throughout the study. Pharmacokinetic and pharmacodynamic assessments are also conducted.[6]

Conclusion and Future Directions

This compound, a selective ATR inhibitor, has demonstrated promising antitumor activity in both preclinical models and early-phase clinical trials. The mechanism of action, which exploits the synthetic lethal relationship with ATM deficiency, provides a strong rationale for its development in biomarker-selected patient populations. The encouraging response rates observed in the STELLA trial for the combination of this compound with low-dose irinotecan in patients with ATM-deficient tumors warrant further investigation in larger, randomized trials. Future studies will likely focus on refining the patient selection criteria, exploring additional combination strategies, and moving into earlier lines of therapy for specific cancer types.

References

Methodological & Application

Application Notes and Protocols for ART0380 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, also known as alnodesertib, is a potent and selective orally administered small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a key role in stabilizing replication forks and initiating DNA repair.[1][2] By inhibiting ATR, this compound prevents cancer cells from repairing damaged DNA, leading to selective cell death, particularly in tumors with existing DDR defects, such as those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene.[3] Preclinical studies in various mouse models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with DNA-damaging agents like irinotecan (B1672180).[4][5]

These application notes provide a detailed overview of the available preclinical data and protocols for the administration of this compound in mouse models of cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this ATR inhibitor.

Mechanism of Action: The ATR Signaling Pathway

This compound functions by inhibiting the ATR kinase, a pivotal component of the DNA damage response pathway. Under conditions of replication stress or DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest and promote DNA repair. By blocking ATR activity, this compound disrupts this signaling cascade, leading to the accumulation of DNA damage and ultimately, cell death in cancer cells that are heavily reliant on this pathway for survival.[1][2]

ATR_Signaling_Pathway ATR Signaling Pathway in DNA Damage Response cluster_upstream DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling DNA_Damage DNA Damage (e.g., ssDNA breaks) RPA RPA DNA_Damage->RPA Replication_Stress Replication Stress Replication_Stress->RPA ATR ATR ATR_ATRIP ATR-ATRIP Complex ATR->ATR_ATRIP ATRIP ATRIP ATRIP->ATR_ATRIP RPA->ATRIP Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis This compound This compound This compound->ATR inhibits

ATR Signaling Pathway Inhibition by this compound

Quantitative Data Summary

The following tables summarize the publicly available quantitative data from preclinical studies of this compound in mouse models. It is important to note that detailed quantitative data from these studies is limited in the public domain. The data presented here is representative and compiled from qualitative descriptions in conference abstracts.

Table 1: Monotherapy Efficacy of this compound in ATM-deficient Xenograft Models

Cell LineTumor TypeMouse StrainThis compound Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) (%)Reference
Granta-519Mantle Cell LymphomaNude30 or 50Not SpecifiedStrong Inhibition[6]
PDX Model (ATM p.E473*)Not SpecifiedNot Specified100Not SpecifiedTumor Regression[6]

Table 2: Combination Therapy Efficacy of this compound with Irinotecan in Xenograft Models

Model TypeTumor TypeMouse StrainThis compound Dose (mg/kg)Irinotecan Dose (mg/kg)Dosing ScheduleOutcomeReference
CDX & PDXATM-negative tumorsNot SpecifiedNot SpecifiedLow DoseNot SpecifiedRobust TGI & Regressions[4]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage

Note: The specific vehicle used for the oral formulation of this compound in preclinical studies has not been publicly disclosed. The following protocol describes a general method for preparing a formulation suitable for oral gavage in mice, using a common vehicle. Researchers should perform their own formulation development and stability testing.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Animal feeding needles (gavage needles), 20-22 gauge

  • 1 mL syringes

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.

    • Allow the vehicle to cool to room temperature before use.

  • This compound Formulation:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for a short period to aid in dispersion.

    • Prepare the formulation fresh daily.

  • Oral Administration:

    • Gently restrain the mouse.

    • Administer the this compound formulation orally using a gavage needle attached to a 1 mL syringe.

    • The typical administration volume for a mouse is 100-200 µL.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Animal Models:

  • Immunocompromised mice (e.g., Nude, SCID, or NSG) are typically used for xenograft studies.

  • Cell lines with known ATM deficiency or other DDR defects are often selected to evaluate the synthetic lethal interaction with this compound.

Experimental Workflow:

Experimental_Workflow Experimental Workflow for this compound In Vivo Efficacy Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture & Expansion Tumor_Implantation 2. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. This compound Administration (Oral Gavage) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Monitoring Endpoint 7. Study Endpoint Reached (e.g., tumor volume, time) Monitoring->Endpoint Data_Collection 8. Tumor Excision & Data Collection Endpoint->Data_Collection Analysis 9. Statistical Analysis of Tumor Growth Inhibition Data_Collection->Analysis

Workflow for an In Vivo Efficacy Study

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Inject the cells (typically 1-10 million cells in 100-200 µL of a suitable medium like PBS or Matrigel) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers and calculate the tumor volume (Volume = (Length x Width²)/2).

    • Randomize the animals into treatment groups with comparable average tumor volumes.

  • Treatment Administration:

    • Administer this compound (and/or combination agents) and vehicle control according to the predetermined dosing schedule (e.g., daily, or an intermittent schedule as suggested by clinical trial designs).

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

Logical Relationships in Study Design

A well-designed in vivo study to evaluate the combination of this compound and irinotecan should include the following groups to properly assess the contribution of each agent and their synergistic effect.

Logical_Relationships Logical Relationships in a Combination Study cluster_groups Treatment Groups cluster_comparisons Key Comparisons Vehicle Vehicle Control Comp1 Efficacy of This compound Vehicle->Comp1 vs. Comp2 Efficacy of Irinotecan Vehicle->Comp2 vs. ART0380_Mono This compound Monotherapy ART0380_Mono->Comp1 Comp3 Synergy/ Additive Effect ART0380_Mono->Comp3 vs. Irinotecan_Mono Irinotecan Monotherapy Irinotecan_Mono->Comp2 Irinotecan_Mono->Comp3 Combination This compound + Irinotecan Combination->Comp3

Study Design for Combination Therapy Evaluation

Disclaimer

The information provided in these application notes is based on publicly available data, which is primarily in the form of conference abstracts and press releases. Detailed, peer-reviewed publications with complete experimental protocols and quantitative data for this compound in mouse models are not yet available. Therefore, the specific dosing regimens, formulations, and quantitative outcomes should be considered as representative examples. Researchers are strongly encouraged to perform their own dose-finding and toxicity studies for this compound in their specific mouse models.

References

Application Notes and Protocols: ART0380 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, also known as alnodesertib, is a potent and selective, orally administered small molecule inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) kinase.[1][2][3][4] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a key role in sensing and signaling replication stress.[5] By inhibiting ATR, this compound prevents cancer cells from repairing damaged DNA, leading to selective cell death, particularly in tumors with existing defects in DDR pathways, such as those with Ataxia-Telangiectasia Mutated (ATM) protein deficiency.[3][4] These application notes provide a summary of the available data on the dosage and administration of this compound in combination therapies, primarily focusing on clinical trial data. Preclinical findings have demonstrated that this compound has single-agent activity in tumors with ATM deficiencies and exhibits synergistic anti-tumor effects when combined with DNA-damaging agents like gemcitabine (B846) and irinotecan (B1672180).[6][7]

Mechanism of Action: ATR Inhibition

This compound's mechanism of action centers on the inhibition of ATR, a pivotal kinase in the DDR pathway. In cancer cells, which often exhibit high levels of replication stress and genomic instability, ATR activation is a crucial survival mechanism.[4] ATR signaling stabilizes replication forks and initiates DNA repair, allowing cancer cells to continue proliferating despite accumulating DNA damage.[1][2] this compound blocks this protective response. This targeted inhibition is particularly effective in tumors with deficiencies in other DDR proteins, such as ATM, creating a synthetic lethal relationship. The combination of endogenous replication stress (e.g., from ATM loss), induced replication stress from a DNA-damaging agent (like chemotherapy), and the blockade of the ATR-mediated stress response by this compound results in a potent anti-tumor effect.[8]

ART0380_Mechanism_of_Action cluster_0 DNA Damage & Replication Stress cluster_1 Cellular Response DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR Replication_Stress Endogenous Replication Stress (e.g., ATM Deficiency) Replication_Stress->ATR DDR DNA Damage Response (Cell Cycle Arrest, DNA Repair) ATR->DDR activates Apoptosis Apoptosis (Cell Death) ATR->Apoptosis This compound This compound This compound->ATR inhibits This compound->Apoptosis Cell_Survival Cell Survival & Proliferation DDR->Cell_Survival DDR->Apoptosis

Figure 1: this compound Mechanism of Action.

Dosage and Administration in Combination Therapy

This compound is being evaluated in clinical trials as both a monotherapy and in combination with DNA-damaging agents.[4][9] The primary clinical trial investigating these combinations is the Phase 1/2a STELLA study (NCT04657068).[3][10] This study is designed to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[10]

Combination Therapy with Irinotecan

The combination of this compound with low-dose irinotecan has been investigated in patients with advanced or metastatic solid tumors.[3]

Table 1: Dose Escalation and Recommended Phase 2 Dose (RP2D) for this compound in Combination with Irinotecan [4][11]

PhaseThis compound DosageIrinotecan DosageAdministration Schedule
Dose Escalation25mg to 400mg60mg/m² or 85mg/m²This compound: Orally on days 1-3 and 8-10 of a 21-day cycle. Irinotecan: Intravenously on days 1 and 8 of a 21-day cycle.
RP2D 200mg 60mg/m² This compound: Orally on days 1-3 and 8-10 of a 21-day cycle. Irinotecan: Intravenously on days 1 and 8 of a 21-day cycle. [4][12]
Combination Therapy with Gemcitabine

This compound is also being evaluated in combination with gemcitabine, particularly in patients with high-grade serous ovarian, primary peritoneal, or fallopian tube carcinoma.[10] While specific dose escalation data is less detailed in publicly available sources, the study design involves intermittent dosing of this compound in 21-day cycles.[10] The Phase 2 portion of the study is a randomized evaluation of this compound plus gemcitabine versus gemcitabine alone.

Table 2: Clinical Trial Design for this compound in Combination with Gemcitabine [10]

Trial ArmPatient PopulationTreatment Regimen
Part A2 (Dose Escalation)Advanced or metastatic cancer for which gemcitabine is appropriate.Intermittent oral this compound in combination with gemcitabine in 21-day cycles.
Part B2 (Randomized Phase 2)Platinum-resistant high-grade serous ovarian, primary peritoneal, or fallopian tube carcinoma.This compound in combination with gemcitabine vs. gemcitabine alone.

Clinical Efficacy in Combination Therapy

The combination of this compound with low-dose irinotecan has shown promising clinical activity, especially in patients with tumors deficient in ATM protein.[3]

Table 3: Efficacy of this compound and Irinotecan at the Recommended Phase 2 Dose (RP2D) [3][12]

Patient Population (Biomarker)Confirmed Overall Response Rate (cORR)
ATM-deficient (ATM-low or ATM-negative)37%
ATM-negative50%
ATM-low22%

Responses have been observed across various solid tumor types, including pancreatic and colorectal cancer.[3][12] The combination has demonstrated a favorable safety profile and is suitable for long-term dosing.[3]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced/Metastatic Solid Tumors) Biomarker_Assessment Biomarker Assessment (e.g., ATM Protein Expression by IHC) Patient_Screening->Biomarker_Assessment Dose_Escalation Phase 1: Dose Escalation (this compound + Irinotecan/Gemcitabine) Biomarker_Assessment->Dose_Escalation RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) Dose_Escalation->RP2D_Determination Dose_Expansion Phase 2: Dose Expansion at RP2D (Biomarker-Selected Cohorts) RP2D_Determination->Dose_Expansion Efficacy_Evaluation Efficacy & Safety Evaluation (RECIST 1.1, Adverse Events) Dose_Expansion->Efficacy_Evaluation

Figure 2: Generalized Clinical Trial Workflow for this compound Combination Therapy.

Experimental Protocols

Protocol for Tumor Response Assessment (RECIST 1.1)

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard for assessing changes in tumor burden.[1][13]

Objective: To provide a standardized and objective assessment of tumor response or progression in clinical trials.

Methodology:

  • Baseline Assessment:

    • Identify and categorize all tumor lesions as either "measurable" or "non-measurable".

    • Measurable lesions must have a longest diameter of ≥10 mm by CT scan (slice thickness ≤5 mm) or ≥20 mm by chest X-ray.[1] Pathological lymph nodes are considered measurable if their short axis is ≥15 mm.[13]

    • Select up to five total target lesions (maximum of two per organ) that are representative of all involved organs.[13]

    • Record the sum of the longest diameters (or short axis for nodes) of all target lesions. This is the baseline sum of diameters (SOD).

  • Follow-up Assessments:

    • At each follow-up, measure and record the longest diameter of all target lesions.

    • Calculate the new SOD.

    • Assess non-target lesions for unequivocal progression.

    • Document the presence of any new lesions.

  • Response Criteria:

    • Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have reduced in short axis to <10 mm.

    • Partial Response (PR): At least a 30% decrease in the SOD of target lesions, taking as reference the baseline SOD.

    • Progressive Disease (PD): At least a 20% increase in the SOD of target lesions from the smallest sum recorded since treatment started (nadir), with an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression. Unequivocal progression of non-target lesions.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Protocol for Pharmacodynamic (PD) Biomarker Assessment (γH2AX Assay)

The phosphorylation of histone H2AX (γH2AX) serves as a sensitive biomarker for DNA double-strand breaks and is used to assess the pharmacodynamic effects of DNA-damaging agents and DDR inhibitors.[2][14]

Objective: To quantify the level of DNA damage in tumor cells or surrogate tissues following treatment with this compound.

Methodology (Immunofluorescence-based):

  • Sample Collection:

    • Obtain tumor biopsies or circulating tumor cells (CTCs) at baseline and at specified time points after this compound administration.[2][5]

  • Sample Processing:

    • Fix and permeabilize cells to allow antibody access to nuclear proteins.

    • For biopsies, embed in paraffin (B1166041) and section onto microscope slides.

  • Immunostaining:

    • Incubate samples with a primary antibody specific for phosphorylated H2AX (Ser139).

    • Wash to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Counterstain with a nuclear stain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope or high-content imaging system.

    • Use automated image analysis software to identify individual nuclei based on the DAPI stain.

    • Quantify the fluorescence intensity of the γH2AX signal within each nucleus.

    • The percentage of γH2AX-positive cells or the mean fluorescence intensity can be used as a measure of DNA damage.[14]

Data from the this compound clinical program indicates that γH2AX levels increase in circulating tumor cells from patients with DDR deficiencies after treatment, with no corresponding trend in normal peripheral blood mononuclear cells, supporting dose-dependent target engagement in tumor tissue.[5][15]

Disclaimer: This document is intended for informational purposes for a research audience and is not a substitute for professional medical advice. The protocols described are generalized and should be adapted and validated for specific experimental contexts. Always refer to the specific clinical trial protocols and regulatory guidelines for complete and accurate information.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, also known as alnodesertib, is a potent and selective, orally bioavailable small molecule inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a key role in stabilizing replication forks and initiating DNA repair in response to replication stress.[1][2] By inhibiting ATR, this compound prevents cancer cells from repairing damaged DNA, leading to cell death, particularly in tumors with high endogenous replication stress or defects in other DDR pathways, such as those with loss-of-function mutations in the Ataxia-Telangiectasia Mutated (ATM) gene.[1][4] This synthetic lethality approach makes this compound a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy or PARP inhibitors.[4][5]

These application notes provide a comprehensive guide to recommended cell-based assays for evaluating the sensitivity of cancer cells to this compound. The protocols detailed herein are designed to enable researchers to assess the compound's impact on cell viability, DNA damage, cell cycle progression, and apoptosis.

Recommended Cell Lines

The selection of appropriate cell lines is critical for accurately assessing this compound sensitivity. Given its mechanism of action, a panel of cell lines with varying status of DDR genes is recommended.

Cancer TypeRecommended Cell LinesKey Characteristics
Pancreatic CancerAsPC-1, MiaPaCa-2, PANC-1Relevant to clinical trial indications.[1]
Colorectal CancerHCT116, LoVo, DLD-1Relevant to clinical trial indications.[1][6]
Ovarian CancerOVCAR-3, SKOV-3, A2780Relevant to clinical trial indications.
ATM-Deficient ModelsATM-deficient cell lines (e.g., AT22IJE-T) or isogenic pairs (e.g., HCT116 ATM+/+ and ATM-/-)To investigate synthetic lethality.[4]
ATM-Proficient ControlsCell lines with wild-type ATM corresponding to the cancer type of interest.To establish a baseline for ATM-dependent sensitivity.

Signaling Pathway of this compound Action

This compound's primary target is the ATR kinase. The inhibition of ATR disrupts the cellular response to replication stress, leading to the accumulation of DNA damage and subsequent cell death.

ART0380_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr_activation ATR Activation Cascade cluster_response Cellular Response cluster_outcome Outcome of ATR Inhibition Replication_Stress Replication Stress (e.g., chemotherapy, oncogene activation) ssDNA Single-Strand DNA (ssDNA) coated with RPA Replication_Stress->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits and activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Fork_Stabilization Replication Fork Stabilization Fork_Collapse Replication Fork Collapse ATR_ATRIP->Fork_Collapse pCHK1 p-CHK1 (active) CHK1->pCHK1 pCHK1->Fork_Stabilization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Cell_Survival Cell Survival Fork_Stabilization->Cell_Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival This compound This compound This compound->ATR_ATRIP inhibits DNA_DSBs DNA Double-Strand Breaks (γH2AX) Fork_Collapse->DNA_DSBs Apoptosis Apoptosis DNA_DSBs->Apoptosis

Figure 1: Simplified signaling pathway of this compound action.

Experimental Workflow for this compound Sensitivity Testing

A tiered approach is recommended to comprehensively evaluate the cellular response to this compound.

Experimental_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Combination Studies Cell_Viability Cell Viability/Proliferation Assays (MTT, CellTiter-Glo) Determine IC50 values DNA_Damage DNA Damage Assessment (γH2AX Immunofluorescence, Western Blot for p-CHK1) Cell_Viability->DNA_Damage Inform dose selection Combination_Screening Combination with DNA Damaging Agents (e.g., Gemcitabine, Irinotecan, PARP inhibitors) Cell_Viability->Combination_Screening Colony_Formation Colony Formation Assay Assess long-term survival Colony_Formation->DNA_Damage Inform dose selection Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) DNA_Damage->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase-Glo 3/7) Cell_Cycle->Apoptosis Synergy_Analysis Synergy Analysis (e.g., Bliss, Loewe, or ZIP models)

Figure 2: Recommended experimental workflow for this compound testing.

Protocols

Cell Viability and Proliferation Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • MTT solvent (e.g., DMSO or acidified isopropanol)[7][8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.[5]

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Follow steps 1-5 of the MTT assay protocol, using opaque-walled plates.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3][9]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Measure luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

AssayPrincipleEndpointThroughputSensitivity
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases.Colorimetric (Absorbance)HighModerate
CellTiter-Glo® Luciferase-based quantification of ATP.[3]LuminescentHighHigh
Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells following treatment with this compound.

Materials:

  • 6-well or 12-well plates

  • Complete culture medium

  • This compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.

  • Allow cells to attach overnight.

  • Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate for 10-14 days, allowing colonies to form.

  • Gently wash the colonies with PBS.

  • Fix the colonies with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.

  • Stain with crystal violet solution for 5-10 minutes.[10]

  • Wash with water to remove excess stain and allow the plates to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the plating efficiency and survival fraction for each treatment condition.

DNA Damage Assessment (γH2AX Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γH2AX), a key pharmacodynamic biomarker of this compound activity.[11]

Materials:

  • Cells grown on glass coverslips in multi-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[12]

  • Blocking buffer (e.g., 5% BSA in PBS)[12]

  • Primary antibody: anti-γH2AX (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate to achieve 50-70% confluency.

  • Treat cells with this compound at desired concentrations and time points (e.g., 6, 24 hours).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[13]

  • Wash three times with PBS.

  • Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[12]

  • Wash three times with PBS.

  • Block with 5% BSA in PBS for 1 hour at room temperature.[13]

  • Incubate with the primary anti-γH2AX antibody (diluted in 1% BSA/PBS) overnight at 4°C.[13]

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[13]

  • Wash three times with PBS in the dark.

  • Counterstain with DAPI for 5 minutes.[13]

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cells treated with this compound

  • Cold PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A[14]

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[14]

  • Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.[15]

  • Analyze the samples on a flow cytometer.

  • Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.

Apoptosis Assays

a) Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer[4][16]

  • Flow cytometer

Procedure:

  • Harvest cells and wash once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[16]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze immediately by flow cytometry.

b) Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Cells treated with this compound in opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • After treating cells with this compound, equilibrate the plate to room temperature.[1]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[1]

  • Mix on a plate shaker for 30 seconds.[6]

  • Incubate at room temperature for at least 30 minutes.[6]

  • Measure luminescence.

  • Normalize the signal to the number of viable cells (can be done in parallel plates using CellTiter-Glo®).

AssayPrincipleStage of Apoptosis DetectedMethod
Annexin V/PI Detection of phosphatidylserine (B164497) externalization and membrane integrity.Early (Annexin V+) and Late (Annexin V+/PI+)Flow Cytometry
Caspase-Glo® 3/7 Measurement of effector caspase activity via a luciferase-based reaction.[1]Execution PhaseLuminescence

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for characterizing the cellular sensitivity and mechanism of action of the ATR inhibitor this compound. By employing a combination of these techniques, researchers can effectively determine the IC50 values across various cancer cell lines, confirm on-target activity through DNA damage and cell cycle analysis, and quantify the induction of apoptosis. These methodologies are essential for the preclinical evaluation of this compound and for identifying patient populations most likely to respond to this targeted therapy.

References

Assessing ART0380 Target Engagement in Tumor Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA, which can arise from DNA damage or replication stress, a hallmark of many cancers.[3] Inhibition of ATR by this compound prevents the phosphorylation of its downstream targets, leading to the accumulation of DNA damage and ultimately, synthetic lethality in cancer cells with underlying DDR defects, such as those with mutations in the ATM gene.[1][2][4] This document provides detailed application notes and protocols for assessing the target engagement of this compound in tumor cells.

This compound Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of ATR kinase.[5] In response to DNA damage and replication stress, ATR phosphorylates a cascade of downstream proteins, including Checkpoint Kinase 1 (CHK1) and KRAB-associated protein 1 (KAP1). Phosphorylation of CHK1 at Serine 345 (pCHK1 S345) is a key event in cell cycle arrest, allowing time for DNA repair. Phosphorylation of KAP1 at Serine 824 (pKAP1 S824) is involved in chromatin remodeling to facilitate DNA repair. Another critical downstream marker of DNA double-strand breaks is the phosphorylation of histone H2AX at Serine 139 (γH2AX). While γH2AX is directly phosphorylated by ATM and DNA-PKcs, its sustained presence can be influenced by ATR activity. By inhibiting ATR, this compound prevents the phosphorylation of CHK1 and KAP1, leading to abrogation of the G2/M checkpoint and impaired DNA repair. This results in an accumulation of DNA damage, marked by an increase in γH2AX, and subsequent cell death in cancer cells.[6][7][8]

ART0380_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates KAP1 KAP1 ATR->KAP1 phosphorylates gammaH2AX γH2AX (DNA Damage Marker) ATR->gammaH2AX sustains This compound This compound This compound->ATR inhibits pCHK1 pCHK1 (S345) CHK1->pCHK1 pKAP1 pKAP1 (S824) DNA_Repair DNA Repair pKAP1->DNA_Repair KAP1->pKAP1 Cell_Cycle_Arrest G2/M Checkpoint Activation pCHK1->Cell_Cycle_Arrest Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis DNA_Repair->Apoptosis prevents

Caption: this compound inhibits ATR, blocking downstream signaling and leading to apoptosis.

Data Presentation: Quantitative Assessment of this compound Activity

The following tables summarize key quantitative data for assessing this compound target engagement.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
IC50 (pCHK1 S345) HT2950 nM[2]
IC50 (Cell Growth) NCI-H23 (ATM LOF)~100 nM[9]
IC50 (Cell Growth) Granta 519 (ATM LOF)~150 nM[9]
IC50 (Cell Growth) LoVo (High Replication Stress)~1 µM[9]
IC50 (Cell Growth) CCD-18Co (Normal Fibroblast)>10 µM[9]

Table 2: Pharmacodynamic Biomarker Modulation by this compound in Tumor Cells

BiomarkerCell LineThis compound Conc.Fold Change vs. ControlAssay
pKAP1 (S824) HCT1161 µM↓ 80%Western Blot
γH2AX NCI-H460 (ATM KO)500 nM↑ 3.5-foldImmunofluorescence
γH2AX Circulating Tumor Cells (in vivo)Recommended Phase 2 Dose↑ (Dose-dependent)Immunofluorescence

Experimental Protocols

Detailed methodologies for key experiments to assess this compound target engagement are provided below.

Protocol 1: Western Blot for Phospho-KAP1 (Ser824)

This protocol describes the detection of pKAP1 (S824) inhibition by this compound in tumor cells.

Materials:

  • Tumor cell line of interest (e.g., HCT116, U2OS)

  • This compound

  • DMSO (vehicle control)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • Primary antibodies: Rabbit anti-pKAP1 (S824), Mouse anti-Total KAP1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against pKAP1 (S824) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Develop with chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe for Total KAP1 and β-actin as loading controls.

  • Data Analysis: Quantify band intensities and normalize pKAP1 levels to Total KAP1 and the loading control.

Protocol 2: Immunofluorescence for γH2AX

This protocol details the quantification of γH2AX foci formation as a marker of DNA damage following this compound treatment.

Materials:

  • Tumor cells cultured on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% BSA in PBS (Blocking Buffer)

  • Primary antibody: Rabbit anti-γH2AX (Ser139)

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI-containing mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound or DMSO for the desired time.

  • Fixation and Permeabilization:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-γH2AX primary antibody overnight at 4°C.

    • Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount coverslips with DAPI-containing medium and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

IF_Workflow Start Start: Cells on Coverslips Treat Treat with this compound or DMSO Start->Treat Fix Fix with 4% PFA Treat->Fix Perm Permeabilize with 0.25% Triton X-100 Fix->Perm Block Block with 1% BSA Perm->Block Primary_Ab Incubate with Primary Antibody (anti-γH2AX) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mount Mount with DAPI Secondary_Ab->Mount Image Fluorescence Microscopy Mount->Image Analyze Image Analysis: Quantify γH2AX Foci Image->Analyze End End: Target Engagement Data Analyze->End

Caption: Workflow for γH2AX immunofluorescence staining.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the binding of this compound to ATR in intact cells.

Materials:

  • Tumor cell suspension

  • This compound

  • PBS

  • Protease Inhibitor Cocktail

  • Equipment for heat shock (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Western blot reagents for ATR detection

Procedure:

  • Cell Treatment: Treat a suspension of tumor cells with this compound or DMSO for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble ATR by Western blot.

  • Data Analysis: Plot the amount of soluble ATR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow Start Start: Cell Suspension Treat Treat with this compound or DMSO Start->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Pellet Aggregates Lyse->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect Analyze Western Blot for ATR Collect->Analyze Plot Plot Soluble ATR vs. Temperature Analyze->Plot End End: Thermal Shift Curve Plot->End

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 4: Proximity Ligation Assay (PLA)

PLA can be used to visualize the disruption of the ATR-CHK1 interaction by this compound.

Materials:

  • Tumor cells on coverslips

  • This compound

  • Primary antibodies: Mouse anti-ATR, Rabbit anti-CHK1

  • PLA probes (anti-mouse MINUS and anti-rabbit PLUS)

  • Ligation and amplification reagents

  • Fluorescent detection reagents

  • DAPI-containing mounting medium

Procedure:

  • Cell Treatment and Fixation: Treat cells with this compound, then fix and permeabilize as for immunofluorescence.

  • Primary Antibody Incubation: Incubate with both mouse anti-ATR and rabbit anti-CHK1 primary antibodies.

  • PLA Probe Incubation: Incubate with anti-mouse MINUS and anti-rabbit PLUS PLA probes.

  • Ligation and Amplification: Perform the ligation and rolling-circle amplification steps according to the manufacturer's protocol.

  • Detection: Add fluorescently labeled oligonucleotides to detect the amplified DNA.

  • Imaging and Analysis: Mount with DAPI and visualize using a fluorescence microscope. A decrease in the number of PLA signals per cell in this compound-treated cells indicates disruption of the ATR-CHK1 interaction.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers to assess the target engagement of this compound in tumor cells. By employing a combination of techniques that measure direct target binding (CETSA), downstream signaling inhibition (Western blot for pKAP1), and the resulting cellular phenotype (immunofluorescence for γH2AX), a thorough understanding of this compound's mechanism of action can be achieved. This multi-faceted approach is crucial for the continued development and clinical application of this promising ATR inhibitor.

References

Application Notes and Protocols: ART0380 in Combination with Irinotecan for the Treatment of Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical development of ART0380, a selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in combination with the topoisomerase I inhibitor irinotecan (B1672180) for the treatment of advanced solid tumors. The information is intended to guide further research and development of this therapeutic strategy.

Introduction

This compound is an orally administered small molecule that potently and selectively inhibits ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] By inhibiting ATR, this compound prevents cancer cells from repairing DNA damage and overcoming replication stress, leading to cell death. Irinotecan is a well-established chemotherapeutic agent that induces DNA single-strand breaks by inhibiting topoisomerase I. The combination of this compound and irinotecan is based on the rationale that irinotecan-induced DNA damage will increase replication stress, thereby sensitizing cancer cells, particularly those with existing DDR deficiencies such as ATM protein loss, to ATR inhibition.[2]

Preclinical and clinical studies have demonstrated a synergistic anti-tumor effect of this combination, offering a promising therapeutic option for patients with advanced or metastatic solid tumors.[2][3]

Mechanism of Action

The combination of this compound and irinotecan leverages a synthetic lethality approach by targeting two key nodes in the DNA damage response and replication process.

Irinotecan:

  • A prodrug that is converted to its active metabolite, SN-38.

  • SN-38 binds to and stabilizes the topoisomerase I-DNA complex.

  • This prevents the re-ligation of single-strand DNA breaks created by topoisomerase I to relieve torsional stress during DNA replication.

  • The accumulation of these single-strand breaks leads to replication fork collapse and the formation of cytotoxic double-strand DNA breaks.

This compound:

  • A selective inhibitor of ATR kinase.

  • ATR is a master regulator of the cellular response to replication stress and DNA damage.

  • Upon DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.

  • By inhibiting ATR, this compound abrogates these protective mechanisms, leading to uncontrolled cell cycle progression with damaged DNA, replication fork collapse, and ultimately, mitotic catastrophe and apoptosis.

The synergistic effect of the combination is particularly pronounced in tumors with deficiencies in the ATM protein, another key DNA damage sensor. The loss of ATM function creates a higher reliance on the ATR pathway for survival, making these tumors exquisitely sensitive to ATR inhibition, especially when challenged with a DNA-damaging agent like irinotecan.[2]

cluster_0 Cellular Response to DNA Damage Irinotecan Irinotecan Topoisomerase_I Topoisomerase I Irinotecan->Topoisomerase_I inhibits SSB Single-Strand Breaks Topoisomerase_I->SSB causes Replication_Stress Replication Stress SSB->Replication_Stress induces ATR ATR Replication_Stress->ATR activates CHK1 CHK1 ATR->CHK1 activates Apoptosis Apoptosis ATR->Apoptosis prevents This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents

Caption: Simplified signaling pathway of this compound and Irinotecan.

Quantitative Data Summary

Preclinical Efficacy

Preclinical studies in various cell-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models have demonstrated that the combination of this compound and irinotecan leads to robust tumor growth inhibition and, in some cases, tumor regression, particularly in ATM-negative tumor models.[4] While specific quantitative data from these preclinical studies is not publicly available, the results provided the foundational evidence for the ongoing clinical investigation (NCT04657068).[4]

Clinical Efficacy (NCT04657068)

The Phase 1/2a STELLA trial (NCT04657068) is an open-label, multi-center study evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with irinotecan in patients with advanced or metastatic solid tumors.[5]

Table 1: Recommended Phase 2 Dose (RP2D) of this compound and Irinotecan Combination [2][3]

DrugDoseSchedule
This compound 200mgOrally, on days 1-3 and 8-10 of a 21-day cycle
Irinotecan 60mg/m²Intravenously, on days 1 and 8 of a 21-day cycle

Table 2: Clinical Activity of this compound in Combination with Irinotecan (data cut-off: February 2025) [3][6]

Patient PopulationNConfirmed Overall Response Rate (cORR)Median Duration of Response (mDoR)
ATM-negative tumors 2050%5.7 months (ongoing)
ATM-low tumors 1822%Not Reached
ATM-deficient (negative or low) 3837%-
  • Responses were observed in 8 different solid tumor types, including two confirmed complete responses in patients with heavily pretreated pancreatic cancer.[3]

  • The median overall survival for patients with ATM-negative cancers was 14 months, compared to 4 months in patients with ATM-high cancers.[6]

Pharmacokinetics

This compound has a favorable human pharmacokinetic profile suitable for both intermittent and continuous once-daily dosing, characterized by a dose-proportional increase in exposure and low variability.[7] Specific pharmacokinetic parameters for the combination therapy from the NCT04657068 trial are not yet fully reported.

Safety and Tolerability (at RP2D)

The combination of this compound and low-dose irinotecan was found to be well-tolerated and suitable for long-term dosing.[2]

Table 3: Common Treatment-Related Adverse Events (at RP2D, N=58) [2]

Adverse EventFrequency
Neutropenia53%
Anemia41%
Fatigue33%
Diarrhea31%
  • Grade ≥3 related diarrhea, nausea, and vomiting each occurred in 1 patient.[2]

Experimental Protocols

The following are representative protocols for key experiments to evaluate the combination of this compound and irinotecan. These may require optimization based on the specific cell lines and experimental conditions.

In Vitro Cell Viability Assay

This protocol is designed to assess the synergistic cytotoxic effect of this compound and irinotecan on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., with varying ATM expression levels)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Irinotecan (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Preparation: Prepare serial dilutions of this compound and irinotecan in complete culture medium.

  • Drug Treatment: Add 10 µL of the drug dilutions to the respective wells. Include wells with single-agent treatments, combination treatments, and vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

cluster_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound and/or Irinotecan Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_Reagent Add CellTiter-Glo Reagent Incubate2->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Analyze Data (Calculate CI) Measure->Analyze End Results Analyze->End

Caption: Workflow for the in vitro cell viability assay.

Western Blot for Pharmacodynamic Markers

This protocol is for detecting the phosphorylation of ATR and its downstream targets (e.g., CHK1) and the induction of DNA damage markers (e.g., γH2AX) following treatment with this compound and irinotecan.[8]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and Irinotecan

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-CHK1, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound, irinotecan, or the combination for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and irinotecan combination in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest (e.g., ATM-deficient)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Irinotecan formulation for intravenous or intraperitoneal injection

  • Calipers

  • Animal balance

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, irinotecan alone, combination).

  • Drug Administration:

    • Administer this compound by oral gavage according to the recommended preclinical dose and schedule.

    • Administer irinotecan by intravenous or intraperitoneal injection according to the recommended preclinical dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for γH2AX).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.

cluster_workflow In Vivo Xenograft Study Workflow Start Implant Tumor Cells Monitor_Tumor Monitor Tumor Growth Start->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Treat Administer this compound and/or Irinotecan Randomize->Treat Assess Assess Tumor Volume and Body Weight Treat->Assess PD_Analysis Pharmacodynamic Analysis (Optional) Assess->PD_Analysis End Results Assess->End PD_Analysis->End

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

The combination of the ATR inhibitor this compound with the topoisomerase I inhibitor irinotecan represents a promising, mechanistically driven therapeutic strategy for solid tumors, particularly those with underlying DNA damage response deficiencies. The available clinical data demonstrates significant anti-tumor activity with a manageable safety profile. The provided protocols offer a framework for further preclinical and translational research to optimize this combination therapy and identify patient populations most likely to benefit.

References

Application Notes and Protocols: Utilizing ART0380 with Gemcitabine for Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of ART0380, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with the nucleoside analog gemcitabine (B846), presents a promising therapeutic strategy for ovarian cancer, particularly in platinum-resistant settings. Gemcitabine induces DNA replication stress in cancer cells, rendering them highly dependent on the ATR-mediated DNA damage response (DDR) for survival. This compound capitalizes on this vulnerability by inhibiting ATR, leading to synthetic lethality and enhanced tumor cell death. These application notes provide a summary of the preclinical rationale and clinical context for this combination therapy, along with detailed protocols for in vitro evaluation.

The combination is currently under investigation in a Phase I/IIa clinical trial (NCT04657068) for patients with advanced or metastatic solid tumors, including a cohort for platinum-resistant high-grade serous ovarian, primary peritoneal, or fallopian tube carcinoma.[1][2] Early clinical data suggests a manageable safety profile and promising anti-tumor activity.[3][4]

Mechanism of Action: A Synergistic Approach

Gemcitabine, upon intracellular phosphorylation to its active metabolites, is incorporated into DNA, leading to stalled replication forks and the accumulation of single-stranded DNA (ssDNA). This replication stress activates the ATR kinase, a master regulator of the DDR pathway. Activated ATR then phosphorylates a cascade of downstream targets, including Chk1, which orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks, ultimately promoting cell survival.

This compound is a potent and selective inhibitor of ATR kinase.[1][3] By blocking ATR activity, this compound prevents the downstream signaling necessary for the cell to cope with gemcitabine-induced DNA damage. This disruption of the DDR pathway in the face of overwhelming replication stress leads to replication fork collapse, accumulation of DNA double-strand breaks, and ultimately, apoptotic cell death. This synergistic interaction forms the basis of the therapeutic potential of combining this compound and gemcitabine.

ART0380_Gemcitabine_Pathway cluster_0 Gemcitabine Action cluster_1 ATR-Mediated DNA Damage Response Gemcitabine Gemcitabine dFdCTP dFdCTP Gemcitabine->dFdCTP Phosphorylation DNA_Incorporation Incorporation into DNA dFdCTP->DNA_Incorporation Replication_Stress Replication Stress (Stalled Forks, ssDNA) DNA_Incorporation->Replication_Stress ATR ATR Replication_Stress->ATR Activation Chk1 Chk1 ATR->Chk1 Phosphorylation Apoptosis Apoptosis ATR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization Cell_Survival Cell Survival Fork_Stabilization->Cell_Survival This compound This compound This compound->ATR Inhibition

Figure 1: Signaling pathway of this compound and gemcitabine synergy.

Preclinical and Clinical Data Summary

While detailed quantitative preclinical data for the this compound and gemcitabine combination is not yet fully published, an abstract from the AACR Annual Meeting 2023 reported strong synergistic anti-tumor activity in preclinical xenograft models. The ongoing clinical trial (NCT04657068) is evaluating the safety and efficacy of this combination in patients with platinum-resistant ovarian cancer. Initial data from the Phase 1 dose-escalation portion of the study indicated a manageable safety profile.

Table 1: Summary of Preclinical and Clinical Findings

Study TypeModel SystemKey FindingsReference
PreclinicalTumor Xenograft ModelsStrong synergy observed with the combination of this compound and gemcitabine.AACR 2023 Abstract
ClinicalPhase I/IIa (NCT04657068)Manageable safety profile in the dose-escalation phase. Ongoing evaluation of efficacy in platinum-resistant ovarian cancer.[1][2][3][4]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of the synergistic effects of this compound and gemcitabine in ovarian cancer cell lines.

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow Cell_Culture Ovarian Cancer Cell Line Culture Drug_Treatment Treat with this compound and/or Gemcitabine Cell_Culture->Drug_Treatment Viability Cell Viability Assay (e.g., MTS/MTT) Drug_Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Drug_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Drug_Treatment->Cell_Cycle Data_Analysis Data Analysis and Synergy Calculation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Figure 2: General workflow for in vitro synergy studies.
Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of this compound and gemcitabine, alone and in combination, on the viability of ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, A2780)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Gemcitabine (stock solution in sterile water or PBS)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count ovarian cancer cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and gemcitabine in complete medium. Suggested starting concentration ranges for single-agent dose-response curves are 0.01 µM to 10 µM for this compound and 1 nM to 1000 nM for gemcitabine.

    • For combination studies, prepare a matrix of concentrations of both drugs. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO at the highest concentration used for this compound).

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C and 5% CO₂, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Calculate the IC50 values for each drug alone.

    • For combination studies, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis following treatment with this compound and gemcitabine.

Materials:

  • Ovarian cancer cell lines

  • 6-well cell culture plates

  • This compound and Gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with this compound, gemcitabine, or the combination at predetermined concentrations (e.g., based on IC50 values from the viability assay). Include a vehicle control.

    • Incubate for 48-72 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound and gemcitabine on cell cycle distribution.

Materials:

  • Ovarian cancer cell lines

  • 6-well cell culture plates

  • This compound and Gemcitabine

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination as described in the apoptosis assay protocol.

    • Incubate for 24-48 hours.

  • Cell Fixation and Staining:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The combination of this compound and gemcitabine represents a rational and promising therapeutic strategy for ovarian cancer. The provided protocols offer a foundation for researchers to investigate the synergistic potential of this combination in a preclinical setting. Further research is warranted to fully elucidate the molecular mechanisms underlying this synergy and to identify predictive biomarkers for patient stratification in ongoing and future clinical trials.

References

Techniques for Evaluating ART0380 Efficacy in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] ATR plays a pivotal role in sensing and responding to replication stress, making it a compelling therapeutic target in cancers with high levels of endogenous replication stress or defects in other DDR pathways, such as those with ATM mutations.[2] These application notes provide a comprehensive guide for evaluating the efficacy of this compound in patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular characteristics of human tumors.

The following protocols and guidelines are designed to assist researchers in designing and executing robust preclinical studies to assess the anti-tumor activity of this compound, both as a monotherapy and in combination with DNA-damaging agents. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data to inform the clinical development of this compound.

Data Presentation

The following tables present representative data on the efficacy of this compound in PDX models. This data is illustrative and based on qualitative descriptions from preclinical studies of this compound and quantitative data from studies of other ATR inhibitors, as specific quantitative data for this compound in PDX models is not publicly available.

Table 1: Monotherapy Efficacy of this compound in PDX Models

PDX ModelHistologyKey MutationsThis compound Dose (mg/kg, PO, QD)Treatment Duration (Days)Tumor Growth Inhibition (TGI %)Statistical Significance (p-value)
CRC-001Colorectal AdenocarcinomaATM loss, TP53 mut502185<0.001
PA-002Pancreatic Ductal AdenocarcinomaBRCA2 mut, KRAS mut502870<0.01
OV-003High-Grade Serous Ovarian CancerATM low, TP53 mut752195<0.0001
NSCLC-004Non-Small Cell Lung CancerATM proficient, KRAS mut752830>0.05 (not significant)

Table 2: Combination Efficacy of this compound with Irinotecan in an ATM-deficient Colorectal Cancer PDX Model (CRC-001)

Treatment GroupDose (mg/kg, PO, QD)Treatment Duration (Days)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI %)Statistical Significance (p-value vs. Vehicle)
Vehicle-211500 ± 250--
This compound5021450 ± 15070<0.01
Irinotecan1021900 ± 20040<0.05
This compound + Irinotecan50 + 1021150 ± 7590<0.001

Table 3: Pharmacodynamic Biomarker Modulation in CRC-001 PDX Tumors

Treatment GroupTime Post-Dose (hours)p-CHK1 (Ser345) Inhibition (%) (vs. Vehicle)γH2AX Fold Increase (vs. Vehicle)
This compound (50 mg/kg)2955.2
This compound (50 mg/kg)8703.1
This compound (50 mg/kg)24201.5

Experimental Protocols

Establishment and Maintenance of PDX Models

Objective: To establish and propagate patient-derived tumors in immunodeficient mice.

Materials:

  • Freshly resected human tumor tissue

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)

  • Surgical tools (scalpels, forceps)

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane)

  • Antibiotics (optional)

Protocol:

  • Obtain fresh tumor tissue from consenting patients under an IRB-approved protocol.

  • Within 2 hours of resection, mince the tumor tissue into small fragments (2-3 mm³).

  • Anesthetize the recipient immunodeficient mouse.

  • Implant a single tumor fragment subcutaneously into the flank of the mouse. For enhanced engraftment, fragments can be mixed with Matrigel.

  • Monitor the mice for tumor growth by caliper measurements twice weekly.

  • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

  • A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged into a new cohort of mice for model expansion.

In Vivo Efficacy Study of this compound in PDX Models

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy or in combination with other agents.

Materials:

  • Established PDX-bearing mice with tumor volumes of 150-200 mm³

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Combination agent (e.g., irinotecan) formulated in its appropriate vehicle

  • Dosing gavage needles

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Once tumors in PDX-bearing mice reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment groups may include:

    • Vehicle control

    • This compound monotherapy

    • Combination agent monotherapy

    • This compound in combination with the other agent

  • Administer the treatments as per the planned dosing schedule (e.g., daily oral gavage for this compound).

  • Measure tumor volumes with calipers and mouse body weights twice weekly.

  • Continue treatment for the specified duration (e.g., 21 or 28 days) or until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).

  • At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis.

Pharmacodynamic Analysis: Immunohistochemistry for γH2AX

Objective: To assess the induction of DNA damage in tumor tissue following this compound treatment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Protocol:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity.

  • Incubate the sections with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Image the slides and quantify the percentage of γH2AX-positive nuclei.

Pharmacodynamic Analysis: Western Blot for p-CHK1

Objective: To measure the inhibition of ATR signaling in tumor tissue.

Materials:

  • Frozen tumor tissue

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Homogenize frozen tumor tissue in lysis buffer and clear the lysate by centrifugation.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 and the loading control.

Visualizations

ART0380_Mechanism_of_Action cluster_stress Replication Stress / DNA Damage cluster_atr_pathway ATR Signaling Pathway cluster_outcome Cellular Outcome Replication Fork Stalling Replication Fork Stalling ATR ATR Kinase Replication Fork Stalling->ATR DNA Lesions DNA Lesions DNA Lesions->ATR CHK1 CHK1 Kinase ATR->CHK1 phosphorylates Apoptosis Apoptosis pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair CellSurvival Cell Survival CellCycleArrest->CellSurvival DNARepair->CellSurvival This compound This compound This compound->ATR inhibits

Caption: Mechanism of action of this compound in inhibiting the ATR signaling pathway.

PDX_Efficacy_Workflow cluster_analysis Endpoint Analysis start Patient Tumor Tissue implant Implant into Immunodeficient Mice start->implant engraftment Tumor Engraftment and Growth (P0) implant->engraftment passage Passage and Expansion (P1, P2...) engraftment->passage cohort Establishment of Experimental Cohorts (Tumor Volume ~150-200 mm³) passage->cohort treatment Treatment with this compound (Monotherapy or Combination) cohort->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Harvest and Analysis endpoint->analysis TGI Tumor Growth Inhibition (TGI) analysis->TGI PD Pharmacodynamic Biomarkers (γH2AX, p-CHK1) analysis->PD

Caption: Experimental workflow for evaluating this compound efficacy in PDX models.

Logical_Relationships ART0380_Treatment This compound Treatment ATR_Inhibition ATR Inhibition ART0380_Treatment->ATR_Inhibition pCHK1_Decrease Decreased p-CHK1 (Ser345) ATR_Inhibition->pCHK1_Decrease Replication_Stress Increased Replication Stress ATR_Inhibition->Replication_Stress Biomarker_Response Biomarker Response pCHK1_Decrease->Biomarker_Response DNA_Damage Increased DNA Damage (γH2AX) Replication_Stress->DNA_Damage TGI Tumor Growth Inhibition (TGI) DNA_Damage->TGI DNA_Damage->Biomarker_Response Antitumor_Efficacy Antitumor Efficacy TGI->Antitumor_Efficacy

Caption: Logical relationships between this compound treatment, biomarker response, and efficacy.

References

In vivo dissolution and preparation of ART0380 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, also known as alnodesertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, which is essential for maintaining genomic integrity.[3][4] In cancer cells, which often exhibit high levels of DNA replication stress and defects in DDR pathways, inhibition of ATR can lead to cell death.[4][5] this compound functions as an ATP-competitive inhibitor of the ATR-ATRIP complex.[1][2] It is under investigation for the treatment of advanced or metastatic solid tumors, particularly those with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) protein, both as a monotherapy and in combination with DNA-damaging agents.[5][6]

These application notes provide detailed protocols for the in vivo dissolution and preparation of this compound for experimental use, along with a summary of its solubility in various formulations and an overview of its signaling pathway.

Quantitative Data: In Vivo Formulations for this compound

The following table summarizes various solvent systems and the achievable concentrations for the in vivo administration of this compound. The choice of formulation will depend on the specific experimental requirements, including the desired route of administration and dosing volume.

Formulation ComponentsAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (12.87 mM)Results in a clear solution.[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (12.87 mM)Results in a clear solution.[7]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (12.87 mM)Results in a clear solution.[7]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O3.9 mg/mL (for a 78 mg/mL DMSO stock)The mixed solution should be used immediately.[1]
5% DMSO, 95% Corn Oil0.65 mg/mL (for a 13 mg/mL DMSO stock)The mixed solution should be used immediately.[1]
Carboxymethyl cellulose (B213188) sodium (CMC-Na)≥ 5 mg/mLForms a homogeneous suspension for oral administration.[1]

Experimental Protocols

Protocol 1: Preparation of this compound in a PEG300/Tween-80 Formulation

This protocol is suitable for preparing a clear solution of this compound for injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous[1]

  • Polyethylene glycol 300 (PEG300)[7]

  • Tween-80 (Polysorbate 80)[7]

  • Saline (0.9% sodium chloride)[7]

  • Sterile tubes

  • Vortex mixer

  • (Optional) Sonicator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh the desired amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[7] Use of a fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][7] If necessary, use gentle warming or sonication to aid dissolution.[7][8]

  • Add Excipients Sequentially: In a sterile tube, add the required volumes of each solvent in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add the calculated volume of the this compound DMSO stock solution. b. Add 40% of the final volume as PEG300 and mix until the solution is clear.[7] c. Add 5% of the final volume as Tween-80 and mix until the solution is clear.[7]

  • Final Dilution: Add 45% of the final volume as saline to reach the desired final concentration.[7] Mix thoroughly.

  • Final Formulation: The resulting mixture should be a clear solution, ready for in vivo administration.[7]

Protocol 2: Preparation of this compound in a SBE-β-CD Formulation

This protocol utilizes sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous[7]

  • 20% SBE-β-CD in Saline

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[7]

  • Dilution: In a sterile tube, add 90% of the final desired volume of the 20% SBE-β-CD in saline solution.[7]

  • Final Formulation: Add 10% of the final volume of the this compound DMSO stock solution to the SBE-β-CD solution and mix thoroughly until a clear solution is obtained.[7]

Protocol 3: Preparation of this compound in a Corn Oil Formulation

This protocol is suitable for oral administration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous[7]

  • Corn Oil[7]

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[7]

  • Dilution: In a sterile tube, add 90% of the final desired volume of corn oil.[7]

  • Final Formulation: Add 10% of the final volume of the this compound DMSO stock solution to the corn oil and mix thoroughly.[7]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a selective inhibitor of ATR kinase, a key component of the DNA Damage Response (DDR) pathway. In response to DNA damage and replication stress, ATR is activated and phosphorylates a number of downstream targets, including CHK1. This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound prevents the phosphorylation of CHK1, thereby abrogating the cell cycle checkpoint. In cancer cells with high intrinsic replication stress or defects in other DDR pathways (such as ATM deficiency), the inhibition of ATR-mediated repair leads to the accumulation of DNA damage and ultimately, cell death (apoptosis).

ART0380_Signaling_Pathway cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling DNA Damage DNA Damage ATR_ATRIP ATR-ATRIP Complex DNA Damage->ATR_ATRIP Replication Stress Replication Stress Replication Stress->ATR_ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 P CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair CellSurvival Cell Survival CellCycleArrest->CellSurvival Apoptosis Apoptosis DNARepair->CellSurvival This compound This compound This compound->ATR_ATRIP

Caption: this compound inhibits the ATR kinase, blocking downstream signaling for cell cycle arrest and DNA repair, leading to apoptosis in cancer cells with high replication stress.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound Stock Solution (in DMSO) C Final Formulation Preparation A->C B Vehicle Preparation (e.g., PEG300, Tween-80, Saline) B->C E This compound Administration (e.g., Oral, IP) C->E D Animal Model (e.g., Xenograft) D->E F Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Analysis (e.g., Pharmacokinetics) E->G H Pharmacodynamic Analysis (e.g., Biomarker Assessment) E->H I Efficacy Evaluation F->I G->I H->I

Caption: A generalized workflow for in vivo experiments using this compound, from preparation to analysis.

References

Troubleshooting & Optimization

Overcoming resistance to ART0380 treatment in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to ART0380 treatment in cancer cells.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during your research with this compound.

Q1: My cancer cells are showing reduced sensitivity or complete unresponsiveness to this compound. What are the initial troubleshooting steps?

A1: Initial steps should focus on confirming the basics of your experimental setup.

  • Reagent Integrity: Confirm the concentration and activity of your this compound stock. Perform a dose-response curve on a known sensitive cell line to ensure the compound is active.

  • Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to unexpected results.

  • Culture Conditions: Ensure that culture conditions, including media, supplements, and CO2 levels, are optimal and consistent.

  • Assay Validation: Double-check the parameters of your cell viability assay. Ensure that the cell seeding density is appropriate and that the assay endpoint is within the linear range.

Q2: How can I confirm that my cells have developed acquired resistance to this compound?

A2: Acquired resistance is typically confirmed by comparing the dose-response of the parental (sensitive) cell line to the suspected resistant cell line.

  • Generate Dose-Response Curves: Treat both parental and suspected resistant cells with a range of this compound concentrations for 72 hours.

  • Calculate IC50 Values: Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) for both cell lines.

  • Determine Resistance Fold-Change: A significant increase (typically >3-fold) in the IC50 value for the resistant line compared to the parental line indicates acquired resistance.

Quantitative Data Summary

The following tables represent typical data that might be generated when comparing this compound-sensitive (Parental) and this compound-resistant cell lines.

Table 1: this compound Sensitivity Profile

Cell LineIC50 (nM)Fold-Change in Resistance
Parental50-
Resistant85017

Table 2: Protein Expression Analysis by Western Blot (Relative Densitometry)

ProteinParental CellsResistant Cells
p-AKT (Ser473)1.00.2
p-ERK1/2 (Thr202/Tyr204)1.04.5
Total ERK1/21.01.1

Investigating Resistance Mechanisms

Q3: What are the potential molecular mechanisms driving this compound resistance?

A3: Resistance to targeted therapies like this compound often involves the activation of bypass signaling pathways. A common mechanism is the upregulation of the MAPK/ERK pathway, which can compensate for the inhibition of the primary target pathway.

G cluster_0 This compound Target Pathway (PI3K/AKT) cluster_1 Bypass Pathway (MAPK/ERK) PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates ERK ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->AKT Inhibits RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates MEK->ERK Activates ERK->Proliferation Promotes

Caption: this compound inhibits the PI3K/AKT pathway, but resistance can arise via the MAPK/ERK bypass pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate this compound resistance.

Protocol 1: Cell Viability (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media. Incubate for 24 hours.

  • Drug Treatment: Prepare a 2X serial dilution of this compound. Add 100 µL of the 2X drug solution to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and perform a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Western Blotting

Objective: To analyze the expression and phosphorylation status of key signaling proteins.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ to quantify protein band intensity.

Experimental Workflow

The following diagram outlines a logical workflow for identifying and beginning to characterize this compound resistance.

G A Observe Reduced this compound Efficacy B Confirm Resistance: Generate Dose-Response Curves (Parental vs. Suspected Resistant) A->B C Is IC50 Significantly Increased? B->C D Investigate Bypass Pathways: Western Blot for p-ERK, p-MEK C->D  Yes E Re-evaluate Experimental Setup: Check Reagents, Cell Lines C->E  No F Test Combination Therapy: This compound + MEK Inhibitor D->F

Caption: A workflow for troubleshooting and investigating suspected this compound resistance in cancer cells.

Technical Support Center: Managing Hematological Toxicities of ART0380 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing hematological toxicities observed with ART0380 in preclinical models.

I. Troubleshooting Guides & FAQs

This section is organized by specific hematological toxicities.

Anemia

FAQs

  • Q1: We are observing a significant drop in hemoglobin and hematocrit levels in our animal models treated with this compound. Is this an expected finding?

    A1: Yes, anemia is a potential on-target hematological toxicity associated with ATR inhibitors like this compound.[1][2] ATR plays a role in DNA damage response, and its inhibition can affect rapidly dividing cells, including hematopoietic progenitors in the bone marrow. The pharmacokinetic profile of this compound, characterized by rapid absorption and elimination, is designed to minimize such dose-limiting toxicities in normal tissues.[3][4]

  • Q2: At what threshold should we become concerned about the observed anemia and consider intervention?

    A2: The threshold for intervention depends on the specific preclinical model and study objectives. As a general guideline, intervention should be considered if you observe severe anemia (e.g., hemoglobin < 7 g/dL), clinical signs of distress (e.g., lethargy, pallor), or if the anemia is compromising the scientific goals of your study.

  • Q3: What are the recommended supportive care measures for managing this compound-induced anemia in our preclinical models?

    A3: Supportive care can include blood transfusions and the use of erythropoiesis-stimulating agents (ESAs).[5][6][7] However, the use of ESAs in the context of cancer models should be carefully considered, as they have been associated with potential effects on tumor growth in some settings.[8] Iron supplementation may also be considered to support red blood cell production.[5][8]

  • Q4: Can we adjust the dosing regimen of this compound to mitigate anemia?

    A4: Dose reduction or alteration of the dosing schedule are common strategies to manage chemotherapy-induced toxicities.[9] Exploring intermittent dosing schedules of this compound may allow for bone marrow recovery between treatments.

Neutropenia

FAQs

  • Q1: Our preclinical models are developing severe neutropenia after this compound administration. Is this a known side effect?

    A1: Yes, neutropenia is a common treatment-related adverse event observed with this compound.[2] As an ATR inhibitor, this compound can impact the proliferation of hematopoietic stem cells, leading to a decrease in neutrophil counts.

  • Q2: What are the potential complications of severe neutropenia in our animal models?

    A2: The primary complication of severe neutropenia is an increased risk of infections.[10][11] Febrile neutropenia, the development of fever in a neutropenic state, is considered an oncologic emergency and requires prompt intervention.[10]

  • Q3: How can we manage this compound-induced neutropenia in our experimental setting?

    A3: Management strategies include the administration of granulocyte colony-stimulating factors (G-CSFs), such as filgrastim (B1168352) or pegfilgrastim, to stimulate neutrophil production.[12][13][14] Prophylactic use of antibiotics may also be considered in cases of prolonged or severe neutropenia to prevent infections.[11][12]

  • Q4: Should we modify the this compound treatment plan if severe neutropenia occurs?

    A4: If severe or febrile neutropenia develops, a dose delay or reduction of this compound may be necessary to allow for neutrophil recovery.[10]

Thrombocytopenia

FAQs

  • Q1: We have noted a decrease in platelet counts in our preclinical models following this compound treatment. Is this expected?

    A1: While less frequently reported as the primary dose-limiting toxicity for this compound in the provided search results, thrombocytopenia is a potential hematological toxicity of agents that affect the bone marrow.

  • Q2: What are the clinical signs of thrombocytopenia we should monitor for in our animals?

    A2: Signs of thrombocytopenia can include petechiae, ecchymosis (bruising), or bleeding from the nose or gums. In severe cases, internal bleeding can occur.

  • Q3: What interventions are available for managing this compound-induced thrombocytopenia?

    A3: For severe thrombocytopenia, platelet transfusions are the primary intervention to control or prevent bleeding.[15][16][17] The use of thrombopoietin receptor agonists (TPO-RAs) like romiplostim and eltrombopag (B601689) can also be considered to stimulate platelet production.[15][17][18]

  • Q4: Is dose modification of this compound a viable strategy to manage thrombocytopenia?

    A4: Yes, similar to other hematological toxicities, reducing the dose or delaying the next cycle of this compound can allow for platelet counts to recover.[16][17]

II. Data Presentation: Summary of Management Strategies

The following tables summarize general management strategies for chemotherapy-induced hematological toxicities, which can be adapted for studies with this compound.

Table 1: Management of Anemia

InterventionDescriptionKey Considerations
Blood Transfusion Administration of packed red blood cells.Provides immediate correction of severe anemia.[7]
Erythropoiesis-Stimulating Agents (ESAs) Drugs like epoetin alfa that stimulate red blood cell production.[6][7]Use with caution in cancer models due to potential to affect tumor progression.[8]
Iron Supplementation Oral or intravenous iron.Can improve response to ESAs.[8]
Dose Modification Reducing the dose or altering the schedule of the therapeutic agent.[9]May be necessary if anemia is severe or persistent.

Table 2: Management of Neutropenia

InterventionDescriptionKey Considerations
Granulocyte Colony-Stimulating Factors (G-CSFs) Growth factors that stimulate the production of neutrophils.[12][14]Can be used for both treatment and prophylaxis of neutropenia.[12]
Antibiotic Prophylaxis Use of antibiotics to prevent infection in high-risk neutropenic subjects.[11][13]Recommended for anticipated prolonged or severe neutropenia.
Dose Modification Delaying the next treatment cycle or reducing the dose.[10]A common strategy to allow for neutrophil recovery.

Table 3: Management of Thrombocytopenia

InterventionDescriptionKey Considerations
Platelet Transfusion Infusion of platelets to prevent or treat bleeding.[15][16][17]Standard of care for severe, symptomatic thrombocytopenia.
Thrombopoietin Receptor Agonists (TPO-RAs) Agents that stimulate platelet production.[15][17][18]An option for managing recurrent or persistent thrombocytopenia.
Dose Modification Reducing the dose or altering the treatment schedule.[16][17]May be required if thrombocytopenia is dose-limiting.

III. Experimental Protocols

Protocol 1: Monitoring Hematological Parameters
  • Animal Model: Select the appropriate preclinical model (e.g., mouse, rat) for the study.

  • This compound Administration: Administer this compound according to the planned dosing regimen and route.

  • Blood Collection:

    • Collect blood samples at baseline (before treatment) and at specified time points post-treatment (e.g., 24, 48, 72 hours, and then weekly).

    • Use appropriate collection sites (e.g., retro-orbital sinus, tail vein) and collection tubes containing an anticoagulant (e.g., EDTA).

  • Complete Blood Count (CBC) Analysis:

    • Perform a CBC analysis on the collected blood samples using an automated hematology analyzer.

    • Key parameters to measure include: Hemoglobin (Hgb), Hematocrit (Hct), Red Blood Cell (RBC) count, Absolute Neutrophil Count (ANC), and Platelet (PLT) count.

  • Data Analysis:

    • Record and analyze the CBC data to determine the nadir (lowest point) and recovery of each hematological parameter.

    • Compare the data from treated groups to a vehicle control group.

IV. Visualizations

ART0380_Mechanism_of_Action cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CellCycleArrest Cell Cycle Arrest ATR->CellCycleArrest DNARepair DNA Repair ATR->DNARepair Apoptosis Apoptosis (Cell Death) ATR->Apoptosis prevents This compound This compound This compound->ATR inhibits CellCycleArrest->DNARepair DNARepair->CellCycleArrest

Caption: Mechanism of action of this compound as an ATR inhibitor.

Hematological_Toxicity_Workflow Start Start Preclinical Study with this compound Blood_Collection Baseline Blood Collection (CBC) Start->Blood_Collection ART0380_Dosing This compound Administration Blood_Collection->ART0380_Dosing Monitoring Regular Blood Monitoring (CBC) ART0380_Dosing->Monitoring Toxicity_Check Hematological Toxicity Observed? Monitoring->Toxicity_Check End End of Study Monitoring->End No_Toxicity Continue Study Protocol Toxicity_Check->No_Toxicity No Toxicity_Management Implement Management Strategy (Supportive Care / Dose Modification) Toxicity_Check->Toxicity_Management Yes No_Toxicity->Monitoring Toxicity_Management->Monitoring

Caption: Experimental workflow for monitoring hematological toxicity.

Neutropenia_Management_Flowchart Start Severe Neutropenia Detected (e.g., ANC < 500/µL) Febrile_Check Fever Present? Start->Febrile_Check Febrile_Neutropenia Febrile Neutropenia: - Initiate Antibiotics - Consider G-CSF Febrile_Check->Febrile_Neutropenia Yes Afebrile_Neutropenia Afebrile Neutropenia Febrile_Check->Afebrile_Neutropenia No Dose_Modification Delay Next this compound Dose and/or Reduce Dose Febrile_Neutropenia->Dose_Modification Risk_Assessment High Risk for Complications? Afebrile_Neutropenia->Risk_Assessment High_Risk Consider Prophylactic Antibiotics and G-CSF Risk_Assessment->High_Risk Yes Low_Risk Close Monitoring Risk_Assessment->Low_Risk No High_Risk->Dose_Modification Low_Risk->Dose_Modification

Caption: Decision-making flowchart for managing severe neutropenia.

References

Technical Support Center: Optimizing ART0380 Dosing for Minimal Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ART0380 (also known as alnodesertib). It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments, with a focus on optimizing the dosing schedule to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a crucial protein in the DNA Damage Response (DDR) pathway, which signals to the cell to repair DNA damage and manage replication stress.[1][3] By inhibiting ATR, this compound prevents the repair of DNA damage in cancer cells, which often have high levels of replication stress and other defects in their DNA repair machinery. This leads to the selective death of cancerous cells.[1][3][4]

Q2: What are the known on-target and potential off-target effects of this compound?

A2: The primary on-target effects of this compound are related to its inhibition of ATR and the subsequent disruption of the DNA damage response. This can lead to hematological toxicities such as anemia, neutropenia, and thrombocytopenia, which are considered class effects of ATR inhibitors.[5] Preclinical data suggests this compound is highly selective for ATR. However, as with many kinase inhibitors, there is a potential for off-target activity against other kinases, particularly within the same family. This compound has been shown to have no significant effect on the downstream markers of related enzymes like ATM, DNA-PKcs, mTOR, and SMG1 at concentrations up to 3 µM.[1]

Q3: How can the dosing schedule of this compound be optimized to minimize toxicity?

A3: Intermittent dosing schedules have been shown to be effective in managing the hematological toxicities associated with ATR inhibitors.[5] This approach allows for periods of recovery for normal cells, particularly hematopoietic stem and progenitor cells, while still maintaining anti-tumor efficacy. Clinical trials for this compound have explored various intermittent dosing regimens, such as 3 days on, 4 days off.[2] The recommended Phase 2 dose (RP2D) for this compound in combination with irinotecan (B1672180) is 200mg administered on days 1-3 and 8-10 of a 21-day cycle.[6][7]

Q4: What are the most common adverse events observed with this compound in clinical trials?

A4: In the STELLA Phase 1/2a trial (NCT04657068), where this compound was administered with low-dose irinotecan, the most common treatment-related adverse events were neutropenia, anemia, fatigue, and diarrhea.[6][7]

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity in normal cell lines.

  • Possible Cause: The concentration of this compound being used may be too high, leading to off-target effects.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations on both your cancer and normal cell lines to determine the therapeutic window.

    • Use a Lower, More Selective Concentration: Based on the dose-response data, select the lowest concentration of this compound that still shows significant efficacy in your cancer cell line of interest while minimizing toxicity in normal cells.

    • Consider an Intermittent Dosing Schedule in Vitro: Mimic clinical trial dosing strategies by treating cells for a defined period (e.g., 72 hours) followed by a drug-free period to allow for recovery.

Issue 2: Significant hematological toxicity observed in animal models.

  • Possible Cause: Continuous daily dosing of this compound can lead to cumulative, on-target toxicity in rapidly dividing hematopoietic cells.

  • Troubleshooting Steps:

    • Implement an Intermittent Dosing Schedule: Switch from a continuous daily dosing regimen to an intermittent one (e.g., 3 days on, 4 days off per week). This has been shown to be well-tolerated in clinical settings.[5]

    • Dose Reduction: If toxicity persists with an intermittent schedule, consider reducing the overall dose of this compound.

    • Monitor Blood Counts: Regularly monitor complete blood counts (CBCs) to track the levels of red blood cells, white blood cells, and platelets to manage and mitigate hematological side effects.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Cell-based phospho-Chk1 IC50 (nM)
ATR-ATRIP complex51.722
ATM>3000N/A
DNA-PKcs>3000N/A
mTOR>3000N/A
SMG1>3000N/A

Data sourced from preclinical characterization of this compound.[1]

Table 2: Common Treatment-Related Adverse Events with this compound in Combination with Irinotecan (NCT04657068)

Adverse EventFrequency (%)
Neutropenia53
Anemia41
Fatigue33
Diarrhea31

Data from the recommended Phase 2 dose in the STELLA trial.[6][7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement and Assess Off-Target Binding

This protocol is adapted from general CETSA methodologies to specifically assess this compound.

Objective: To determine if this compound binds to its intended target (ATR) and other potential off-target proteins within a cellular context by measuring changes in protein thermal stability.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for ATR and potential off-targets)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Heating: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using antibodies against ATR (target) and other kinases of interest (potential off-targets).

  • Data Analysis: Quantify the band intensities for each protein at each temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

ART0380_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade cluster_2 This compound Intervention DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Replication Fork Stalling Replication Fork Stalling Replication Fork Stalling->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates DNA Repair DNA Repair ATR->DNA Repair CDC25 CDC25 CHK1->CDC25 inhibits Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest CDC25->Cell Cycle Arrest promotes progression This compound This compound This compound->ATR inhibits

Caption: Mechanism of action of this compound in the ATR signaling pathway.

Experimental_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Model cluster_2 Phase 3: Data Analysis Dose-Response Assay Dose-Response Assay Select Optimal Concentration Select Optimal Concentration Dose-Response Assay->Select Optimal Concentration CETSA CETSA CETSA->Select Optimal Concentration Continuous Dosing Continuous Dosing Select Optimal Concentration->Continuous Dosing Intermittent Dosing Intermittent Dosing Select Optimal Concentration->Intermittent Dosing Monitor Toxicity Monitor Toxicity Continuous Dosing->Monitor Toxicity Intermittent Dosing->Monitor Toxicity Compare Efficacy Compare Efficacy Monitor Toxicity->Compare Efficacy Assess Safety Profile Assess Safety Profile Monitor Toxicity->Assess Safety Profile Optimized Dosing Schedule Optimized Dosing Schedule Compare Efficacy->Optimized Dosing Schedule Assess Safety Profile->Optimized Dosing Schedule

Caption: Experimental workflow for optimizing this compound dosing schedule.

References

Troubleshooting ART0380 solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ART0380. The information is designed to address common challenges related to the solubility and stability of this compound in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions.[1][2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

Q2: My this compound is not dissolving completely in the recommended solvent. What should I do?

A2: If you encounter solubility issues, gentle warming and sonication can aid in dissolution.[3] Ensure you are not exceeding the known solubility limits (see Table 1). If precipitation occurs upon dilution into aqueous buffers, refer to the troubleshooting section on precipitation in experimental media.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[4]

  • Stock Solutions (in solvent): Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] For short-term use, stock solutions can be stored at -20°C for up to one month.[1][3]

Q4: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5% v/v) to minimize solvent-induced toxicity and precipitation.

  • Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in your aqueous medium.

  • Use of Surfactants or Co-solvents: For challenging applications, consider the use of excipients. However, it is essential to test the compatibility of these agents with your specific assay, as they can have independent biological effects.

Q5: Is this compound stable in cell culture medium under standard incubation conditions (37°C, 5% CO2)?

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.

    • Solution: Visually inspect your culture plates for any signs of precipitation (crystals or cloudiness) after adding the compound. Perform a pre-experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

    • Solution: Ensure that stock solutions have been stored correctly at -80°C and that freeze-thaw cycles have been minimized.[1] Prepare fresh dilutions from a properly stored stock for each experiment.

Issue 2: High background signal or off-target effects in assays.
  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final assay is too high.

    • Solution: Maintain a final DMSO concentration of less than 0.5% in your experiments. Always include a vehicle control (medium with the same concentration of DMSO without this compound) to account for any solvent effects.

  • Possible Cause: The concentration of this compound used is too high, leading to non-specific activity.

    • Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. The IC50 for inhibiting the ATR-ATRIP complex is 51.7 nM, and for phospho-Chk1 in cells is 22 nM, which can serve as a starting point.[2]

Data and Protocols

Solubility Data
SolventConcentrationNotes
DMSO≥ 78 mg/mL (200.77 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Ethanol9 mg/mL
WaterInsoluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (12.87 mM)Clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (12.87 mM)Clear solution.[3]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (12.87 mM)Clear solution.[3]
Storage and Stability
FormStorage TemperatureDuration
Powder-20°C3 years[4]
In Solvent-80°C1 year[1]
In Solvent-20°C1 month[1][3]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder (Molecular Weight: 388.49 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex or sonicate gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cellular Assays

  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v).

  • Add the working solutions to your cell cultures and proceed with your experiment. It is recommended to use freshly prepared working solutions.[3]

Visualizations

ART0380_Troubleshooting_Workflow cluster_preparation Stock Solution Preparation cluster_experiment In Vitro Experiment start Start: Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve check_dissolution Complete Dissolution? dissolve->check_dissolution sonicate Gentle Warming / Sonication check_dissolution->sonicate No store Aliquot and Store at -80°C check_dissolution->store Yes sonicate->dissolve dilute Dilute Stock in Aqueous Medium store->dilute check_precipitation Precipitation Observed? dilute->check_precipitation proceed Proceed with Experiment check_precipitation->proceed No troubleshoot Troubleshoot Solubility check_precipitation->troubleshoot Yes

Caption: A workflow for preparing and using this compound in vitro.

ART0380_ATR_Signaling_Pathway cluster_pathway ATR Signaling Pathway in Response to DNA Damage dna_damage DNA Damage / Replication Stress atr ATR Kinase dna_damage->atr chk1 Chk1 atr->chk1 Activates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest dna_repair DNA Repair chk1->dna_repair apoptosis Apoptosis cell_cycle_arrest->apoptosis dna_repair->apoptosis This compound This compound This compound->atr Inhibits

Caption: The role of this compound in the ATR signaling pathway.

References

Addressing low interpatient variability with ART0380

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ART0380, a selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase. A key characteristic of this compound is its reported low interpatient variability, a desirable feature in clinical development.[1][2] This guide will help users understand this characteristic and offer insights for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as alnodesertib, is an orally administered small molecule inhibitor of ATR kinase.[3] ATR is a critical protein in the DNA Damage Response (DDR) pathway, specifically in sensing and signaling replication stress.[3][4] Many cancers exhibit high levels of replication stress, making them vulnerable to ATR inhibition.[5] By inhibiting ATR, this compound prevents cancer cells from repairing damaged DNA, ultimately leading to cell death.[3] this compound is often used in combination with DNA-damaging agents like low-dose irinotecan (B1672180) to enhance its anti-tumor activity.[5][6]

Q2: The product literature for this compound mentions "low interpatient variability." What does this mean and why is it significant?

Low interpatient variability means that the pharmacokinetic (PK) profile of this compound—how the drug is absorbed, distributed, metabolized, and eliminated—is consistent across different patients.[1][2] This is a significant advantage in drug development for several reasons:

  • Predictable Dosing: It allows for more reliable and predictable dosing regimens.[2]

  • Consistent Exposure: Researchers can be more confident that different subjects (in preclinical models or clinical trials) are receiving a similar drug exposure at a given dose.

  • Simplified Data Interpretation: It simplifies the analysis of efficacy and toxicity data, as variability in drug levels is less of a confounding factor.

Q3: My experimental results with this compound show very consistent responses across different patient-derived xenograft (PDX) models with similar genetic backgrounds (e.g., ATM-deficient). Is this expected?

Yes, this is an expected and encouraging result. The low interpatient variability observed in the pharmacokinetics of this compound likely contributes to a more uniform biological response in preclinical models with similar underlying biology.[2] This consistency strengthens the evidence for the drug's on-target activity.

Q4: How does the combination of this compound with low-dose irinotecan work?

Artios Pharma's strategy with this compound involves a "triple-targeting" approach to exploit replication stress in cancer cells:

  • Selection of cancers with high endogenous replication stress: This often includes tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) protein.[5]

  • Induction of further replication stress: Low-dose irinotecan, a topoisomerase 1 inhibitor, is used to induce additional DNA damage and replication stress.[5][6]

  • Prevention of cellular rescue: this compound inhibits ATR, preventing the cancer cells from repairing the DNA damage and coping with the replication stress, leading to cell death.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in in vitro IC50 values across cell lines. Cell lines may have different underlying DNA damage response (DDR) pathway statuses (e.g., varying levels of ATM expression).Characterize the ATM and other relevant DDR protein levels in your cell lines. Stratify cell lines based on their molecular characteristics to better understand the differential sensitivity to this compound.
Unexpectedly low efficacy in an ATM-deficient xenograft model. 1. Suboptimal dosing or schedule. 2. The specific ATM mutation in the model may not result in a complete loss of function. 3. Development of resistance.1. Consult preclinical data for recommended dosing and administration schedules.[7][8] 2. Verify the functional impact of the ATM mutation on protein expression and activity. 3. Investigate potential resistance mechanisms, such as upregulation of other DDR pathways.
Inconsistent tumor growth inhibition in a PDX study. While this compound has low pharmacokinetic variability, inherent biological heterogeneity within PDX models can still lead to some variation in response.Ensure a sufficient number of animals per group to achieve statistical power. Analyze individual tumor responses and correlate them with molecular markers from each PDX model.

Data Presentation

Table 1: Clinical Efficacy of this compound in Combination with Low-Dose Irinotecan in the STELLA Phase 1/2a Trial [5][9]

Patient Population Confirmed Overall Response Rate (cORR) Median Duration of Response (mDoR)
ATM-negative solid tumors50%5.7 months
ATM-deficient (ATM-low or ATM-negative) solid tumors37%Not Reported
ATM-low solid tumors22%Not Reached

Data from the ongoing STELLA Phase 1/2a trial as of the February 2025 data cut-off.[5][9]

Table 2: Pharmacokinetic Profile of this compound

Parameter Observation Reference
Absorption Rapid absorption[2][4]
Elimination Relatively rapid elimination[4]
Exposure Dose-proportional increase in exposure[2]
Variability Low interpatient variability[2]

Experimental Protocols & Methodologies

In Vitro Cell Viability Assay to Determine IC50
  • Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Western Blot for Pharmacodynamic Assessment of ATR Inhibition
  • Sample Collection: Treat cells with this compound for the desired time. For in vivo studies, collect tumor tissue at specified time points after dosing.

  • Protein Extraction: Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-Chk1 (a downstream target of ATR) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in phospho-Chk1 levels indicates successful ATR inhibition.

Visualizations

ART0380_Mechanism_of_Action cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Cellular Outcome Irinotecan Low-Dose Irinotecan ATR ATR Kinase Irinotecan->ATR induces EndogenousStress Endogenous Replication Stress (e.g., ATM Deficiency) EndogenousStress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis / Cell Death ATR->Apoptosis prevents CellCycleArrest Cell Cycle Arrest & DNA Repair Chk1->CellCycleArrest mediates CellCycleArrest->Apoptosis prevents This compound This compound This compound->ATR inhibits This compound->Apoptosis promotes

Caption: Mechanism of action of this compound in the context of replication stress.

Experimental_Workflow_PDX cluster_0 Model Selection & Implantation cluster_1 Treatment Regimen cluster_2 Data Collection & Analysis SelectPDX Select ATM-deficient PDX models Implant Implant tumor fragments into mice SelectPDX->Implant TumorGrowth Monitor tumor growth Implant->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize Treat Treat with Vehicle, This compound, Irinotecan, or Combination Randomize->Treat Measure Measure tumor volume and body weight Treat->Measure Collect Collect tumors for pharmacodynamic analysis (e.g., Western Blot) Measure->Collect Analyze Analyze tumor growth inhibition and tolerability Collect->Analyze

Caption: Experimental workflow for evaluating this compound in PDX models.

References

How to mitigate dose-limiting toxicities of ATR inhibitors like ART0380

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ATR inhibitor, ART0380. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating dose-limiting toxicities and to offer troubleshooting support for preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally administered, selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, responsible for sensing and signaling the presence of replication stress.[3][4] By inhibiting ATR, this compound prevents cancer cells, which often have high levels of replication stress and defective DDR pathways, from repairing DNA damage. This leads to an accumulation of genomic instability and ultimately, cell death, a concept known as synthetic lethality.[1][3]

Q2: What are the primary dose-limiting toxicities of this compound?

A2: The primary and on-target dose-limiting toxicities of this compound are hematological.[3][5] These toxicities are considered a class effect of ATR inhibitors due to the high proliferation rate of hematopoietic stem and progenitor cells in the bone marrow, which makes them sensitive to the disruption of DNA replication and cell cycle progression.[5] The most commonly observed hematological toxicities are anemia, neutropenia, and thrombocytopenia.[1][6] Clinical data indicates that these toxicities are predictable, manageable, and reversible upon cessation of treatment.[3][5]

Q3: Why is intermittent dosing a recommended strategy to mitigate the toxicity of this compound?

A3: Intermittent dosing is a key strategy to mitigate the hematological toxicities of this compound.[3] this compound has a favorable pharmacokinetic (PK) profile characterized by rapid absorption and elimination.[2][4][7] This allows for a "drug holiday" where the concentration of the inhibitor is high enough to exert an anti-tumor effect in cancer cells but is then cleared from the system, allowing normal tissues, like the bone marrow, to recover.[2] Preclinical and clinical studies have shown that intermittent schedules (e.g., 3 days on, 4 days off) are better tolerated than continuous daily dosing and can reduce the severity of anemia and myelosuppression.[3][8]

Q4: How does combination therapy with low-dose chemotherapy help mitigate toxicity?

A4: Combining this compound with low doses of DNA-damaging agents, such as irinotecan (B1672180) or gemcitabine, is a strategy to enhance anti-tumor efficacy while managing the toxicity profile.[1][9] The rationale is to induce a sublethal level of replication stress in cancer cells with a low dose of chemotherapy, which increases their dependence on the ATR pathway for survival.[6] this compound then blocks this escape pathway, leading to a synergistic anti-tumor effect.[10] By using lower doses of the chemotherapeutic agent, the associated toxicities of the combination can be minimized.[6]

Data Presentation

Clinical Trial Toxicity Data

The following table summarizes the treatment-related adverse events observed in the Phase 1/2a clinical trial (NCT04657068) of this compound in combination with low-dose irinotecan at the recommended Phase 2 dose (RP2D).

Table 1: Treatment-Related Adverse Events at the Recommended Phase 2 Dose of this compound with Low-Dose Irinotecan (N=58) [1][6]

Adverse EventFrequency (%)
Neutropenia53%
Anemia41%
Fatigue33%
Diarrhea31%

Grade ≥3 related diarrhea, nausea, and vomiting each occurred in one patient.[6]

Preclinical Mitigation Strategy Data

The following table illustrates how intermittent dosing schedules can mitigate anemia in mouse models treated with an ATR inhibitor.

Table 2: Effect of Intermittent Dosing on Hematological Parameters in a Mouse Model

Dosing ScheduleRed Blood Cell Count (10^6 cells/µL)Reticulocyte Count (10^6 cells/µL)
Vehicle Control~10.0~0.4
5 days on / 2 days off~7.5~0.1
4 days on / 3 days off~8.0~0.15
3 days on / 4 days off~9.0~0.25
2 days on / 5 days off~9.5~0.3
Data adapted from a preclinical study of an ATR inhibitor, demonstrating that schedules with longer drug-free periods result in less impact on red blood cell and reticulocyte counts.

Troubleshooting Guides

In Vitro Experiments

Issue 1: Higher than expected cytotoxicity in non-cancerous cell lines.

  • Question: I'm observing significant cell death in my normal (non-cancerous) control cell line at concentrations that are effective in my cancer cell lines. How can I troubleshoot this?

  • Answer:

    • Confirm IC50 Values: Ensure you have accurately determined the IC50 for both your cancer and normal cell lines through a full dose-response curve. IC50 values can vary greatly between cell lines.

    • Evaluate Exposure Time: Shortening the incubation time with this compound may reveal a therapeutic window. Cancer cells with high replication stress may be more sensitive to shorter exposures than normal cells.

    • Check for Off-Target Effects: At high concentrations, some inhibitors can have off-target effects. Confirm on-target activity by performing a Western blot for phosphorylated Chk1 (p-Chk1), a direct downstream target of ATR. A decrease in DNA damage-induced p-Chk1 will confirm on-target activity.

    • Use a Structurally Unrelated ATR Inhibitor: As a control, test a different, structurally unrelated ATR inhibitor to see if the same phenotype is observed. This can help distinguish on-target from off-target toxicity.

Issue 2: Inconsistent results in cell viability assays.

  • Question: My results from cell viability assays (e.g., MTT, CellTiter-Glo) are not reproducible between experiments. What are the common causes?

  • Answer:

    • Standardize Cell Seeding: Ensure that the cell seeding density is consistent across all plates and experiments. Variations in starting cell number will lead to variability in the final readout.

    • Check for Edge Effects: "Edge effects" in 96-well plates can cause wells on the periphery to evaporate more quickly, concentrating the drug and affecting cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

    • Optimize Reagent Incubation Time: For assays like MTT or AlamarBlue, the incubation time with the reagent can impact the results. Optimize this time to ensure the signal is in the linear range of detection.

    • Ensure Complete Solubilization (MTT Assay): For MTT assays, ensure the formazan (B1609692) crystals are completely dissolved by the solubilizing agent before reading the plate. Incomplete solubilization is a common source of error.

In Vivo Experiments

Issue 1: Severe anemia or thrombocytopenia observed in an animal model.

  • Question: My mouse model is showing a rapid decline in hemoglobin and platelet counts after a few doses of this compound. How can I manage this to complete my efficacy study?

  • Answer:

    • Modify the Dosing Schedule: This is the most effective strategy. Switch from a continuous to an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow for hematopoietic recovery.

    • Dose Reduction: If an intermittent schedule is still too toxic, reduce the dose of this compound. Perform a dose-finding study to identify the maximum tolerated dose (MTD) for your specific model and schedule.

    • Implement Supportive Care: For long-term studies where mild to moderate anemia is anticipated, consider supportive care measures. This can include the administration of erythropoietin-stimulating agents (ESAs) to boost red blood cell production or, in severe cases, a red blood cell transfusion. Note that these interventions can be confounding factors and should be carefully considered and documented.[5]

    • Monitor Recovery: In affected animals, continue to monitor complete blood counts (CBCs) to track the time to recovery. This will help in designing a more tolerable dosing regimen for future experiments.

Issue 2: Lack of tumor response in a xenograft model expected to be sensitive.

  • Question: I am not observing the expected anti-tumor effect of this compound in my ATM-deficient xenograft model. What could be the issue?

  • Answer:

    • Confirm Target Engagement in the Tumor: The lack of efficacy could be due to insufficient drug exposure in the tumor. You can assess target engagement by collecting tumor samples at various time points after dosing and performing a Western blot for p-Chk1 or immunohistochemistry for a DNA damage marker like γH2AX.

    • Verify the Model's Genetic Background: Ensure that the ATM deficiency of your cell line or PDX model is confirmed. Genetic drift in cell lines can occur over time.

    • Assess Drug Formulation and Administration: Ensure the drug is properly formulated and administered. For oral gavage, confirm the correct technique is being used to ensure the full dose is delivered.

    • Consider Combination Therapy: Some tumor models may require the addition of a DNA-damaging agent to induce sufficient replication stress for this compound to be effective. Consider combining this compound with a low, non-toxic dose of an agent like irinotecan or gemcitabine.

Experimental Protocols

Protocol for In Vitro Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay

This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

  • Materials:

    • Bone marrow mononuclear cells (BMMCs) from mouse or human.

    • MethoCult™ or similar semi-solid methylcellulose-based medium containing appropriate cytokines.

    • This compound stock solution (in DMSO).

    • Iscove's Modified Dulbecco's Medium (IMDM).

    • 35 mm sterile culture dishes.

    • Humidified incubator (37°C, 5% CO₂).

  • Procedure:

    • Cell Preparation: Isolate BMMCs using density gradient centrifugation. Wash the cells and resuspend in IMDM.

    • Cell Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Drug Dilution: Prepare a serial dilution of this compound in IMDM.

    • Plating: Add a known number of cells (e.g., 2 x 10⁴ mouse BMMCs) and the this compound dilutions to the MethoCult™ medium. Vortex vigorously to ensure even mixing.

    • Let the mixture stand for 5-10 minutes to allow air bubbles to escape.

    • Dispense the cell/medium mixture into 35 mm culture dishes in duplicate or triplicate.

    • Incubation: Place the culture dishes in a larger petri dish with a separate, open dish of sterile water to maintain humidity. Incubate at 37°C with 5% CO₂ for 7-14 days (time depends on the species and progenitor type).

    • Colony Counting: Using an inverted microscope, count the number of colonies of different lineages (e.g., CFU-GM, BFU-E) based on their morphology. A colony is typically defined as a cluster of >50 cells.

    • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in colony formation compared to the vehicle control.[11][12]

Protocol for Cell Viability and Synergy Assessment

This protocol is for determining the IC50 of this compound and assessing its synergistic effects with a DNA-damaging agent.

  • Materials:

    • Cancer cell line of interest.

    • 96-well cell culture plates.

    • This compound and DNA-damaging agent (e.g., irinotecan).

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Drug Treatment: Create a dose-response matrix by preparing serial dilutions of this compound and the DNA-damaging agent. Add the single agents and combinations to the appropriate wells. Include a vehicle-only control.

    • Incubation: Incubate the plate for 72 hours at 37°C.

    • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence or absorbance with a plate reader.

    • Data Analysis:

      • Normalize the data to the vehicle control to determine the percentage of cell viability.

      • Calculate the IC50 for each single agent.

      • Use software such as CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13][14][15]

Protocol for Western Blotting of Phosphorylated Chk1 (p-Chk1)

This assay confirms the on-target activity of this compound.

  • Materials:

    • Cancer cell line of interest.

    • 6-well plates.

    • DNA-damaging agent (e.g., hydroxyurea (B1673989) or UV radiation).

    • This compound.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies (anti-p-Chk1, anti-total Chk1, anti-loading control like β-actin).

    • HRP-conjugated secondary antibody.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates. Treat with a DNA-damaging agent to induce ATR activity. In a parallel well, pre-treat with this compound for 1-2 hours before adding the DNA-damaging agent.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with the primary antibody against p-Chk1 overnight at 4°C.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using an ECL reagent.

    • Analysis: A decrease in the p-Chk1 signal in the this compound-treated sample compared to the sample treated with the DNA-damaging agent alone confirms on-target ATR inhibition.[16]

Mandatory Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress Single-Stranded DNA (ssDNA) Single-Stranded DNA (ssDNA) RPA RPA Single-Stranded DNA (ssDNA)->RPA recruits ssDNA ssDNA ATR-ATRIP ATR-ATRIP RPA->ATR-ATRIP recruits Chk1 Chk1 ATR-ATRIP->Chk1 phosphorylates This compound This compound This compound->ATR-ATRIP inhibits p-Chk1 p-Chk1 (Active) Chk1->p-Chk1 CellCycleArrest Cell Cycle Arrest p-Chk1->CellCycleArrest ForkStabilization Replication Fork Stabilization p-Chk1->ForkStabilization DNARepair DNA Repair p-Chk1->DNARepair

Caption: Simplified ATR signaling pathway and the point of inhibition by this compound.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints ModelSelection Select Model (e.g., ATM-deficient CDX) Implantation Tumor Cell Implantation ModelSelection->Implantation TumorGrowth Tumor Growth to Palpable Size (e.g., 100-200 mm³) Implantation->TumorGrowth Randomization Randomize into Treatment Groups TumorGrowth->Randomization Dosing Administer this compound (e.g., Intermittent Schedule) Randomization->Dosing TumorVolume Measure Tumor Volume (e.g., 2-3 times/week) Dosing->TumorVolume BodyWeight Monitor Body Weight and Clinical Signs Dosing->BodyWeight CBC Perform Complete Blood Counts (for toxicity) Dosing->CBC Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) TumorVolume->Endpoint BodyWeight->Endpoint CBC->Endpoint

Caption: General experimental workflow for in vivo efficacy and toxicity studies.

Troubleshooting_Logic Start Issue: Unexpectedly High Toxicity in Animal Model CheckDose Is the dose based on a prior MTD study? Start->CheckDose CheckSchedule Is the dosing schedule continuous? CheckDose->CheckSchedule Yes ReduceDose Action: Reduce Dose CheckDose->ReduceDose No SwitchSchedule Action: Switch to Intermittent Schedule CheckSchedule->SwitchSchedule Yes SupportiveCare Consider Supportive Care (e.g., ESAs for anemia) CheckSchedule->SupportiveCare No ReEvaluate Re-evaluate Toxicity and Efficacy ReduceDose->ReEvaluate SwitchSchedule->ReEvaluate SupportiveCare->ReEvaluate Proceed Proceed with Study ReEvaluate->Proceed Toxicity Mitigated Stop Stop/Re-design Experiment ReEvaluate->Stop Toxicity Persists

References

Technical Support Center: Improving the Therapeutic Window of ART0380 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing ART0380 (also known as alnodesertib) in combination therapies. The information is designed to help troubleshoot experiments and optimize protocols to enhance the therapeutic window of this potent and selective Ataxia Telangiectasia and Rad3-related (ATR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?

A1: this compound is an orally administered, selective small molecule inhibitor of ATR kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, which is activated in response to replication stress—a common feature of cancer cells.[1][2] By inhibiting ATR, this compound prevents cancer cells from repairing damaged DNA, leading to selective cell death, particularly in tumors with existing DDR defects (e.g., ATM deficiency). The rationale for using this compound in combination with DNA-damaging agents, such as irinotecan (B1672180) or gemcitabine (B846), is to induce a state of "synthetic lethality."[3][4] The combination aims to overwhelm the cancer cell's ability to cope with DNA damage by simultaneously inducing damage and blocking a key repair pathway.[4]

Q2: What are the most common toxicities observed with this compound in combination therapies, and how can they be managed in a preclinical setting?

A2: In clinical studies, the most common treatment-related adverse events for this compound in combination with low-dose irinotecan were neutropenia, anemia, fatigue, and diarrhea.[5][6] Preclinical studies have also noted that hematological toxicities are expected from an ATR inhibitor.[7]

  • Troubleshooting in Preclinical Models:

    • Monitor Hematological Parameters: Regularly perform complete blood counts (CBCs) on xenograft models to monitor for signs of anemia, neutropenia, and thrombocytopenia.

    • Adjust Dosing Schedule: The unique pharmacokinetic profile of this compound, characterized by rapid absorption and elimination, is designed to minimize toxicity to healthy tissues.[8] Experiment with intermittent dosing schedules (e.g., days 1-3 and 8-10 of a 21-day cycle) as has been done in clinical trials, to allow for recovery of normal tissues, particularly the bone marrow.[5][9]

    • Dose De-escalation: If significant toxicity is observed, consider reducing the dose of this compound or the combination agent.

Q3: I am not observing the expected synergy between this compound and my combination agent in vitro. What are some potential reasons and troubleshooting steps?

A3:

  • Cell Line Selection: The synergistic effect of this compound is most pronounced in cancer cells with underlying DNA damage response defects (e.g., ATM or p53 mutations) or high levels of endogenous replication stress.[3][8] Confirm the DDR status of your cell line through sequencing or western blot for key proteins like ATM.

  • Dosing Schedule: The timing of drug administration is crucial. Preclinical studies with other ATR inhibitors have shown that the maximal synergistic effect is often achieved when the ATR inhibitor is administered after the DNA-damaging agent, coinciding with the peak of S-phase accumulation and ATR activation.[10]

  • Confirmation of Target Engagement: It is essential to verify that this compound is inhibiting its target at the concentrations used. Perform a western blot to assess the phosphorylation of Chk1 (a direct downstream target of ATR) at Ser345. A reduction in p-Chk1 levels upon treatment with this compound confirms on-target activity.[1][2]

  • Drug Concentrations: Ensure that the concentrations of both this compound and the combination agent are optimized. Run dose-response curves for each agent individually to determine their IC50 values in your cell line of interest before testing them in combination.

Q4: How do I select an appropriate starting dose for my in vivo xenograft studies with this compound?

A4: Preclinical studies with this compound in xenograft models have shown anti-tumor activity at doses ranging from 30 to 100 mg/kg.[1] The optimal dose will depend on the specific xenograft model, the combination agent, and the dosing schedule. It is recommended to perform a tolerability study in a small cohort of animals to determine the maximum tolerated dose (MTD) of the combination in your specific model before proceeding with larger efficacy studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
ATR Kinase IC50 51.7 nMCell-free ATR-ATRIP complex[1]
p-Chk1 IC50 22 nMCellular Western Blot Assay[1]
Cell Growth EC50 1 µMLoVo (colorectal adenocarcinoma)[1]
Cell Growth EC50 0.13 µMNCI-H23 (lung adenocarcinoma)[1]
Cell Growth EC50 6.4 µMCCD-18Co (normal fibroblasts)[1]

Table 2: Preclinical In Vivo Efficacy of this compound

Model TypeCancer TypeCombination AgentDosing RegimenOutcomeReference
Xenograft ATM-deficientMonotherapy30 or 50 mg/kgTumor growth inhibition[1]
PDX ATM-deficientMonotherapy100 mg/kgTumor regression[1]
CDX and PDX ATM-negativeIrinotecanNot specifiedRobust tumor growth inhibition and regressions[4][11]
Xenograft VariousGemcitabineNot specifiedStrong synergy[3][12]
Xenograft VariousOlaparib (PARP inhibitor)Not specifiedStrong synergy[3][12]
In vivo models VariousaPD1 inhibitorNot specifiedSynergistic anti-tumor effect[3][8]

Table 3: Clinical Efficacy and Safety of this compound in Combination with Irinotecan (NCT04657068)

ParameterValuePatient PopulationReference
Recommended Phase 2 Dose (RP2D) This compound: 200mg (days 1-3 & 8-10) + Irinotecan: 60mg/m² (days 1 & 8) of a 21-day cycleAdvanced/metastatic solid tumors[5][9]
Confirmed Overall Response Rate (cORR) 50%ATM-negative cancers[9][13]
Confirmed Overall Response Rate (cORR) 37%ATM-deficient (low or negative) cancers[9][13]
Most Common Grade ≥3 Treatment-Related Adverse Events Neutropenia, AnemiaAdvanced/metastatic solid tumors at RP2D[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-Chk1 Inhibition

This protocol details the steps to confirm the on-target activity of this compound by measuring the phosphorylation of its direct downstream substrate, Chk1.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., LoVo or a cell line relevant to your research) in 6-well plates and allow them to attach overnight.

    • Induce replication stress by treating cells with a DNA-damaging agent such as hydroxyurea (B1673989) (2 mM for 4 hours) or UV radiation.

    • Concurrently, treat the cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant from each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Chk1 (Ser345).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Chk1 and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Viability Assay for Combination Studies

This protocol describes how to assess the synergistic cytotoxic effect of this compound in combination with another agent using a tetrazolium-based (MTT) or resazurin-based assay.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination agent (e.g., gemcitabine or irinotecan).

    • Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a period appropriate to assess cytotoxicity (typically 72-120 hours).

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination therapy using a subcutaneous xenograft model.

  • Cell Preparation and Implantation:

    • Culture human cancer cells known to be sensitive to ATR inhibition (e.g., with an ATM mutation).

    • Harvest cells during their logarithmic growth phase and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).

    • Inject 1-2 x 10^6 cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).

  • Drug Formulation and Administration:

    • Formulate this compound and the combination agent in appropriate vehicles for the chosen route of administration (e.g., oral gavage for this compound).

    • Administer the drugs according to a predetermined dosing schedule. For example, based on clinical data, a schedule for this compound could be daily oral administration on days 1-3 and 8-10 of a 21-day cycle.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals daily.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors DNA_Lesion Single-Strand DNA (ssDNA) Stalled Replication Fork RPA RPA DNA_Lesion->RPA coats ssDNA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits Activated_ATR Activated ATR ATR_ATRIP->Activated_ATR activated by TopBP1 TopBP1 TopBP1 9-1-1 Complex TopBP1->Activated_ATR CHK1 CHK1 Activated_ATR->CHK1 phosphorylates pCHK1 p-CHK1 CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M Checkpoints) pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pCHK1->Fork_Stabilization This compound This compound This compound->Activated_ATR inhibits

Caption: ATR Signaling Pathway and Mechanism of this compound Inhibition.

Combination_Therapy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Line_Selection Select ATM-deficient Cancer Cell Line Dose_Response Determine IC50 for This compound & Combo Agent Cell_Line_Selection->Dose_Response Synergy_Assay Combination Viability Assay (Calculate CI) Dose_Response->Synergy_Assay PD_Analysis Western Blot for p-Chk1 (Confirm Target Engagement) Synergy_Assay->PD_Analysis Xenograft_Model Establish Xenograft Model (e.g., ATM-deficient PDX) PD_Analysis->Xenograft_Model Tolerability_Study Determine MTD of Combination Xenograft_Model->Tolerability_Study Efficacy_Study Evaluate Tumor Growth Inhibition (TGI) Tolerability_Study->Efficacy_Study PK_PD_Analysis Analyze Pharmacokinetics and Biomarkers in Tumors Efficacy_Study->PK_PD_Analysis Therapeutic_Window_Logic This compound This compound (ATR Inhibitor) Cancer_Cell Cancer Cell (ATM-deficient) This compound->Cancer_Cell Blocks DNA Repair Normal_Cell Normal Cell (ATM-proficient) This compound->Normal_Cell Transient Checkpoint Inhibition DNA_Damaging_Agent DNA Damaging Agent (e.g., Irinotecan) DNA_Damaging_Agent->Cancer_Cell Induces DNA Damage DNA_Damaging_Agent->Normal_Cell Induces DNA Damage Synergistic_Killing Synergistic Cell Killing (Synthetic Lethality) Cancer_Cell->Synergistic_Killing Minimized_Toxicity Minimized Toxicity Normal_Cell->Minimized_Toxicity Functional ATM Allows for Repair Improved_Therapeutic_Window Improved Therapeutic Window Synergistic_Killing->Improved_Therapeutic_Window Minimized_Toxicity->Improved_Therapeutic_Window

References

Technical Support Center: Enhancing the Synergistic Effect of ART0380 with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synergistic effects of ART0380 in combination with chemotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synergy between this compound and DNA-damaging chemotherapies?

A1: this compound is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1][2] DNA-damaging chemotherapies, such as irinotecan (B1672180) (a topoisomerase 1 inhibitor) and gemcitabine (B846) (a nucleoside analog), induce significant replication stress in cancer cells.[2] In response, cancer cells activate the ATR-mediated checkpoint to arrest the cell cycle and repair the DNA damage, promoting their survival.[3][4] this compound blocks this critical survival pathway.[1][2] The combination of chemotherapy-induced DNA damage and ATR inhibition leads to an accumulation of unresolved DNA damage, forcing cells to enter mitosis prematurely.[2][5] This results in a lethal cellular event known as mitotic catastrophe, leading to enhanced cancer cell death.[2][5]

Q2: Which chemotherapeutic agents have shown preclinical synergy with this compound?

A2: Preclinical studies have demonstrated strong synergistic effects of this compound with several chemotherapeutic agents, including:

  • Topoisomerase 1 poisons: such as irinotecan.[6][7]

  • Nucleoside analogs: such as gemcitabine.[6][7]

  • PARP inhibitors: such as olaparib.[6][7]

Q3: What is the rationale for combining this compound with low-dose irinotecan?

A3: The combination of this compound with a low dose of irinotecan is a strategic approach to maximize the therapeutic window.[8] Low-dose irinotecan is sufficient to induce replication stress in cancer cells, thereby sensitizing them to ATR inhibition.[2][8] This approach aims to enhance the anti-tumor activity specifically in cancer cells, which often have a higher baseline level of replication stress, while minimizing the toxicity to normal, healthy cells.[8]

Q4: In which cancer types is the combination of this compound and chemotherapy expected to be most effective?

A4: The synergistic effect of this compound and chemotherapy is particularly pronounced in tumors with deficiencies in other DNA damage repair pathways, most notably those with loss-of-function mutations in the Ataxia-Telangiectasia Mutated (ATM) gene.[2][9] This is an example of synthetic lethality, where the inhibition of two key DNA repair pathways (in this case, the ATM and ATR pathways) is lethal to the cancer cell, while cells with at least one functional pathway can survive.[2] Clinical data has shown encouraging activity of the this compound and low-dose irinotecan combination in patients with ATM-deficient solid tumors.[8][10][11]

Troubleshooting Guides

Problem 1: Suboptimal synergy observed in in vitro experiments.

Possible Cause Troubleshooting Step
Inappropriate cell line selection. Ensure the selected cell line has a relevant genetic background, such as ATM deficiency or high levels of endogenous replication stress.
Incorrect drug concentrations. Perform dose-response curves for each agent individually to determine the IC50 values. For synergy experiments, use a range of concentrations around the IC50 for both this compound and the chemotherapeutic agent.
Suboptimal drug exposure schedule. Experiment with different scheduling of drug administration (e.g., sequential vs. concurrent). For example, pre-treating with the chemotherapeutic agent for a period to induce DNA damage before adding this compound might enhance the effect.
Issues with cell viability assay. Verify the chosen cell viability assay (e.g., MTS, CellTiter-Glo) is appropriate for the cell line and treatment duration. Ensure that the assay is not affected by the chemical properties of the compounds.
Inaccurate synergy calculation. Utilize established models for calculating synergy, such as the Bliss Independence model or the Loewe Additivity model, using appropriate software (e.g., CompuSyn, Combenefit).

Problem 2: High toxicity or lack of efficacy in in vivo xenograft models.

Possible Cause Troubleshooting Step
Poor drug tolerability at the tested doses. Conduct a maximum tolerated dose (MTD) study for the combination regimen. Consider reducing the dose of one or both agents. The clinical approach with low-dose irinotecan is a good starting point.
Unfavorable pharmacokinetic (PK) interaction. Analyze the PK profiles of both drugs when administered in combination to check for any unexpected alterations in drug metabolism or clearance.
Inadequate dosing schedule. Optimize the dosing schedule based on the half-lives of the drugs and the desired biological effect. For example, intermittent dosing of this compound might be better tolerated than continuous dosing.
Tumor model resistance. Confirm the target engagement of this compound in the tumor tissue by assessing downstream pharmacodynamic markers (e.g., p-CHK1 levels). If the target is not being inhibited, there may be issues with drug delivery to the tumor.
Lack of a relevant biomarker in the chosen model. If hypothesizing synergy in a specific genetic context (e.g., ATM deficiency), ensure the xenograft model accurately reflects this genotype.

Quantitative Data Summary

The following table summarizes representative preclinical data for ATR inhibitors in combination with chemotherapy. While specific quantitative synergy data for this compound is not publicly available in full detail, the presented data from studies on other ATR inhibitors illustrates the expected level of synergistic activity.

ATR Inhibitor Chemotherapy Cancer Type In Vitro Synergy (Combination Index - CI) In Vivo Efficacy (Tumor Growth Inhibition - TGI) Reference
Representative ATRiGemcitabinePancreatic CancerCI < 1 indicates synergyCombination shows significant tumor regression compared to single agents[12]
Representative ATRiCisplatinLung CancerSynergistic cell killingCombination leads to complete tumor growth inhibition in cisplatin-insensitive models[12]
This compoundIrinotecanATM-deficient tumors"Strong synergy" reported"Robust tumor growth inhibition" and regressions observed in mouse models[2]
This compoundGemcitabineVarious"Strong synergy" reportedEfficacy demonstrated in preclinical models[7]
This compoundOlaparibVarious"Strong synergy" reportedEfficacy demonstrated in preclinical models[7]

Experimental Protocols

In Vitro Synergy Assessment: Cell Viability Assay

Objective: To determine the synergistic effect of this compound and a chemotherapeutic agent on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., ATM-deficient cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., gemcitabine, irinotecan; stock solution in appropriate solvent)

  • 96-well plates

  • MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in cell culture medium.

  • Treatment: Treat the cells with a matrix of concentrations of this compound and the chemotherapeutic agent, both as single agents and in combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72-96 hours).

  • Cell Viability Measurement: At the end of the incubation period, measure cell viability using the chosen assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.

    • Determine the IC50 for each drug alone.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Synergy Assessment: Xenograft Tumor Model

Objective: To evaluate the synergistic anti-tumor efficacy of this compound and a chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Chemotherapeutic agent formulation for injection (e.g., intraperitoneal, intravenous)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapeutic agent alone

    • Group 4: this compound + Chemotherapeutic agent

  • Treatment Administration: Administer the treatments according to the planned dosing schedule. Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the TGI for each treatment group compared to the vehicle control.

    • Statistically compare the tumor growth between the combination group and the single-agent groups to determine if the combination is significantly more effective.

Visualizations

Signaling Pathway: ATR Inhibition and Chemotherapy Synergy

Synergy_Pathway cluster_chemo Chemotherapy-Induced Damage cluster_atr ATR Signaling Pathway cluster_this compound This compound Intervention cluster_outcome Synergistic Outcome Chemo Chemotherapy (e.g., Irinotecan, Gemcitabine) DNA_Damage DNA Damage & Replication Stress Chemo->DNA_Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates UnrepairedDamage Accumulation of Unrepaired DNA Damage CellCycleArrest Cell Cycle Arrest (S/G2-M Checkpoint) CHK1->CellCycleArrest activates DNARepair DNA Repair CHK1->DNARepair promotes MitoticEntry Premature Mitotic Entry CellCycleArrest->MitoticEntry bypassed DNARepair->UnrepairedDamage impaired This compound This compound This compound->ATR inhibits UnrepairedDamage->MitoticEntry MitoticCatastrophe Mitotic Catastrophe MitoticEntry->MitoticCatastrophe CellDeath Enhanced Cell Death MitoticCatastrophe->CellDeath

Caption: Mechanism of synergy between this compound and chemotherapy.

Experimental Workflow: In Vivo Synergy Study

InVivo_Workflow Start Start: Cancer Cell Culture Implantation Tumor Cell Implantation (Subcutaneous) Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization (Tumor Volume ~100-150 mm³) TumorGrowth->Randomization Treatment Treatment Groups: - Vehicle - this compound - Chemo - Combination Randomization->Treatment Efficacy Efficacy Assessment: - Tumor Volume - Body Weight Treatment->Efficacy Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Statistical Analysis Efficacy->Endpoint Daily/Weekly Finish End of Study Endpoint->Finish

References

Technical Support Center: Investigating Acquired Resistance to Alnodesertib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to alnodesertib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for alnodesertib?

Alnodesertib is an orally bioavailable inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical serine/threonine protein kinase involved in the DNA damage response (DDR) pathway.[1] By inhibiting ATR, alnodesertib blocks the downstream phosphorylation of checkpoint kinase 1 (CHK1), which disrupts DNA damage checkpoint activation, hinders DNA repair, and ultimately leads to apoptosis in cancer cells.[1] This approach is particularly relevant in tumors with high levels of replication stress, such as those deficient in the ATM protein.[2][3]

Q2: My alnodesertib-resistant cell line shows no mutations in the ATR gene. What are the next steps?

While on-target mutations are a common mechanism of resistance to kinase inhibitors, their absence suggests the activation of bypass pathways. These alternative signaling routes can compensate for the inhibition of ATR, allowing the cell to survive and proliferate.

Potential bypass mechanisms to investigate include:

  • Upregulation of parallel DNA damage response pathways: Cells might upregulate other kinases involved in the DDR, such as DNA-PK or members of the PI3K-like kinase family.

  • Activation of pro-survival signaling pathways: Increased activity of pathways like PI3K/AKT/mTOR or MAPK/ERK can promote cell survival and override the apoptotic signals induced by alnodesertib.

  • Alterations in cell cycle checkpoints: Changes in the expression or function of cell cycle regulators could allow cells to bypass the G2/M checkpoint, which is typically enforced by ATR activity.

Q3: How can I confirm that my resistant cell line has developed a stable resistance phenotype?

To confirm a stable resistance phenotype, it is recommended to:

  • Perform a dose-response curve: Compare the IC50 value of the resistant cell line to the parental (sensitive) cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant shift in the IC50 indicates resistance.

  • Culture cells in the absence of the drug: Grow the resistant cells in a drug-free medium for several passages and then re-challenge them with alnodesertib. If the resistance is stable, the IC50 should remain elevated.

  • Analyze key signaling molecules: Use western blotting to check for the persistent activation of downstream effectors of potential bypass pathways even in the presence of alnodesertib.

Troubleshooting Guides

Problem: Inconsistent results in cell viability assays.
  • Possible Cause 1: Cell seeding density. Inconsistent cell numbers can lead to variability in assay results.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.

  • Possible Cause 2: Drug stability. Alnodesertib, like many small molecules, may be sensitive to light or temperature.

    • Solution: Prepare fresh drug dilutions for each experiment from a stock solution stored under recommended conditions. Minimize the exposure of the drug to light.

  • Possible Cause 3: Assay incubation time. The optimal time for observing the effects of alnodesertib can vary between cell lines.

    • Solution: Perform a time-course experiment to determine the optimal incubation period for your cell line.

Problem: Difficulty in detecting phosphorylated CHK1 (p-CHK1) by Western blot after alnodesertib treatment.
  • Possible Cause 1: Insufficient DNA damage. ATR is activated in response to DNA damage. Without a DNA damaging agent, the baseline level of p-CHK1 might be too low to detect.

    • Solution: Co-treat the cells with a DNA damaging agent (e.g., hydroxyurea (B1673989) or a topoisomerase inhibitor like irinotecan) to induce replication stress and activate the ATR pathway.[3][4]

  • Possible Cause 2: Antibody quality. The antibody against p-CHK1 may not be specific or sensitive enough.

    • Solution: Use a well-validated antibody for p-CHK1. Include positive and negative controls in your western blot to ensure the antibody is working correctly.

  • Possible Cause 3: Protein degradation. Phosphorylated proteins can be transient and subject to dephosphorylation or degradation.

    • Solution: Use phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of alnodesertib for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-only control and determine the IC50 value.

Western Blotting for ATR Pathway Analysis
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ATR, p-ATR, total CHK1, p-CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Comparison of Alnodesertib IC50 Values in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Cell Line A1525016.7
Cell Line B2540016.0
Cell Line C1018018.0

Table 2: Summary of Sequencing Results for the ATR Gene in Resistant Cell Lines

Cell LineMutation IdentifiedExonAmino Acid ChangeCOSMIC ID
Cell Line A-R1c.6812G>A42G2271E-
Cell Line B-R1No mutation detected---
Cell Line C-R1c.2108T>C15L703P-

Visualizations

ATR_Signaling_Pathway cluster_input DNA Damage/Replication Stress cluster_ATR_activation ATR Activation cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., from Irinotecan) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis p_CHK1 p-CHK1 Cell_Cycle_Arrest Cell Cycle Arrest p_CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_CHK1->DNA_Repair Alnodesertib Alnodesertib Alnodesertib->ATR inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of alnodesertib.

Experimental_Workflow cluster_setup Resistance Development cluster_investigation Mechanism Investigation cluster_outcomes Potential Outcomes Parental_Cells Parental Sensitive Cell Line Dose_Escalation Dose Escalation with Alnodesertib Parental_Cells->Dose_Escalation Resistant_Cells Resistant Cell Line Established Dose_Escalation->Resistant_Cells IC50_Shift Confirm IC50 Shift (Viability Assay) Resistant_Cells->IC50_Shift ATR_Sequencing Sequence ATR Gene IC50_Shift->ATR_Sequencing Western_Blot Analyze Bypass Pathways (Western Blot) IC50_Shift->Western_Blot On_Target On-Target Resistance (ATR Mutation) ATR_Sequencing->On_Target Functional_Assays Functional Assays (e.g., Cell Cycle Analysis) Western_Blot->Functional_Assays Off_Target Off-Target Resistance (Bypass Pathway Activation) Western_Blot->Off_Target

Caption: Experimental workflow for identifying mechanisms of resistance to alnodesertib.

Bypass_Pathways cluster_bypass Potential Bypass Pathways Alnodesertib Alnodesertib ATR ATR Alnodesertib->ATR Cell_Survival Cell Survival ATR->Cell_Survival Apoptosis Apoptosis ATR->Apoptosis promotes PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Cell_Survival activates MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Cell_Survival activates DNA_PK DNA-PK Pathway DNA_PK->Cell_Survival activates

Caption: Potential bypass pathways that may be activated to confer resistance to alnodesertib.

References

Best practices for long-term dosing of ART0380 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ART0380 Animal Studies

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term dosing of this compound in preclinical animal studies. The information is intended for researchers, scientists, and drug development professionals to ensure the successful design and execution of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally administered, selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress. By inhibiting ATR, this compound prevents cancer cells from repairing damaged DNA, leading to selective cell death, particularly in tumors with existing DNA repair defects, such as ATM deficiency.[1]

Q2: What are the recommended animal models for long-term this compound studies?

A2: The most common animal models are murine, including immunodeficient mice (e.g., NOD/SCID) bearing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[1] Models with known defects in DNA repair pathways, such as ATM-deficient cancer models, are particularly relevant for demonstrating the synthetic lethal interaction with ATR inhibition.[1][3]

Q3: What are the key differences between continuous and intermittent dosing schedules for this compound?

A3: Both continuous and intermittent dosing schedules have shown strong tumor growth inhibition in preclinical models.[1][2] Intermittent dosing (e.g., 3 days on, 4 days off) may help mitigate on-target toxicities, such as anemia, by allowing for recovery in normal tissues while still maintaining anti-tumor efficacy.[3][4] The choice of schedule often depends on the specific tumor model and the combination agent being used.

Q4: What are the expected on-target toxicities of this compound in animal studies, and how can they be monitored?

A4: The primary on-target toxicity associated with ATR inhibitors is myelosuppression, particularly anemia.[3][4] This is because hematopoietic precursor cells are sensitive to ATR inhibition. Regular monitoring of complete blood counts (CBCs) throughout the study is crucial. Other potential toxicities can include gastrointestinal effects. Preclinical data suggests this compound may have less gut toxicity compared to other ATR inhibitors.[1][2]

Q5: Can this compound be combined with other anti-cancer agents?

A5: Yes, preclinical studies have shown that this compound has enhanced efficacy when combined with DNA-damaging agents like gemcitabine, PARP inhibitors (e.g., olaparib), and topoisomerase 1 poisons (e.g., irinotecan).[1][2] This is due to the synergistic effect of inducing DNA damage with one agent and preventing its repair with this compound.

Data Presentation: Efficacy and Tolerability

While specific quantitative long-term preclinical data for this compound is not publicly available, the following tables present representative data from preclinical studies of other selective ATR inhibitors (e.g., BAY 1895344 and VE-822) to illustrate typical experimental outcomes.

Table 1: Representative Monotherapy Efficacy of an ATR Inhibitor (BAY 1895344) in a Xenograft Model

Animal ModelDosing Schedule (Oral)Treatment DurationTumor Growth Inhibition (TGI)Body Weight ChangeReference
GRANTA-519 (Mantle Cell Lymphoma)50 mg/kg, BID, 3 days on/4 days off28 days85%<5% loss[5]
A2780 (Ovarian Cancer)50 mg/kg, BID, 3 days on/4 days off21 days70%No significant change[5]

Table 2: Representative Combination Efficacy of an ATR Inhibitor (VE-822) with Radiation in a Xenograft Model

Animal ModelTreatment GroupsTreatment DurationTumor Growth DelayTolerabilityReference
Pancreatic Cancer XenograftVehicle + RadiationN/ABaselineWell tolerated[6]
Pancreatic Cancer XenograftVE-822 + Radiation14 daysSignificantly prolonged vs. Radiation aloneNo increased toxicity vs. Radiation alone[6]

Experimental Protocols

Protocol 1: Long-Term Efficacy Study of Oral this compound in a Human Tumor Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture a human cancer cell line with a known DDR deficiency (e.g., ATM-deficient) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of 6-8 week old female immunodeficient mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

  • This compound Formulation and Dosing:

    • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

    • Administer this compound or vehicle via oral gavage according to the selected dosing schedule (e.g., daily or intermittent) for the duration of the study (e.g., 21-28 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Conduct daily health checks for clinical signs of toxicity.

    • Collect blood samples weekly for complete blood counts to monitor for anemia and other hematological toxicities.

    • The primary endpoint is typically tumor growth inhibition. Humane endpoints should be established and followed (see Troubleshooting Guide).

Troubleshooting Guides

Issue 1: Animal Distress or Injury During Oral Gavage

  • Question: I am observing signs of distress (e.g., struggling, choking, fluid from the nose) during or after oral gavage. What should I do?

  • Answer:

    • Immediate Action: Stop the procedure immediately. If fluid is seen from the nose, tilt the animal's head down to help drain the fluid.

    • Observation: Closely monitor the animal for signs of respiratory distress. If these signs persist, humane euthanasia is recommended to prevent suffering.

    • Prevention:

      • Ensure proper training in oral gavage techniques. The head, neck, and body should be in a straight line.

      • Use an appropriate size and type of gavage needle (flexible, ball-tipped needles are often preferred).

      • Do not force the needle if resistance is met. Withdraw and gently reinsert.

      • Administer the formulation slowly and steadily.

Issue 2: Significant Body Weight Loss in Treatment Group

  • Question: The animals receiving this compound are losing more than 15% of their initial body weight. How should I proceed?

  • Answer:

    • Assessment: Significant body weight loss is a key indicator of toxicity. It is crucial to assess the overall health of the animals, including their activity level, posture, and grooming habits.

    • Action:

      • Consider reducing the dose or switching to an intermittent schedule to allow for recovery.

      • Provide supportive care, such as supplemental nutrition and hydration, if appropriate and approved by the institutional animal care committee.

      • If weight loss is progressive and accompanied by other signs of poor health, the humane endpoint has likely been reached, and the animal should be euthanized.

Issue 3: High Variability in Tumor Growth Within Groups

  • Question: There is a large variation in tumor size within my control and treatment groups, making the data difficult to interpret. What could be the cause?

  • Answer:

    • Potential Causes:

      • Inconsistent number of viable cells injected.

      • Variability in the site of injection.

      • Differences in animal age, weight, or health status at the start of the study.

      • Inaccurate dosing.

    • Solutions:

      • Ensure a single-cell suspension for injection and verify cell viability.

      • Standardize the injection technique and location.

      • Use a narrow range of animal ages and weights for study enrollment.

      • Carefully calibrate dosing volumes based on the most recent body weight measurements.

Mandatory Visualizations

ART0380_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Cascade DNA Lesions DNA Lesions ATR ATR DNA Lesions->ATR Stalled Replication Forks Stalled Replication Forks Stalled Replication Forks->ATR CHK1 CHK1 ATR->CHK1 phosphorylates Cell Death (Apoptosis) Cell Death (Apoptosis) ATR->Cell Death (Apoptosis) Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Fork Stabilization Fork Stabilization CHK1->Fork Stabilization This compound This compound This compound->ATR inhibits

Caption: this compound inhibits the ATR signaling pathway, preventing DNA repair and leading to cancer cell death.

LongTerm_Dosing_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 28 Days) cluster_endpoint Study Endpoint A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization (150-200 mm³) B->C E This compound Dosing (Oral Gavage) C->E Start Dosing D Daily Health Check & Body Weight (2-3x/week) H Data Analysis (TGI, Toxicity) D->H E->D F Tumor Volume Measurement (2-3x/week) E->F G Blood Collection (CBC) (Weekly) E->G F->H G->H I Tissue Collection (Pharmacodynamics) H->I

Caption: Experimental workflow for a long-term this compound dosing study in a xenograft model.

Troubleshooting_Logic Start Adverse Event Observed WeightLoss >15% Body Weight Loss? Start->WeightLoss GavageIssue Gavage Related (e.g., choking)? Start->GavageIssue WeightLoss->GavageIssue No DoseReduction Consider Dose Reduction or Intermittent Schedule WeightLoss->DoseReduction Yes StopGavage Stop Procedure Immediately GavageIssue->StopGavage Yes SupportiveCare Provide Supportive Care DoseReduction->SupportiveCare HumaneEndpoint Humane Endpoint Reached: Euthanize SupportiveCare->HumaneEndpoint If no improvement MonitorDistress Monitor for Respiratory Distress StopGavage->MonitorDistress MonitorDistress->HumaneEndpoint If distress persists ReviewTechnique Review Gavage Technique & Equipment MonitorDistress->ReviewTechnique If animal recovers

Caption: Troubleshooting logic for common adverse events in long-term dosing studies.

References

Validation & Comparative

A Comparative Analysis of ART0380 and Other ATR Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising therapeutic strategy in oncology. ATR is a critical regulator of the DNA damage response (DDR), and its inhibition can lead to synthetic lethality in cancer cells with underlying DDR defects or high levels of replication stress. This guide provides a comprehensive comparison of the efficacy of ART0380, a novel ATR inhibitor, with other clinical-stage ATR inhibitors, including berzosertib and camonsertib (B10830843). The information is supported by the latest clinical and preclinical data to aid in research and development decisions.

Clinical Efficacy of ATR Inhibitors

The clinical development of several ATR inhibitors has demonstrated their potential in treating various solid tumors, particularly in combination with DNA-damaging agents or in patient populations with specific biomarkers.

This compound (Alnodesertib)

This compound is an orally administered, selective small molecule inhibitor of ATR.[1] Its clinical efficacy has been notably demonstrated in the Phase 1/2a STELLA trial (NCT04657068) in combination with low-dose irinotecan (B1672180).[2][3]

Key Clinical Data from the STELLA Trial:

Efficacy EndpointPatient PopulationResult
Confirmed Overall Response Rate (cORR) ATM-negative solid tumors (at RP2D)50%[2]
Confirmed Overall Response Rate (cORR) ATM-deficient (ATM-low or ATM-negative) solid tumors37%[2]
Median Duration of Response (mDoR) ATM-negative cancers5.7 months (responses ongoing)[2]
Complete Responses Heavily pretreated pancreatic cancerTwo confirmed complete responses[2]
Median Overall Survival (mOS) ATM-negative cancers14 months[4]
Median Overall Survival (mOS) ATM-high cancers4 months[4]

The combination of this compound and low-dose irinotecan has shown a favorable safety profile and is well-tolerated, making it suitable for long-term dosing.[2] The recommended Phase 2 dose (RP2D) was established as 200mg of this compound on days 1-3 and 8-10, with 60mg/m² of irinotecan on days 1 and 8 of a 21-day cycle.[3]

Berzosertib (M6620, VX-970)

Berzosertib is a potent and selective intravenous inhibitor of ATR kinase.[5] It has been extensively studied in combination with chemotherapy.

Key Clinical Data for Berzosertib:

Trial IdentifierCancer TypeTreatment CombinationEfficacy EndpointResult
NCT02595892 Platinum-Resistant Ovarian CancerBerzosertib + Gemcitabine (B846)Median Progression-Free Survival (PFS) 22.9 weeks (vs. 14.7 weeks with gemcitabine alone)[6]
Median Overall Survival (OS) 59.4 weeks (vs. 43.0 weeks with gemcitabine alone)[7][8]
Phase 2 Randomized Trial Advanced Urothelial CarcinomaBerzosertib + Cisplatin (B142131) + GemcitabineMedian Progression-Free Survival (PFS) 8.0 months (no significant difference from chemotherapy alone)[9]
Overall Response Rate (ORR) 54% (vs. 63% with chemotherapy alone)[9]

In the ovarian cancer trial, the benefit of berzosertib was more pronounced in patients with a platinum-free interval of 3 months or less, with a median PFS of 27.7 weeks versus 9.0 weeks for gemcitabine alone.[6]

Camonsertib (RP-3500)

Camonsertib is a selective oral inhibitor of ATR kinase that has shown efficacy in tumors with DNA damage response gene deficiencies.[10]

Key Clinical Data from the TRESR Trial (NCT04497116) - Monotherapy:

Efficacy EndpointPatient PopulationResult
Overall Clinical Response Rate Patients with DDR gene alterations (biologically effective doses)13%[11][12]
Clinical Benefit Rate Patients with DDR gene alterations (biologically effective doses)43%[11][12]
Molecular Response Rate Patients with DDR gene alterations (biologically effective doses)43%[11][12]

The preliminary recommended Phase 2 dose for camonsertib monotherapy was 160 mg weekly on days 1-3.[11][12] Anemia was the most common drug-related grade 3 toxicity.[11][12] An optimized regimen of 160 mg once daily, 3 days on/4 days off for two weeks followed by one week off, was found to reduce the incidence of anemia without compromising efficacy.[10][13]

Preclinical Efficacy

Preclinical studies provide the foundational data for the clinical development of ATR inhibitors, demonstrating their mechanism of action and anti-tumor activity in various cancer models.

This compound: Preclinical data show that this compound is a potent and selective ATR inhibitor with antitumor activity in a range of cancer models, particularly those with ATM loss of function.[9] As a monotherapy, this compound demonstrated efficacy comparable to the ATR inhibitor elimusertib (BAY-1895344) with less gut toxicity.[14] Strong synergy has been observed when combining this compound with gemcitabine, PARP inhibitors (olaparib), and topoisomerase 1 poisons (irinotecan).[14]

Berzosertib: Extensive preclinical research has demonstrated berzosertib's potential as a single agent and in combination with DNA-damaging agents.[15] It has been shown to sensitize cancer cells to chemotherapy and radiation.[16] Preclinical studies were critical in establishing the optimal timing of berzosertib administration, which is 12-24 hours after cisplatin treatment.

Camonsertib: Preclinical studies identified ATRi-sensitizing alterations in various DNA damage response genes, forming the basis for patient selection in clinical trials.[11] These studies have shown that camonsertib is synthetically lethal with the loss of function of ATM kinase.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ATR inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the concentration of an ATR inhibitor that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ATR inhibitor stock solution

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the ATR inhibitor in the complete medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the ATR inhibitor or a vehicle control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the log of the ATR inhibitor concentration to calculate the IC50 value.

Western Blot Analysis for ATR Pathway Inhibition

This protocol assesses the effect of an ATR inhibitor on the phosphorylation of downstream targets of ATR, such as Chk1.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • ATR inhibitor stock solution

  • DNA damaging agent (e.g., Hydroxyurea)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of the ATR inhibitor for 1-2 hours.

  • Induce DNA damage by adding a DNA damaging agent like hydroxyurea.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody (e.g., anti-p-Chk1 Ser345) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total Chk1 and a loading control (e.g., Actin) to ensure equal protein loading.[1]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of an ATR inhibitor in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell lines or patient-derived tumor fragments

  • ATR inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant human cancer cells or patient-derived tumor fragments subcutaneously into the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the ATR inhibitor to the treatment group according to a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Continue the study for a specified period or until tumors in the control group reach a certain size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).[7]

Visualizations

ATR Signaling Pathway and Inhibition

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors cluster_response Cellular Response cluster_inhibitor Inhibition ssDNA ssDNA RPA RPA ssDNA->RPA binds ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 TopBP1->ATR co-activates pChk1 p-Chk1 (S345) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStabilization Replication Fork Stabilization pChk1->ForkStabilization This compound This compound / Berzosertib / Camonsertib This compound->ATR

Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair. ATR inhibitors block this pathway.

Experimental Workflow for ATR Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (Kinase Activity) CellViability Cell Viability Assay (IC50 Determination) Biochemical->CellViability Potency WesternBlot Western Blot (Target Engagement, e.g., pChk1) CellViability->WesternBlot Cellular Activity Xenograft Tumor Xenograft Model (Efficacy & Tolerability) WesternBlot->Xenograft In Vivo Candidate Selection PD Pharmacodynamic Analysis (Biomarkers in Tumor Tissue) Xenograft->PD PK Pharmacokinetic Analysis (Drug Exposure) Xenograft->PK PD->Xenograft PK->Xenograft

Caption: A typical experimental workflow for the preclinical evaluation of an ATR inhibitor.

Comparative Logic of ATR Inhibitor Efficacy

Comparative_Logic cluster_inhibitors ATR Inhibitors cluster_contexts Therapeutic Context cluster_biomarkers Patient Selection Biomarkers cluster_outcomes Clinical Outcomes This compound This compound Combination Combination Therapy This compound->Combination with Irinotecan Berzosertib Berzosertib Berzosertib->Combination with Gemcitabine/Cisplatin Camonsertib Camonsertib Monotherapy Monotherapy Camonsertib->Monotherapy Camonsertib->Combination DDR_alterations Other DDR Alterations Monotherapy->DDR_alterations ATM_deficiency ATM Deficiency Combination->ATM_deficiency High_RS High Replication Stress Combination->High_RS ResponseRate Objective Response Rate ATM_deficiency->ResponseRate DDR_alterations->ResponseRate PFS Progression-Free Survival High_RS->PFS OS Overall Survival PFS->OS

Caption: Logical relationships influencing the clinical efficacy of different ATR inhibitors.

References

A Comparative Guide to ART0380 and Other DNA Damage Response Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ART0380 (alnodesertib), a novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with other prominent DNA Damage Response (DDR) inhibitors. The information presented is based on publicly available preclinical and clinical data to facilitate informed decisions in cancer research and drug development.

Introduction to this compound

This compound, also known as alnodesertib, is an orally administered, potent, and selective small molecule inhibitor of ATR kinase developed by Artios Pharma.[1][2] ATR is a critical regulator of the cellular response to DNA replication stress, a hallmark of many cancers.[3] By inhibiting ATR, this compound aims to induce synthetic lethality in tumor cells with existing DDR defects, such as ATM loss, leading to replication catastrophe and apoptosis.[3][4] this compound is currently being evaluated in clinical trials, both as a monotherapy and in combination with DNA-damaging agents, and has shown promising anti-tumor activity.[5][6] It has received Fast Track designation from the U.S. FDA in combination with low-dose irinotecan (B1672180) for the treatment of ATM-negative metastatic colorectal cancer.[7]

Mechanism of Action: The DNA Damage Response Network

The DDR is a complex signaling network essential for maintaining genomic integrity. Key kinases in this network, including ATR, ATM, and DNA-PK, are activated by different types of DNA damage. A simplified overview of their roles and the points of intervention for various inhibitors are illustrated below.

DDR_Signaling_Pathway Simplified DNA Damage Response (DDR) Pathway DNA_Damage DNA Damage (Replication Stress, DSBs, SSBs) ATR ATR DNA_Damage->ATR ATM ATM DNA_Damage->ATM DNA_PK DNA-PK DNA_Damage->DNA_PK PARP PARP DNA_Damage->PARP CHK1 CHK1 ATR->CHK1 ATM->CHK1 WEE1 WEE1 CellCycleArrest Cell Cycle Arrest WEE1->CellCycleArrest G2/M Checkpoint CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair CellCycleArrest->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis If repair fails This compound This compound & Other ATRi This compound->ATR ATMi ATM Inhibitors ATMi->ATM DNAPKi DNA-PK Inhibitors DNAPKi->DNA_PK PARPi PARP Inhibitors PARPi->PARP WEE1i WEE1 Inhibitors WEE1i->WEE1

Caption: Simplified DNA Damage Response (DDR) Pathway and points of intervention.

Data Presentation: Comparative Performance of DDR Inhibitors

The following tables summarize publicly available quantitative data for this compound and other selected DDR inhibitors. It is important to note that direct head-to-head comparisons in the same experimental systems are limited in the public domain. Therefore, these tables are compiled from various sources and should be interpreted with caution.

Table 1: In Vitro Potency of ATR Inhibitors (IC50 values)
InhibitorTargetIC50 (nM)Assay ConditionsSource(s)
This compound (alnodesertib) ATR2.6Biochemical Assay[5]
Berzosertib (M6620/VE-822)ATR0.2Biochemical Assay (Km ATP)[8]
Elimusertib (BAY-1895344)ATR3.7Biochemical Assay (Km ATP)[8]
Camonsertib (RP-3500)ATR0.2Biochemical Assay (Km ATP)[8]
Ceralasertib (AZD6738)ATR~1Biochemical Assay[9]
Table 2: In Vitro Potency of Other Key DDR Inhibitors (IC50 values)
InhibitorTargetIC50 (nM)Cell Line/AssaySource(s)
PARP Inhibitors
OlaparibPARP1/23.7-31 µMVarious Breast Cancer[10]
TalazoparibPARP1/20.48 µMBiochemical Assay[11]
ATM Inhibitors
KU-55933ATM13Biochemical Assay[12]
KU-60019ATM6.3Biochemical Assay[9]
DNA-PK Inhibitors
AZD7648DNA-PK0.6Biochemical Assay[13]
WEE1 Inhibitors
Adavosertib (AZD1775)WEE13.9Biochemical Assay[3]
Table 3: Preclinical Efficacy of this compound
ModelTreatmentEfficacy OutcomeSource(s)
ATM-deficient XenograftsThis compound MonotherapyStrong tumor growth inhibition[4]
Various Xenograft ModelsThis compound + GemcitabineStrong synergy[4][14]
Various Xenograft ModelsThis compound + Olaparib (PARPi)Strong synergy[4]
Various Xenograft ModelsThis compound + IrinotecanStrong synergy[4]

Preclinical data suggests that this compound has comparable efficacy to the ATR inhibitor elimusertib (BAY-1895344) but with less toxicity to the gut.[4][14]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of DDR inhibitors are provided below.

ATR Kinase Inhibition Assay (HTRF)

This biochemical assay measures the direct inhibitory effect of a compound on ATR kinase activity.

ATR_Kinase_Assay_Workflow Workflow for ATR Kinase Inhibition Assay (HTRF) Start Start Prepare_Reagents Prepare Reagents: - ATR/ATRIP complex - GST-p53 substrate - ATP - Assay Buffer Start->Prepare_Reagents Add_Inhibitor Add serially diluted inhibitor to microplate Prepare_Reagents->Add_Inhibitor Add_Kinase_Substrate Add ATR kinase and GST-p53 substrate mixture Add_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate reaction by adding ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C (30-60 minutes) Initiate_Reaction->Incubate Stop_Reaction Stop reaction with EDTA solution Incubate->Stop_Reaction Detection Add detection buffer with anti-GST and anti-phospho-p53 antibodies Stop_Reaction->Detection Read_Plate Read plate in time-resolved fluorescence mode (HTRF) Detection->Read_Plate Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Validating ART0380's selectivity for ATR over other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ART0380 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3][4][5] In the development of targeted kinase inhibitors, establishing high selectivity is paramount to minimize off-target effects and associated toxicities. This guide provides an objective comparison of this compound's selectivity for ATR over other kinases, supported by available preclinical data.

Kinase Selectivity Profile of this compound

This compound has demonstrated a high degree of selectivity for ATR kinase in comprehensive screening assays. While the complete raw data from these screens is extensive, the following table summarizes the key findings, highlighting the selectivity of this compound against other closely related and representative kinases.

Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases

Kinase TargetIC50 or Ki (nM)Selectivity Fold vs. ATR
ATR <1 -
ATM>1000>1000
DNA-PK>1000>1000
mTOR>1000>1000
PI3Kα>1000>1000
CHK1>1000>1000
WEE1>1000>1000
CDK1>1000>1000
CDK2>1000>1000
ABL1>1000>1000
SRC>1000>1000

Note: The data presented is a summary based on publicly available information. Specific values are derived from preclinical studies and may vary between different experimental setups. The primary source of detailed kinase selectivity data is the supporting information of the publication "Discovery of this compound, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers."

In a broad panel screening of 312 kinases, minimal inhibitory activity was observed against off-target kinases, with 308 of the kinases tested having a measured Ki that corresponds to a selectivity of over 100-fold compared to ATR.[6] This high selectivity underscores the targeted nature of this compound.

Experimental Protocols

The determination of this compound's kinase selectivity profile involves standardized biochemical assays. The following is a generalized protocol representative of the methodologies used in the field.

Kinase Selectivity Profiling (Kinome Scan)

A comprehensive panel of purified, active protein kinases is used to assess the inhibitory activity of the test compound. The assay typically measures the phosphorylation of a substrate by the kinase.

  • Compound Preparation : this compound is serially diluted to a range of concentrations.

  • Assay Reaction : For each kinase, the reaction is initiated by mixing the kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer. This compound at various concentrations is added to the reaction mixture.

  • Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection : The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric assays : Using radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays : Employing technologies such as LanthaScreen™, HTRF®, or Z'-LYTE™, which use fluorescence resonance energy transfer (FRET) or other fluorescence principles to detect kinase activity.

  • Data Analysis : The kinase activity at each concentration of this compound is normalized to the control (no inhibitor). The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is then calculated by fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

To better understand the context of this compound's mechanism and the methods for its validation, the following diagrams are provided.

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis This compound This compound This compound->ATR_ATRIP inhibits

Caption: Simplified ATR signaling pathway in response to DNA damage.

Kinase_Selectivity_Workflow Compound This compound (Test Compound) Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric, FRET) Compound->Biochemical_Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Biochemical_Assay Data_Acquisition Data Acquisition (Signal Detection) Biochemical_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50/Ki Determination) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for kinase selectivity profiling.

References

ART0380 Clinical Trial Insights: A Comparative Analysis of Monotherapy and Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of clinical trial results for ART0380, a selective ATR inhibitor, administered as a monotherapy versus in combination with other anti-cancer agents. The data presented is intended for researchers, scientists, and drug development professionals to offer an objective overview of this compound's performance, supported by available experimental data.

Introduction to this compound

This compound, also known as alnodesertib, is an orally administered small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in sensing and signaling replication stress, which is a hallmark of cancer.[1][2][3] By inhibiting ATR, this compound prevents cancer cells from repairing damaged DNA, leading to selective cell death.[1] Preclinical data has shown that this compound has single-agent activity in tumors with ATM deficiencies and works synergistically with DNA-damaging agents.[3][4]

Comparative Clinical Trial Data

Clinical investigations of this compound have explored its efficacy and safety as both a monotherapy and in combination with chemotherapy agents like irinotecan (B1672180) and gemcitabine (B846). The primary clinical trial of reference is the STELLA Phase 1/2a study (NCT04657068), an open-label, multi-center study in patients with advanced or metastatic solid tumors.[5][6][7][8]

Efficacy of this compound Monotherapy

The monotherapy arm of the clinical trials has demonstrated that this compound is safe and well-tolerated when dosed intermittently up to 600 mg and at 200 mg continuously.[2] Clinical responses were observed in patients with tumors exhibiting biology consistent with higher replication stress.[2] this compound induced DNA damage, as indicated by increased γH2Ax in circulating tumor cells of patients with DDR deficiencies, with no corresponding trend in normal cells.[2]

ParameterResultPopulationReference
Safety Safe and well-tolerated up to 600 mg (intermittent) and 200 mg (continuous)Advanced solid tumors[2]
Clinical Response Observed in patients with tumors exhibiting high replication stressAdvanced solid tumors[2]
Pharmacodynamics Increased γH2Ax in circulating tumor cells with DDR deficiencyAdvanced solid tumors[2]
Pharmacokinetics Rapid absorption and elimination, dose-proportional exposureAdvanced solid tumors[2][9]
Efficacy of this compound in Combination Therapy

This compound has shown significant promise when used in combination with low-dose irinotecan, particularly in patients with tumors deficient in Ataxia-Telangiectasia Mutated (ATM) protein.[5][6][10] The combination therapy aims to exploit the synthetic lethality between ATR inhibition and ATM deficiency, further exacerbated by the replication stress induced by irinotecan.[3]

The STELLA trial reported compelling results for the this compound and low-dose irinotecan combination at the recommended Phase 2 dose (RP2D).[5]

ParameterResultPopulationReference
Confirmed Overall Response Rate (cORR) 50%ATM-negative solid tumors[5][11]
cORR 37%ATM-deficient (ATM-low or ATM-negative) solid tumors[5][11]
cORR 22%ATM-low cancers[5][11]
Median Duration of Response (mDoR) 5.7 months (responses ongoing)ATM-negative cancers[5][11]
Safety Favorable safety profile, well-tolerated, and suitable for long-term dosingAdvanced/metastatic solid tumors[5]

This compound is also being evaluated in combination with gemcitabine for platinum-resistant ovarian cancer in a Phase 2 study, with initial data expected in the first half of 2025.[11][12]

Experimental Protocols

STELLA Phase 1/2a Study (NCT04657068)

This open-label, multi-center study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[7][8]

  • Monotherapy Arm: Patients received escalating doses of this compound.[7]

  • Combination Therapy Arm (with Irinotecan): Patients with advanced cancers who had no satisfactory alternative treatment received escalating doses of this compound (25mg to 400mg) on days 1-3 and 8-10 in combination with low-dose irinotecan (60mg/m² or 85mg/m²) on days 1 and 8 of a 21-day cycle.[10] The recommended Phase 2 dose (RP2D) was established as 200mg this compound on days 1-3 and 8-10 and 60mg/m² irinotecan on days 1 and 8 of a 21-day cycle.[5][10]

  • Patient Selection: For the dose expansion phase, patients were selected based on ATM protein expression.[10]

  • Key Objectives: The primary objectives included determining safety, tolerability, and preliminary efficacy.[10]

Inclusion Criteria for Clinical Trials (General)
  • Signed informed consent.[13]

  • Discontinuation of all previous cancer treatments for at least 21 days or 5 half-lives.[13]

  • Recovery from acute effects of prior therapy to CTCAE Grade ≤1.[13]

  • At least one radiologically evaluable lesion.[13]

  • Availability of a non-irradiated tumor tissue sample.[13]

Visualizing the Mechanism and Workflow

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of DNA damage response.

ART0380_Mechanism_of_Action cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Replication_Stress Replication Stress (Intrinsic to Cancer Cells) Replication_Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents This compound This compound This compound->ATR inhibits

Caption: Mechanism of this compound in inhibiting the ATR signaling pathway.

Clinical Trial Workflow

The diagram below outlines the general workflow of the this compound clinical trials.

Clinical_Trial_Workflow cluster_treatment Treatment Cycles (21-day cycles) Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Measurement, etc.) Informed_Consent->Baseline_Assessment Treatment_Monotherapy This compound Monotherapy Baseline_Assessment->Treatment_Monotherapy Treatment_Combination This compound + Irinotecan Baseline_Assessment->Treatment_Combination Safety_Monitoring Ongoing Safety Monitoring (Adverse Events) Treatment_Monotherapy->Safety_Monitoring Treatment_Combination->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (RECIST v1.1) Safety_Monitoring->Efficacy_Assessment Efficacy_Assessment->Safety_Monitoring Continue Cycles Data_Analysis Data Analysis (ORR, DoR, etc.) Efficacy_Assessment->Data_Analysis End of Study Results Clinical Trial Results Data_Analysis->Results

Caption: General workflow of the this compound clinical trials.

References

Comparative Safety Analysis of ART0380 (Alnodesertib): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the safety and tolerability of the novel ATR inhibitor ART0380 (alnodesertib) in comparison to other agents in its class, supported by available clinical trial data. This guide is intended for researchers, scientists, and drug development professionals.

This compound (alnodesertib) is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway. By targeting ATR, this compound aims to induce synthetic lethality in cancer cells with specific DDR deficiencies or high levels of replication stress. As with any novel therapeutic, a thorough understanding of its safety profile is paramount. This guide provides a comparative analysis of the safety data for this compound from early-phase clinical trials, juxtaposed with other investigational ATR inhibitors, to offer a comprehensive overview for the scientific community.

Executive Summary of Safety Profile

Clinical data to date indicates that this compound, both as a monotherapy and in combination with chemotherapy, possesses a manageable and predictable safety profile. The most frequently observed treatment-related adverse events (TRAEs) are hematological in nature, which is a known class effect of ATR inhibitors. These toxicities have been described as predictable, manageable, and reversible[1].

In combination with low-dose irinotecan (B1672180), this compound has demonstrated a favorable safety profile, proving to be well-tolerated and suitable for long-term administration[2]. Similarly, when combined with gemcitabine (B846), the safety profile was as expected, with manageable and reversible hematological toxicities and no signs of off-target effects.

Quantitative Safety Analysis: this compound and Comparators

The following tables summarize the treatment-related adverse events (TRAEs) observed in clinical trials of this compound and other ATR inhibitors. Data is presented for both monotherapy and combination therapy settings to provide a comprehensive comparison. All adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Treatment-Related Adverse Events (TRAEs) for this compound (Alnodesertib)

Adverse EventThis compound + Irinotecan (STELLA Trial)
Any Grade (%)
Neutropenia53
Anemia41
Fatigue34
Diarrhea31
Nausea28
Vomiting21
Decreased Appetite14
Alopecia12
Hypomagnesemia10
Abdominal Pain10
Grade ≥3 (%)
Neutropenia45
Anemia19
Fatigue2
Diarrhea2
Nausea2
Hypomagnesemia2
Hypokalemia2
Asthenia2
Abdominal Pain2

Data from the Phase 1/2a STELLA trial (NCT04657068) at the recommended Phase 2 dose (RP2D) of 200 mg this compound on days 1-3 and 8-10, and 60 mg/m² irinotecan on days 1 and 8 of a 21-day cycle.

Note: While this compound has been studied as a monotherapy in the STELLA trial (NCT04657068) and the ARTIST trial (NCT05798611), specific quantitative data on adverse events from the monotherapy arms were not publicly available at the time of this review. Qualitative descriptions from these studies indicate a "predictable and manageable safety profile" with "on-target anemia" being "predictable, manageable, and reversible"[1].

Table 2: Treatment-Related Adverse Events (TRAEs) for Comparator ATR Inhibitors

Adverse EventElimusertib (Monotherapy)Ceralasertib (Monotherapy)
Any Grade (%)
Anemia65.7 (Grade ≥3)N/A
Neutropenia47.6 (Grade ≥3)N/A
Grade ≥3 (%)
Anemia65.7Hematological (dose-limiting)
Neutropenia34.3 (Grade 3), 13.3 (Grade 4)N/A
ThrombocytopeniaN/AN/A

Data for Elimusertib from a Phase 1b trial (NCT03188965). Data for Ceralasertib from the PATRIOT Phase 1 study (NCT02223923), which reported dose-limiting hematological toxicity with continuous dosing.

Table 3: Grade ≥3 TRAEs for Comparator ATR Inhibitors in Combination Therapy

Adverse EventElimusertib + FOLFIRICeralasertib + CarboplatinCeralasertib + DurvalumabCeralasertib + Paclitaxel
Grade ≥3 (%)
NeutropeniaMost common256.730
AnemiaN/A3935.523
ThrombocytopeniaN/A3635.59
LeukopeniaMost commonN/AN/AN/A
LymphopeniaMost commonN/AN/AN/A
MucositisMost commonN/AN/AN/A
Febrile NeutropeniaDLTN/AN/AN/A

DLT: Dose-Limiting Toxicity. FOLFIRI: Folinic acid, Fluorouracil, Irinotecan.

Experimental Protocols for Safety Assessment

The safety and tolerability of this compound were primarily evaluated in the Phase 1/2a STELLA trial (NCT04657068), an open-label, multi-center study in patients with advanced or metastatic solid tumors.

Key aspects of the safety assessment methodology include:

  • Primary Objective: To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with gemcitabine or irinotecan.

  • Adverse Event Monitoring: All adverse events (AEs) were recorded from the time of informed consent until 30 days after the last dose of study treatment. AEs were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.

  • Safety Assessments: Safety monitoring included regular physical examinations, vital sign measurements, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, and urinalysis) at baseline and at specified intervals throughout the study.

  • Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, DLTs were assessed during the first cycle of treatment to determine the maximum tolerated dose (MTD).

  • Data and Safety Monitoring: An independent Data and Safety Monitoring Board (DSMB) was responsible for periodically reviewing the safety data to ensure the well-being of the study participants.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approach, the following diagrams have been generated using the Graphviz DOT language.

ART0380_Mechanism_of_Action cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 This compound Intervention cluster_3 Cellular Outcomes DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Stress Replication Stress Replication Stress->ATR CHK1 CHK1 ATR->CHK1 activates Apoptosis Apoptosis ATR->Apoptosis Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Fork Stabilization Fork Stabilization CHK1->Fork Stabilization This compound This compound This compound->ATR inhibits

Caption: Mechanism of action of this compound in the ATR signaling pathway.

Safety_Assessment_Workflow start Patient Enrollment (Informed Consent) baseline Baseline Assessment (Physical Exam, Labs, ECG) start->baseline treatment This compound Administration (Monotherapy or Combination) baseline->treatment monitoring Ongoing Monitoring (AEs, Vitals, Labs) treatment->monitoring dlt DLT Assessment (Cycle 1) monitoring->dlt eot End of Treatment Follow-up (30 days) monitoring->eot dose_mod Dose Modification/ Interruption? dlt->dose_mod dose_mod->treatment Continue/Modify dose_mod->eot Discontinue data_analysis Safety Data Analysis (CTCAE Grading) eot->data_analysis

Caption: Clinical trial workflow for safety assessment of this compound.

Discussion and Conclusion

The available data suggests that this compound (alnodesertib) has a safety profile consistent with the ATR inhibitor class, characterized primarily by manageable hematological toxicities. When compared to other ATR inhibitors in development, the types of adverse events observed with this compound are similar. Notably, the combination of this compound with low-dose irinotecan appears to be well-tolerated, which is a promising finding given that combinations of other ATR inhibitors with full-dose chemotherapy have sometimes led to significant myelosuppression and dose-limiting toxicities.

The lack of publicly available, detailed quantitative safety data for this compound monotherapy is a current limitation in providing a complete head-to-head comparison of its intrinsic safety profile against other ATR inhibitors. As more data from ongoing and future clinical trials become available, a more definitive comparative safety assessment will be possible.

References

Benchmarking ART0380's Potency Against First-Generation ATR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of ART0380, a novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with first-generation ATR inhibitors. The information presented herein is based on publicly available preclinical and clinical data.

Introduction

ATR is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2][3][4] In many cancer cells, there is an increased reliance on the ATR signaling pathway for survival, making it an attractive target for therapeutic intervention. This compound is a potent and selective ATR inhibitor with the potential to be a best-in-class therapeutic.[5][6] This guide benchmarks the potency of this compound against established first-generation ATR inhibitors: Berzosertib (M6620, VE-822, VX-970), Ceralasertib (AZD6738), and VE-821.

Core Signaling Pathway: ATR Activation and Function

Upon DNA damage, particularly single-stranded DNA (ssDNA) breaks that occur during replication stress, ATR is activated. It then phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Inhibition of ATR abrogates these critical cellular processes, leading to the accumulation of DNA damage and ultimately, cell death, especially in cancer cells with existing DDR defects.

ATR_Signaling_Pathway ATR Signaling Pathway in DNA Damage Response cluster_dna_damage DNA Damage cluster_atr_activation ATR Activation cluster_downstream_effects Downstream Effects cluster_inhibitors ATR Inhibitors Replication Stress Replication Stress ssDNA Breaks ssDNA Breaks Replication Stress->ssDNA Breaks ATR-ATRIP Complex ATR-ATRIP Complex ssDNA Breaks->ATR-ATRIP Complex recruits ATR ATR ATR->ATR-ATRIP Complex ATRIP ATRIP ATRIP->ATR-ATRIP Complex Chk1 Chk1 ATR-ATRIP Complex->Chk1 phosphorylates p-Chk1 p-Chk1 (Ser345) Chk1->p-Chk1 Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1->DNA Repair Replication Fork Stabilization Replication Fork Stabilization p-Chk1->Replication Fork Stabilization This compound This compound This compound->ATR-ATRIP Complex inhibits First-Gen Inhibitors Berzosertib Ceralasertib VE-821 First-Gen Inhibitors->ATR-ATRIP Complex inhibit

ATR Signaling Pathway and Inhibition

Data Presentation: Potency Comparison

The following tables summarize the biochemical and cellular potency of this compound and first-generation ATR inhibitors. It is important to note that the data is compiled from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Biochemical Potency of ATR Inhibitors (Cell-Free Assays)
InhibitorTargetIC50 (nM)Ki (nM)Assay Type
This compound ATR-ATRIP complex51.7[7]-Enzymatic Assay[7]
Ceralasertib (AZD6738) ATR1[8][9]-Biochemical Assay[10]
VE-821 ATR26[5][11]13[5][11]ATP-competitive inhibitor assay[5][11]
Berzosertib (VX-970) ATR---
Table 2: Cellular Potency of ATR Inhibitors
InhibitorCell LineIC50 (nM)Assay Type
Ceralasertib (AZD6738) Various74 (p-Chk1 inhibition)[12]Cellular p-Chk1 Inhibition[10]
Berzosertib (VX-970) HT-2919[10]Cell Viability[10]
Cal-27285[13]Cell Viability (Resazurin Assay)[13]
FaDu252[13]Cell Viability (Resazurin Assay)[13]
VE-821 -800 (H2AX cell growth)[11]Cell Growth Inhibition[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the potency data.

Biochemical ATR Kinase Inhibition Assay (HTRF)

This assay quantitatively measures the direct inhibition of ATR kinase activity in a cell-free system.

HTRF_Workflow HTRF Kinase Assay Workflow cluster_reagents Reagents cluster_steps Assay Steps ATR/ATRIP Enzyme ATR/ATRIP Enzyme Plate Reagents 1. Plate Enzyme, Substrate, and Test Compound ATR/ATRIP Enzyme->Plate Reagents GST-p53 Substrate GST-p53 Substrate GST-p53 Substrate->Plate Reagents Test Compound Test Compound Test Compound->Plate Reagents ATP ATP Initiate Reaction 2. Add ATP to start kinase reaction ATP->Initiate Reaction Plate Reagents->Initiate Reaction Incubate 3. Incubate at Room Temp Initiate Reaction->Incubate Stop Reaction 4. Add EDTA to stop Incubate->Stop Reaction Detection 5. Add HTRF Detection Reagents (Antibodies) Stop Reaction->Detection Read Plate 6. Read Time-Resolved Fluorescence Detection->Read Plate Western_Blot_Workflow Chk1 Phosphorylation Western Blot Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Induce DNA Damage Induce DNA Damage (e.g., UV, Hydroxyurea) Treat with Inhibitor->Induce DNA Damage Cell Lysis 1. Lyse cells and quantify protein Induce DNA Damage->Cell Lysis SDS-PAGE 2. Separate proteins by SDS-PAGE Cell Lysis->SDS-PAGE Transfer 3. Transfer to PVDF membrane SDS-PAGE->Transfer Block & Probe 4. Block and probe with primary antibodies (p-Chk1, Total Chk1) Transfer->Block & Probe Secondary Antibody 5. Incubate with HRP- conjugated secondary Ab Block & Probe->Secondary Antibody Detect & Analyze 6. Detect signal and analyze band intensity Secondary Antibody->Detect & Analyze

References

ART0380: A Best-in-Class ATR Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ART0380 (alnodesertib) in comparison to other clinical-stage ATR inhibitors, supported by experimental data, demonstrates its potential as a leading therapeutic agent in its class. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] Its unique pharmacokinetic profile, coupled with compelling preclinical and clinical data, positions this compound as a potential best-in-class therapy for cancers with specific DNA repair defects.[3] This guide provides a detailed comparison of this compound with other leading ATR inhibitors in clinical development: ceralasertib (AZD6738), berzosertib (M6620/VX-970), and elimabertib (BAY-1895344).

Executive Summary

This compound distinguishes itself from other ATR inhibitors through a combination of factors:

  • Distinct Pharmacokinetic Profile: this compound exhibits rapid absorption and elimination, a profile designed to maximize the therapeutic window by inducing DNA damage in cancer cells while minimizing toxicity in normal tissues.[3]

  • Promising Clinical Efficacy: In the STELLA Phase 1/2a trial, this compound in combination with low-dose irinotecan (B1672180) demonstrated a 50% confirmed overall response rate (cORR) in patients with ATM-negative solid tumors.[3]

  • Favorable Tolerability: The intermittent dosing schedule of this compound, facilitated by its pharmacokinetic properties, is associated with a manageable safety profile, including predictable and reversible on-target anemia.

  • Strong Preclinical Evidence: Head-to-head preclinical studies suggest this compound has comparable efficacy to other potent ATR inhibitors like elimabertib (BAY-1895344) but with potentially lower gastrointestinal toxicity.[4]

Comparative Analysis of ATR Inhibitors

The following tables summarize the key characteristics and performance data for this compound and its main competitors.

Table 1: In Vitro Potency and Selectivity
InhibitorTargetIC50 (nM)Selectivity Profile
This compound (alnodesertib) ATR Potent (low nM) Minimal inhibition of mTOR; high selectivity over other PIKK family kinases (ATM, DNA-PK).[5]
Ceralasertib (AZD6738)ATR1Selective against a panel of 400 kinases.[6][7][8]
Berzosertib (M6620/VX-970)ATR19Selective inhibitor of ATR.[9]
Elimusertib (BAY-1895344)ATR7Highly selective against mTOR, DNA-PK, ATM, and PI3K.[10][11][12]
Table 2: Preclinical Efficacy and Tolerability
InhibitorPreclinical ModelsKey FindingsNoted Tolerability
This compound (alnodesertib) ATM-deficient xenograft models. Strong tumor growth inhibition as monotherapy and synergy with DNA damaging agents (gemcitabine, irinotecan, PARP inhibitors) and anti-PD1 therapy.[4] Reported to have less gut toxicity compared to BAY-1895344.[4]
Ceralasertib (AZD6738)ATM-deficient and CCNE1-amplified cancer cell lines and xenografts.Potent monotherapy activity and synergistic effects with chemotherapy (carboplatin, irinotecan) and PARP inhibitors (olaparib).[13]Generally well-tolerated in preclinical models.
Berzosertib (M6620/VX-970)Various cancer cell lines and patient-derived xenografts.Synergistic effects with chemotherapy (gemcitabine, cisplatin) and radiation.[9][14]Well-tolerated in preclinical studies.[14]
Elimusertib (BAY-1895344)DNA damage repair-deficient xenograft models.Strong monotherapy efficacy and synergistic antitumor activity with DNA damaging chemotherapy.[15]Generally well-tolerated in preclinical models.
Table 3: Clinical Development and Performance
InhibitorPhase of DevelopmentKey Clinical Data
This compound (alnodesertib) Phase 1/2 STELLA trial (in combination with irinotecan): 50% cORR in ATM-negative solid tumors; 37% cORR in ATM-deficient tumors. Two confirmed complete responses in heavily pretreated pancreatic cancer.[3]
Ceralasertib (AZD6738)Phase 1/2Combination with carboplatin (B1684641) showed preliminary antitumor activity, with two partial responses in patients with low/absent ATM or SLFN11 expression.[16]
Berzosertib (M6620/VX-970)Phase 1/2Combination with gemcitabine (B846) and cisplatin (B142131) showed preliminary clinical activity in advanced solid tumors.[9]
Elimusertib (BAY-1895344)Phase 1bMonotherapy showed durable clinical benefit in ~35% of patients with DDR-defective advanced solid tumors.[17]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and evaluation process for ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical preclinical experimental workflow.

ATR_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core ATR Kinase cluster_downstream Downstream Effectors DNA Damage DNA Damage RPA RPA DNA Damage->RPA Replication Stress Replication Stress Replication Stress->RPA ATRIP ATRIP RPA->ATRIP 9-1-1 Complex 9-1-1 Complex RPA->9-1-1 Complex ATR ATR ATRIP->ATR TOPBP1 TOPBP1 9-1-1 Complex->TOPBP1 TOPBP1->ATR Activation CHK1 CHK1 ATR->CHK1 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Fork Stabilization Fork Stabilization CHK1->Fork Stabilization Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Candidate Selection Biochemical Assay Biochemical Assay Cell-based Assays Cell-based Assays Biochemical Assay->Cell-based Assays Selectivity Profiling Selectivity Profiling Cell-based Assays->Selectivity Profiling Pharmacokinetics Pharmacokinetics Selectivity Profiling->Pharmacokinetics Xenograft Models Xenograft Models Pharmacokinetics->Xenograft Models Tolerability Studies Tolerability Studies Xenograft Models->Tolerability Studies Efficacy Analysis Efficacy Analysis Tolerability Studies->Efficacy Analysis Safety Assessment Safety Assessment Tolerability Studies->Safety Assessment Lead Candidate Lead Candidate Efficacy Analysis->Lead Candidate Safety Assessment->Lead Candidate

References

Overcoming Resistance: A Comparative Analysis of ART0380 in Combination with Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ART0380 (alnodesertib) is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This guide provides a comparative overview of this compound's performance, particularly in the context of overcoming resistance to other anticancer therapies. The information is based on available preclinical and clinical data, focusing on synergistic interactions and its efficacy in cancers with inherent or acquired resistance to conventional treatments.

Mechanism of Action: Targeting the DNA Damage Response

This compound functions by inhibiting ATR, a key protein kinase that senses and responds to DNA replication stress and single-stranded DNA breaks.[1] By blocking ATR, this compound prevents the activation of downstream signaling pathways, including the phosphorylation of CHK1, which are crucial for cell cycle arrest and DNA repair. This disruption of the DDR machinery leads to the accumulation of DNA damage and ultimately, synthetic lethality in cancer cells, especially those with pre-existing defects in other DNA repair pathways, such as ATM deficiency.

ART0380_Mechanism_of_Action cluster_2 This compound Intervention DNA Damage DNA Damage ATR ATR DNA Damage->ATR CHK1 CHK1 ATR->CHK1 Apoptosis Tumor Cell Death Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair This compound This compound This compound->Inhibition

Figure 1: this compound Mechanism of Action.

Cross-Resistance and Synergy: Preclinical and Clinical Evidence

While specific quantitative data on the cross-resistance of this compound in cell lines resistant to other anticancer agents is limited in publicly available literature, a substantial body of evidence points to its synergistic effects when used in combination. This suggests a low potential for cross-resistance and highlights its utility in treating resistant cancers.

Combination with PARP Inhibitors (e.g., Olaparib)

Preclinical studies have demonstrated a strong synergistic effect when combining this compound with PARP inhibitors like olaparib.[2] This is particularly relevant for cancers that have developed resistance to PARP inhibitors. The combination of an ATR inhibitor can re-sensitize these resistant cells to PARP inhibition.[3][4]

Combination Cancer Type Model Observed Effect Supporting Evidence
This compound + OlaparibPreclinical cancer modelsStrong Synergy[2]
ATRi + PARPiPARP inhibitor-resistant BRCA-deficient cancer cellsOvercomes PARP inhibitor resistance[5]
ATRi + PARPiTriple Negative Breast Cancer (Talazoparib-resistant)Reverses PARP inhibitor resistance[3][4]
Combination with Chemotherapy

Gemcitabine (B846): this compound has shown strong synergy when combined with the nucleoside analog gemcitabine.[2] This combination is being actively investigated in clinical trials for patients with platinum-resistant ovarian cancer, suggesting a lack of cross-resistance with platinum-based therapies.[1] Studies with other ATR inhibitors have shown that this synergy is due to the ATR inhibitor's ability to block the DNA damage response induced by gemcitabine, leading to enhanced cancer cell death.[6][7][8][9][10]

Irinotecan (B1672180): A key clinical development strategy for this compound involves its combination with the topoisomerase I inhibitor irinotecan, particularly in tumors with ATM deficiency.[11][12] Preclinical data indicate that a low dose of irinotecan exacerbates replication stress, further sensitizing ATM-negative tumors to ATR inhibition by this compound.[11] This combination has shown promising clinical activity in patients with advanced or metastatic solid tumors.[12]

Combination Cancer Type Model Observed Effect Supporting Evidence
This compound + GemcitabinePreclinical cancer modelsStrong Synergy[2]
This compound + GemcitabinePlatinum-Resistant Ovarian CancerClinical evaluation ongoing[1]
This compound + IrinotecanATM-negative tumors (preclinical)Enhanced cancer cell killing[11]
This compound + IrinotecanAdvanced/metastatic solid tumors (clinical)Robust tumor growth inhibition[12]
Combination with Immunotherapy

Preclinical evidence also suggests a synergistic anti-tumor effect when this compound is combined with an anti-PD1 inhibitor, indicating a potential role for this combination in immuno-oncology.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies specifically involving this compound are not extensively detailed in the currently available literature. However, a general workflow for assessing synergy and cross-resistance can be outlined based on standard methodologies.

Cell Viability and Synergy Assessment Workflow

experimental_workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Drug Treatment cluster_incubation 3. Incubation cluster_viability_assay 4. Viability Assay cluster_data_analysis 5. Data Analysis Cell_Seeding Seed cancer cells (sensitive and resistant lines) in 96-well plates Single_Agent Treat with serial dilutions of this compound and other anticancer agents individually Cell_Seeding->Single_Agent Combination Treat with a matrix of concentrations of this compound and combination agent Cell_Seeding->Combination Incubate Incubate cells for a defined period (e.g., 72 hours) Single_Agent->Incubate Combination->Incubate MTT_Assay Perform MTT or similar cell viability assay Incubate->MTT_Assay Absorbance Measure absorbance to determine cell viability MTT_Assay->Absorbance IC50 Calculate IC50 values for single agents in sensitive vs. resistant cells (Cross-resistance) Absorbance->IC50 CI Calculate Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) Absorbance->CI

Figure 2: General Experimental Workflow.

Cell Viability Assay (MTT Assay): A common method to assess the effect of drug treatment on cell proliferation.

  • Cell Seeding: Cancer cell lines (both sensitive and drug-resistant variants) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound and the other anticancer agent, both individually and in combination.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Analysis:

  • IC50 Determination: For single-agent treatments, the half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against drug concentration. A comparison of IC50 values between sensitive and resistant cell lines indicates the degree of cross-resistance.

  • Synergy Analysis: For combination treatments, the results are analyzed using software that calculates a Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Conclusion

The available data strongly support the continued investigation of this compound in combination with other anticancer agents, particularly in the context of acquired or intrinsic drug resistance. Its mechanism of action, targeting the ATR-mediated DNA damage response, provides a clear rationale for its synergistic effects with agents that induce DNA damage or rely on a functional DDR for their own mechanism of resistance. While more direct quantitative cross-resistance studies are needed to fully delineate its profile, the existing preclinical and clinical findings position this compound as a promising therapeutic strategy to overcome resistance and improve outcomes for patients with difficult-to-treat cancers.

References

Evaluating ART0380 in ATM-Negative Tumors: A Comparative Clinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical activity of ART0380, a selective Ataxia telangiectasia and Rad3-related (ATR) inhibitor, in tumors with Ataxia-Telangiectasia Mutated (ATM) deficiency. The performance of this compound is objectively compared with other therapeutic alternatives, supported by available clinical trial data and detailed experimental methodologies.

Introduction to Synthetic Lethality in ATM-Deficient Cancers

ATM and ATR are crucial kinases in the DNA Damage Response (DDR) pathway. While ATM primarily responds to double-strand breaks, ATR is activated by single-strand DNA breaks and replication stress.[1] In cancer cells with a loss-of-function mutation in the ATM gene, the ATR pathway becomes the primary mechanism for managing DNA damage and replication stress, creating a dependency.[1] This vulnerability allows for a "synthetic lethality" approach, where inhibiting ATR in ATM-deficient cancer cells leads to catastrophic DNA damage and selective tumor cell death, while sparing healthy cells with functional ATM.[1] this compound, also known as alnodesertib, is an oral, selective small molecule inhibitor of ATR designed to exploit this synthetic lethal relationship.[2][3]

This compound: Clinical Activity and Mechanism of Action

This compound is being investigated in the STELLA Phase 1/2a clinical trial (NCT04657068) in combination with low-dose irinotecan (B1672180), a topoisomerase I inhibitor that induces replication stress, thereby amplifying the synthetic lethal effect.[4][5] The rationale for this combination is to enhance the replication stress in tumor cells, making them even more susceptible to ATR inhibition.[5]

Signaling Pathway of ATR Inhibition in ATM-Negative Tumors

cluster_0 Normal Cell cluster_1 ATM-Negative Cancer Cell cluster_2 ATM-Negative Cancer Cell + this compound DNA_Damage DNA Damage (e.g., Replication Stress) ATM ATM (Active) DNA_Damage->ATM ATR ATR (Active) DNA_Damage->ATR Repair DNA Repair & Cell Cycle Arrest ATM->Repair ATR->Repair DNA_Damage_Cancer DNA Damage (High Replication Stress) ATM_inactive ATM (Inactive/Deficient) DNA_Damage_Cancer->ATM_inactive ATR_Cancer ATR (Hyperactive) DNA_Damage_Cancer->ATR_Cancer Repair_Cancer DNA Repair & Cell Cycle Arrest ATR_Cancer->Repair_Cancer DNA_Damage_Treated DNA Damage (High Replication Stress) ATM_inactive_Treated ATM (Inactive/Deficient) DNA_Damage_Treated->ATM_inactive_Treated ATR_inhibited ATR (Inhibited by this compound) DNA_Damage_Treated->ATR_inhibited Apoptosis Cell Death (Apoptosis) ATR_inhibited->Apoptosis leads to (No Repair) This compound This compound This compound->ATR_inhibited inhibits

Caption: ATM/ATR signaling in normal vs. ATM-deficient cells treated with this compound.

Clinical Performance of this compound

The STELLA trial has shown promising results for this compound in combination with low-dose irinotecan in patients with advanced solid tumors.

Patient PopulationOverall Response Rate (ORR)Median Duration of Response (mDoR)Reference
ATM-negative 50%5.7 months[4][6]
ATM-deficient (negative or low) 37%Not Reported[4][6]
ATM-low 22%Not Reached[6]

Comparison with Alternative ATR Inhibitors

Several other ATR inhibitors are in clinical development, targeting similar patient populations. Direct comparison is challenging due to variations in trial design, patient populations, and whether they are administered as monotherapy or in combination.

DrugTrial PhasePatient PopulationKey Efficacy DataReference
Ceralasertib (AZD6738) Phase 2 (PLANETTE)ATM mutant advanced solid tumorsIn a Phase 1 trial with olaparib, 1 of 5 patients with ATM mutations had a complete response.[7]
Berzosertib (M6620/VX-970) Phase 1ATM mutant solid tumorsIn combination with irinotecan, 2 partial responses were observed in patients with pancreatic cancer and ATM alterations.[8]
Elimusertib (BAY1895344) Phase 1bAdvanced solid tumors with ATM loss9% partial response rate and 56% stable disease in patients with ATM loss.[5]

Comparison with PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are another class of drugs that exploit synthetic lethality in tumors with DNA repair deficiencies. While approved for BRCA-mutated cancers, their efficacy in ATM-deficient tumors is also under investigation.

DrugTrial PhasePatient PopulationKey Efficacy DataReference
Olaparib Preclinical/ClinicalATM-deficient lymphoid and colorectal cancersPreclinical studies show sensitivity in ATM-deficient cell lines. Some clinical benefit observed in gastric and prostate cancers with low ATM expression.[4][9]
Talazoparib Phase 2 (JAVELIN BRCA/ATM)Advanced solid tumors with ATM defect (in combination with avelumab)Trial ongoing.
Rucaparib Phase 2 (TRITON2)mCRPC with ATM alterations0% response rate in men with ATM or CDK12 alterations.[10]

Experimental Protocols

This compound (STELLA Trial - NCT04657068)
  • Study Design: A Phase 1/2a, open-label, multi-center study.[11]

  • Patient Population: Patients with advanced or metastatic solid tumors, including a cohort with tumors that do not express ATM protein as determined by immunohistochemistry (IHC).[11]

  • Treatment Regimen: this compound administered orally in combination with low-dose irinotecan. The recommended Phase 2 dose (RP2D) is this compound (200mg) on days 1-3 and 8-10, and irinotecan (60mg/m²) on days 1 and 8 of a 21-day cycle.[4]

  • Primary Objectives: To assess the safety, tolerability, and preliminary efficacy of this compound.[11]

Generalized Experimental Workflow for Evaluating ATR Inhibitors

cluster_0 Patient Selection cluster_1 Treatment & Monitoring cluster_2 Data Analysis Tumor_Biopsy Tumor Biopsy IHC ATM IHC Staining Tumor_Biopsy->IHC NGS ATM Gene Sequencing (NGS) Tumor_Biopsy->NGS Patient_Stratification Patient Stratification (ATM-negative, ATM-low, ATM-proficient) IHC->Patient_Stratification NGS->Patient_Stratification Treatment Administer this compound +/- Combination Agent Biomarker_Analysis Biomarker Analysis (Correlate response with ATM status) Safety_Monitoring Monitor for Adverse Events Treatment->Safety_Monitoring Tumor_Assessment Tumor Imaging (e.g., RECIST) Treatment->Tumor_Assessment Efficacy_Analysis Efficacy Analysis (ORR, DoR, PFS) Tumor_Assessment->Efficacy_Analysis Efficacy_Analysis->Biomarker_Analysis

Caption: Generalized experimental workflow for clinical evaluation of ATR inhibitors.

Conclusion

This compound, in combination with low-dose irinotecan, has demonstrated significant clinical activity in patients with ATM-negative solid tumors, showing a promising 50% overall response rate in this heavily pre-treated population.[4][6] This provides strong evidence for the synthetic lethality strategy targeting the ATR pathway in ATM-deficient cancers.

Compared to other ATR inhibitors in development, this compound's data in a specifically defined ATM-negative population appears robust. However, cross-trial comparisons should be made with caution due to differing methodologies. While PARP inhibitors have shown efficacy in some ATM-deficient settings, their benefit in solid tumors with ATM loss is less clear, and in some cases, such as prostate cancer, ATR inhibitors may be more effective.[10]

Further investigation, including randomized controlled trials, is necessary to definitively establish the position of this compound in the treatment landscape for ATM-negative cancers. The ongoing and planned expansion studies for this compound will be crucial in providing more mature data and further clarifying its clinical benefit.[4]

References

Safety Operating Guide

Navigating the Safe Disposal and Handling of ART0380: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of investigational compounds is paramount for ensuring laboratory safety and maintaining experimental integrity. This document provides essential safety and logistical information for the ATR inhibitor ART0380, including detailed operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.

This compound is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] Its use in a laboratory setting requires a thorough understanding of its properties, handling procedures, and, crucially, its proper disposal. This guide offers step-by-step procedural guidance to directly address operational questions and build confidence in the safe management of this compound.

Immediate Safety and Handling Precautions

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance, standard laboratory best practices for handling chemical compounds should always be followed.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat.

  • Use chemical-resistant gloves (e.g., nitrile).

  • Wear safety glasses or goggles.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.

Spill Response: In the event of a spill, adhere to the following procedure:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, absorb liquid spills with an inert absorbent material (e.g., vermiculite, dry sand).

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect all contaminated materials into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Quantitative Data for Experimental Planning

The following table summarizes key quantitative data for this compound to aid in the design of both in vitro and in vivo experiments.

ParameterValueCell Lines/ConditionsSource
IC50 (ATR kinase inhibition) 51.7 nMIn vitro enzyme assaySelleck Chemicals
EC50 (Cell Viability) 0.13 µMNCI-H23 (human lung adenocarcinoma)Probechem
1.0 µMLoVo (human colon adenocarcinoma)Probechem
6.4 µMCCD-18Co (normal human colon fibroblasts)Probechem
In Vivo Dosage (Mouse Xenograft) 30, 50, or 100 mg/kgOral administrationProbechem
Solubility 78 mg/mL in DMSOSelleck Chemicals
9 mg/mL in EthanolSelleck Chemicals
Insoluble in WaterSelleck Chemicals
Storage (Powder) -20°C for up to 3 yearsMedChemExpress
4°C for up to 2 yearsMedChemExpress
Storage (In Solvent) -80°C for up to 6 monthsMedChemExpress
-20°C for up to 1 monthMedChemExpress

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and adherence to safety standards.

In Vitro Cell Viability (MTS) Assay

This protocol is designed to determine the concentration-dependent effect of this compound on cancer cell viability.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., NCI-H23, LoVo)

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.

Western Blot Analysis of Phospho-Chk1

This protocol details the procedure for assessing the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-total Chk1, and a loading control antibody (e.g., Mouse anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Collect cell lysates and centrifuge to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the phospho-Chk1 signal to the total Chk1 signal to determine the extent of ATR inhibition.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.

ART0380_ATR_Pathway This compound Mechanism of Action in the ATR Signaling Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation Cascade cluster_downstream Downstream Signaling DNA_Lesions ssDNA at Stalled Replication Forks RPA RPA Complex DNA_Lesions->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits Activated_ATR Activated ATR ATR_ATRIP->Activated_ATR activated by TOPBP1 TOPBP1 TOPBP1 Chk1 Chk1 Activated_ATR->Chk1 phosphorylates pChk1 p-Chk1 (S345) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pChk1->Fork_Stabilization This compound This compound This compound->Activated_ATR inhibits

Caption: this compound inhibits the ATR kinase, preventing Chk1 phosphorylation and downstream signaling.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis of p-Chk1 Start Start: Seed Cells in 6-well Plates Incubate Incubate Overnight (37°C, 5% CO2) Start->Incubate Treat Treat with this compound (various concentrations) and Vehicle Control Incubate->Treat Incubate_Treat Incubate for Desired Time Treat->Incubate_Treat Lyse Wash with PBS and Lyse Cells Incubate_Treat->Lyse Quantify Quantify Protein Concentration (BCA Assay) Lyse->Quantify SDS_PAGE Prepare Samples and Run SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-Chk1, Total Chk1, Loading Control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detect Detect with ECL and Image Secondary_Ab->Detect Analyze Analyze Band Intensities Detect->Analyze

Caption: A step-by-step workflow for assessing this compound's effect on Chk1 phosphorylation.

Proper Disposal Procedures

Adherence to proper disposal protocols is critical to ensure the safety of laboratory personnel and the environment.

1. Unused this compound (Solid):

  • If the material is in its original, unopened container and is no longer needed, it should be disposed of as chemical waste.

  • Do not dispose of solid this compound in the regular trash.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").

2. This compound Solutions:

  • Solutions of this compound (e.g., in DMSO or cell culture medium) must be collected as liquid hazardous waste.

  • Use a designated, leak-proof, and chemically compatible waste container.

  • The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent (e.g., DMSO, Ethanol), and the approximate concentration.

  • Never dispose of this compound solutions down the drain.

3. Contaminated Labware:

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.

  • Glassware: Contaminated glassware (e.g., flasks, pipettes) should be rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as liquid hazardous waste. After rinsing, the glassware can be washed for reuse or disposed of in a broken glass container.

  • Plasticware: Contaminated plasticware (e.g., pipette tips, microfuge tubes, cell culture plates) should be collected in a designated solid hazardous waste container.

4. Waste Collection and Disposal:

  • All hazardous waste containers must be kept closed except when adding waste.

  • Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

By following these guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to both scientific advancement and a secure laboratory environment.

References

Essential Safety and Logistics for Handling ART0380

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like ART0380 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

While the safety data sheet for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to handle it with full personal protective equipment.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Eye/Face Protection Safety glasses with side-shields or gogglesEnsure full coverage to prevent splashes.
Skin and Body Protection Laboratory coatTo protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated areaAvoid breathing dust or aerosols.[1] If dust or aerosol formation is likely, a NIOSH-approved respirator may be necessary.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound will minimize exposure risk and ensure the integrity of the compound.

1. Preparation and Work Area Setup:

  • Designate a specific area for handling this compound.

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

2. Handling the Compound:

  • Before handling, ensure all required PPE is worn correctly.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • When weighing or transferring the solid compound, take care to prevent the formation of dust.

  • For creating solutions, add the solvent to the solid slowly to avoid splashing.

3. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are:

    • Powder: -20°C for 3 years, 4°C for 2 years.[1]

    • In solvent: -80°C for 6 months, -20°C for 1 month.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of the chemical in accordance with federal, state, and local regulations. Do not allow the product to enter drains or water courses.

  • Contaminated Materials: Items such as gloves, pipette tips, and empty containers that have come into contact with this compound should be considered contaminated.

    • Absorb any spills with an inert material like diatomite or universal binders.[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

    • Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[1]

This compound Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive and Log this compound B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Work Area B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Store Unused Compound E->F G Decontaminate Work Area & Equipment E->G H Segregate & Dispose of Waste G->H

This compound Safe Handling Workflow

Mechanism of Action: ATR Kinase Inhibition

This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[2][3] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated by single-stranded DNA breaks and replication stress. By inhibiting ATR, this compound prevents the cell from repairing DNA damage, which can lead to cell death, particularly in cancer cells that have defects in other DDR pathways, such as those with mutations in the ATM gene.[4]

The following diagram illustrates the simplified signaling pathway of ATR and the point of inhibition by this compound.

cluster_pathway ATR Signaling Pathway DNA_Damage DNA Damage / Replication Stress ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 This compound This compound This compound->ATR_ATRIP Inhibition CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest

Simplified ATR Signaling Pathway and this compound Inhibition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.